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  • Product: 4-Hydroxy-2-methylisoindoline-1,3-dione

Core Science & Biosynthesis

Foundational

Technical Guide: Comparative Analysis of 4-Hydroxy vs. 3-Hydroxy N-Methylphthalimide

Executive Summary This guide provides a rigorous technical comparison between 4-hydroxy-N-methylphthalimide (4-HMP) and 3-hydroxy-N-methylphthalimide (3-HMP) .[1] While these isomers share the same molecular formula ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 4-hydroxy-N-methylphthalimide (4-HMP) and 3-hydroxy-N-methylphthalimide (3-HMP) .[1] While these isomers share the same molecular formula (


) and core phthalimide scaffold, their physicochemical behaviors diverge significantly due to the position of the hydroxyl group relative to the carbonyl moieties.
  • 4-HMP is dominated by intermolecular interactions and strong Internal Charge Transfer (ICT) , making it a highly effective fluorophore and precursor for diaryl ether polymers.

  • 3-HMP is characterized by a strong intramolecular hydrogen bond (pseudo-ring formation), which alters its solubility, acidity (

    
    ), and excited-state dynamics, rendering it useful in specific lasing applications and metal chelation.
    

Structural & Electronic Analysis

The core difference lies in the "Proximity Effect" vs. the "Conjugation Effect."

3-Hydroxy-N-methylphthalimide (The Proximity Effect)

The hydroxyl group at the C3 position is vicinal to one of the imide carbonyls. This proximity forces the formation of a stable intramolecular hydrogen bond (OH···O=C), creating a pseudo-6-membered ring.

  • Consequence 1 (Acidity): The intramolecular H-bond stabilizes the neutral phenol, making deprotonation energetically more demanding compared to the 4-isomer. Thus, 3-HMP has a higher

    
      (lower acidity).
    
  • Consequence 2 (Solubility): Because the polar OH group is "tied up" internally, 3-HMP exhibits lower polarity than expected, often showing higher solubility in non-polar solvents (e.g., toluene) compared to its 4-isomer.

  • Consequence 3 (Thermodynamics): The intramolecular bond reduces the ability to form intermolecular networks, typically resulting in a lower melting point than the 4-isomer.

4-Hydroxy-N-methylphthalimide (The Conjugation Effect)

The hydroxyl group at the C4 position is too distant for intramolecular H-bonding. Instead, it acts as a strong electron-donating group (EDG) para to the electron-withdrawing imide system.

  • Consequence 1 (Fluorescence): This "Push-Pull" system (

    
    ) facilitates strong Internal Charge Transfer (ICT)  upon excitation. 4-HMP derivatives are highly solvatochromic, fluorescing blue in non-polar solvents and green/yellow in polar solvents.[1]
    
  • Consequence 2 (Reactivity): The oxygen at C4 is more nucleophilic and sterically accessible, making 4-HMP the preferred isomer for synthesizing polyetherimides via nucleophilic aromatic substitution (

    
    ).
    
Visualization of Electronic Effects

G cluster_3HMP 3-Hydroxy Isomer (Proximity) cluster_4HMP 4-Hydroxy Isomer (Conjugation) OH3 C3-Hydroxyl H_Bond Intramolecular H-Bond OH3->H_Bond Donor CO3 C1-Carbonyl H_Bond->CO3 Acceptor Effect3 Result: - Lower Polarity - Higher pKa - Lasing Properties H_Bond->Effect3 OH4 C4-Hydroxyl Ring Aromatic Ring OH4->Ring +M Effect (e- Donation) Imide Imide System (Electron Withdrawing) Ring->Imide Conjugation Effect4 Result: - Strong ICT - Solvatochromism - High Nucleophilicity Imide->Effect4

Figure 1: Mechanistic comparison of intramolecular H-bonding in 3-HMP vs. electronic conjugation in 4-HMP.

Synthesis & Manufacturing Protocols

Separation of these isomers is difficult; therefore, regioselective synthesis is the industry standard.

Route A: From Hydroxyphthalic Anhydrides (Direct)

This is the most atom-efficient route but requires expensive precursors (3- or 4-hydroxyphthalic anhydride).[1]

  • Reagents: 4-hydroxyphthalic anhydride + Methylamine (aqueous or gas).[1]

  • Conditions: Reflux in glacial acetic acid or toluene/DMF.[1]

  • Yield: >85%.

  • Purification: Recrystallization from Ethanol/Water.

Route B: Nitration-Reduction Sequence (Industrial)

This route starts from cheap N-methylphthalimide but requires separation of nitro-isomers.[1]

Step 1: Nitration[1]
  • Precursor: N-methylphthalimide.[2][3][4][5]

  • Reagent:

    
    .
    
  • Selectivity: Yields ~90% 4-nitro-N-methylphthalimide and ~4% 3-nitro-N-methylphthalimide .

  • Separation: The 4-nitro isomer precipitates more readily; the 3-nitro isomer remains in the filtrate or is separated by fractional crystallization.

Step 2: Functional Group Transformation[1]
  • Reduction:

    
     or 
    
    
    
    converts Nitro
    
    
    Amino.[1]
  • Diazotization:

    
     at 0°C forms the diazonium salt.[1]
    
  • Hydrolysis: Heating the diazonium salt in aqueous acid yields the phenol (Hydroxy-N-methylphthalimide).[1]

Synthesis Start N-Methylphthalimide Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomer4 4-Nitro-N-methylphthalimide (Major Product ~90%) Nitration->Isomer4 Isomer3 3-Nitro-N-methylphthalimide (Minor Product ~4%) Nitration->Isomer3 Reduction Reduction (H2/Pd-C) Isomer4->Reduction Diazo Diazotization (NaNO2/H+) Reduction->Diazo Hydrolysis Hydrolysis (H2O, Heat) Diazo->Hydrolysis End4 4-Hydroxy-N-methylphthalimide Hydrolysis->End4

Figure 2: Industrial synthesis pathway highlighting the divergence of nitro-isomers.

Analytical Characterization

Distinguishing these isomers requires careful interpretation of spectral data.

Proton NMR ( NMR)
  • Solvent: DMSO-

    
     is recommended to observe the phenolic proton.
    
  • 4-HMP:

    • Phenolic OH: Broad singlet, typically

      
       10.5–11.0 ppm.
      
    • Aromatic Region: Shows an ABX or AMX pattern.[1] The proton at C3 (ortho to OH, meta to CO) appears as a doublet with small coupling constant (

      
       Hz).
      
  • 3-HMP:

    • Phenolic OH: Sharp singlet, shifted downfield (

      
       > 11.0 ppm) due to intramolecular hydrogen bonding (deshielding effect).
      
    • Aromatic Region: Distinct splitting pattern.[6] The proton at C4 is shielded by the adjacent OH.

Fluorescence Spectroscopy[7][8]
  • 4-HMP: Exhibits strong fluorescence.[7]

    • Non-polar (Dioxane):

      
       nm (Blue).
      
    • Polar (Methanol):

      
       nm (Yellow/Green).
      
    • Mechanism:[5][8][9][10][11] ICT from Hydroxyl donor to Imide acceptor.

  • 3-HMP: Fluorescence is often quenched or significantly blue-shifted compared to the 4-isomer due to the rigidifying effect of the intramolecular H-bond, which inhibits the twisting required for certain relaxation pathways. However, it exhibits specific lasing capability in rigid matrices.

Summary of Physical Properties
Property4-Hydroxy-N-methylphthalimide3-Hydroxy-N-methylphthalimide
Melting Point ~173–175°C (as precursor derivative)Generally Lower (due to internal H-bond)
Solubility High in polar aprotic solvents (DMF, DMSO)Higher in non-polar solvents (Toluene)
Fluorescence Strong, Solvatochromic (ICT)Weak/Specific, Lasing potential
Acidity (

)
Lower (More Acidic)Higher (Less Acidic due to H-bond)
Reactivity Excellent Nucleophile (Polymer synthesis)Poor Nucleophile (Steric/H-bond hindrance)

Experimental Protocol: Separation via pH Control

If you possess a mixture of isomers (e.g., from non-selective hydroxylation), use this protocol based on acidity differences.

  • Dissolution: Dissolve the crude mixture in minimal 1M NaOH. Both isomers will deprotonate and dissolve as sodium phenoxides.

  • Stepwise Acidification:

    • Slowly add 0.1M HCl while monitoring pH.

    • Phase 1 (pH ~8-9): The 3-hydroxy isomer (higher

      
      , weaker acid) will protonate first. Due to its intramolecular H-bond, the neutral form is less water-soluble and will precipitate.
      
    • Filtration: Filter the precipitate (enriched 3-HMP).

    • Phase 2 (pH ~4-6): Continue acidifying the filtrate. The 4-hydroxy isomer (lower

      
      , stronger acid) will protonate and precipitate at this lower pH.
      
  • Recrystallization: Purify the 3-isomer from toluene and the 4-isomer from ethanol/water.[1]

Applications in Drug Discovery & Materials[13]

4-HMP: The Polymer & Probe Specialist
  • Polyetherimides (PEI): 4-HMP is a key monomer. The 4-hydroxyl group reacts with bis-nitro or bis-fluoro phthalimides to form high-performance engineering plastics with high

    
     and thermal stability.
    
  • Fluorescent Probes: Used as a scaffold for ratiometric sensors (e.g., for palladium or pH sensing) because functionalizing the 4-OH modulates the ICT, turning fluorescence "on" or "off."

3-HMP: The Specialist & Chelator
  • Lasing Dyes: Derivatives of 3-HMP are explored as laser dyes in the violet/blue region due to their photostability.[1]

  • Metallo-Drugs: The proximity of the 3-OH and the carbonyl oxygen allows for bidentate chelation of metal ions (e.g.,

    
    , 
    
    
    
    ), creating potential metallo-pharmaceuticals or catalysts.

References

  • Synthesis and Nitration: Process for making 4-nitro-n-methylphthalimide.[1][3][12] US Patent 4005102A. (Describes the regioselective nitration of N-methylphthalimide to yield 90% 4-isomer).

  • Fluorescence Properties: Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. Photochemical & Photobiological Sciences. (Establishes the ICT mechanism and solvatochromism in 4-substituted imides).

  • Lasing Characteristics: Pikulik, L. G., et al. Spectral and lasing characteristics of 3-hydroxy-N-methylphthalimide.[1][13] (Identifies the specific optical utility of the 3-isomer).

  • Thermodynamic Stability: Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide. (Provides thermodynamic grounding for the stability differences between 3- and 4-substituted phthalimides).

  • General Properties: N-Methylphthalimide Product Data. (Baseline physical data for the N-methylphthalimide scaffold). [2]

Sources

Exploratory

A Comprehensive Technical Guide to the Fluorescence Quantum Yield of 4-Substituted N-Methylphthalimide Derivatives

Abstract 4-substituted N-methylphthalimide derivatives represent a cornerstone class of fluorophores, renowned for their pronounced solvatochromic properties and environmentally sensitive fluorescence.[1][2] This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-substituted N-methylphthalimide derivatives represent a cornerstone class of fluorophores, renowned for their pronounced solvatochromic properties and environmentally sensitive fluorescence.[1][2] This technical guide provides an in-depth exploration of the core principles governing their fluorescence quantum yield (Φf), a critical parameter defining the efficiency of light emission. We delve into the underlying photophysical mechanisms, with a primary focus on the Twisted Intramolecular Charge Transfer (TICT) model, which elegantly explains the significant influence of substituent effects and solvent polarity on their emissive properties.[3][4][5] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical, field-proven methodologies for the accurate characterization and strategic application of these versatile molecular probes. We present detailed experimental protocols for the determination of fluorescence quantum yield and illustrative synthetic pathways, supported by data-rich tables and explanatory diagrams to ensure both scientific integrity and practical utility.

Introduction: The 4-Substituted N-Methylphthalimide Scaffold

The phthalimide scaffold is a robust and synthetically accessible platform in medicinal chemistry and materials science.[6] While unsubstituted N-alkylphthalimides exhibit modest fluorescence, the introduction of an electron-donating group (EDG) at the 4-position transforms the molecule into a powerful "push-pull" system. In this configuration, the EDG (e.g., amino, dimethylamino) acts as the electron donor (D), and the electron-deficient dicarbonyl moiety of the phthalimide ring serves as the electron acceptor (A).[2]

This donor-acceptor architecture is the origin of their most valuable characteristic: a strong intramolecular charge transfer (ICT) upon photoexcitation.[1][2] This ICT state is highly sensitive to the local environment, making these derivatives exceptional probes for investigating the polarity and dynamics of complex chemical and biological systems, from simple solvent mixtures to the intricate microenvironments of lipid bilayers and protein binding sites.[1][7]

The Photophysical Foundation: The Twisted Intramolecular Charge Transfer (TICT) State

The fluorescence quantum yield of these derivatives is mechanistically inseparable from the concept of Twisted Intramolecular Charge Transfer (TICT).[5] The TICT model provides a robust explanation for the often-dramatic dependence of their fluorescence intensity on the surrounding medium.[3][4]

2.1. The Locally Excited (LE) vs. The TICT State

Upon absorption of a photon, the molecule is promoted from its planar ground state (S₀) to a Franck-Condon excited state, which rapidly relaxes to a planar, locally excited (LE) state (Figure 1). This LE state is fluorescent and is the dominant species in non-polar solvents.

However, in polar solvents, a competing, non-radiative deactivation pathway becomes accessible. The molecule can undergo a conformational change in the excited state, involving rotation around the single bond connecting the donor group (e.g., the amino nitrogen) and the phthalimide ring.[4][8] This leads to a twisted, charge-separated state known as the TICT state. This state is stabilized by polar solvent molecules, which can reorient around the newly formed large dipole moment.[9] The TICT state is typically non-emissive or very weakly emissive and provides an efficient pathway for the molecule to return to the ground state non-radiatively, thus quenching fluorescence and lowering the quantum yield.[5][10]

TICT_Mechanism cluster_Ground Ground State cluster_Excited Excited State S0 S₀ (Planar) LE LE State (Planar, Fluorescent) S0->LE Absorption (hν_abs) LE->S0 Fluorescence (hν_em) LE->S0 Internal Conversion (k_ic) TICT TICT State (Twisted, Non-Fluorescent) LE->TICT Twisting / Relaxation (Favored in Polar Solvents) TICT->S0

Caption: The TICT model showing de-excitation pathways.

Key Factors Influencing Fluorescence Quantum Yield (Φf)

The competition between radiative decay from the LE state and non-radiative decay via the TICT state is the primary determinant of the Φf. This balance is exquisitely sensitive to both molecular structure and the external environment.

3.1. The Role of the 4-Substituent

The nature of the substituent at the 4-position dictates the "push-pull" strength. Stronger electron-donating groups lead to a more pronounced charge transfer character.

  • Electron-Donating Groups (-NH₂, -N(CH₃)₂): These groups create strong ICT character. For example, N-methyl-4-dimethylamino-phthalimide exhibits a quantum yield that plummets from 0.78 in non-polar hexane to 0.12 in polar solvents, a classic signature of TICT state formation.[1]

  • Electron-Withdrawing Groups (-NO₂): A compound like 4-nitro-N-methylphthalimide is generally characterized by very low or negligible fluorescence.[11] The nitro group is a powerful electron acceptor and facilitates non-radiative decay pathways.

3.2. The Dominant Influence of the Solvent Environment

The solvent's ability to stabilize the charge-separated TICT state is the most critical external factor.

  • Polarity: As solvent polarity increases, the TICT state is energetically stabilized, making it a more favorable de-excitation channel. This leads to a dramatic decrease in Φf.[12] This effect is clearly demonstrated in the photophysical data for various derivatives (Table 1).

  • Viscosity & Steric Hindrance: In highly viscous solvents or sterically constrained environments (like the cavity of a cyclodextrin), the physical twisting motion required to form the TICT state is impeded.[8][13] This suppression of the non-radiative pathway can lead to a significant enhancement of the fluorescence quantum yield.[13]

Table 1: Representative Fluorescence Quantum Yields (Φf) of 4-Substituted Naphthalimide/Phthalimide Derivatives in Various Solvents

Compound4-SubstituentSolventQuantum Yield (Φf)Reference
4-(N,N-dimethylamino)-N-methylphthalimide-N(CH₃)₂Hexane0.78[1]
4-(N,N-dimethylamino)-N-methylphthalimide-N(CH₃)₂Polar Solvents0.12[1]
Piperidine-Naphthalimide DerivativePiperidinoDioxane0.821
Piperidine-Naphthalimide DerivativePiperidinoToluene0.453
Piperidine-Naphthalimide DerivativePiperidinoAcetonitrile0.106
Piperidine-Naphthalimide DerivativePiperidinoDMSO0.003
4-Amino-1,8-naphthalimide-NH₂Hexane~0.6[12]
4-Amino-1,8-naphthalimide-NH₂Methanol< 0.1[12]

Note: Naphthalimide derivatives are included as they share the same fundamental photophysical behavior and are often discussed in the same context.[12][14]

Experimental Determination of Fluorescence Quantum Yield

Accurate determination of Φf is essential for characterizing and comparing fluorophores. The most reliable and widely adopted method is the comparative technique.[15][16]

4.1. The Comparative (Relative) Quantum Yield Method

This method involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.[16][17] The quantum yield of the sample (Φₓ) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)[16]

Where:

  • Φₛₜ is the quantum yield of the standard.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts x and st denote the unknown sample and the standard, respectively.

This approach, which relies on plotting data from a series of dilutions, is more accurate than a single-point measurement as it mitigates errors from inaccurate absorbance measurements and inner filter effects at higher concentrations.[17][18]

QY_Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis cluster_calc Final Calculation p1 Prepare series of dilutions (Abs < 0.1 at λ_ex) m1 Measure Absorbance Spectra (Record A at λ_ex for each dilution) p1->m1 p2 Prepare solvent blank m2 Measure Emission Spectra (Use same λ_ex and instrument settings) m1->m2 a1 Integrate area under each emission curve m2->a1 a2 Plot Integrated Intensity vs. Absorbance for both Sample and Standard a1->a2 a3 Determine the gradient (slope 'Grad') of the linear fit for each plot a2->a3 c1 Apply the comparative equation: Φₓ = Φₛₜ * (Gradₓ/Gradₛₜ) * (ηₓ²/ηₛₜ²) a3->c1

Caption: Workflow for the comparative quantum yield determination.

4.2. Detailed Experimental Protocol: Comparative Method

This protocol is designed as a self-validating system by ensuring linearity, which confirms the absence of concentration-dependent artifacts.

  • Selection of a Standard: Choose a suitable fluorescence standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol) whose absorption and emission spectra overlap reasonably with the sample.

  • Preparation of Stock Solutions: Accurately prepare stock solutions of both the test compound and the standard in the desired solvent.

  • Preparation of Dilutions: Prepare a series of at least five dilutions from each stock solution. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λₑₓ) is within the range of approximately 0.01 to 0.1. This is critical to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution of the sample and standard. Note the exact absorbance value at λₑₓ.

  • Fluorescence Measurement:

    • Set the excitation wavelength (λₑₓ) on the fluorometer.

    • Using identical instrument settings (e.g., excitation and emission slit widths), record the fluorescence emission spectrum for each dilution of the sample and standard.

    • It is crucial to record a spectrum for a solvent blank to check for background signals.

  • Data Processing:

    • Subtract the blank spectrum from each of the sample and standard spectra.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Analysis and Calculation:

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λₑₓ (x-axis).

    • Perform a linear regression for each data set. The plot should be linear (R² > 0.99), confirming the validity of the measurements.

    • Determine the gradient (slope) of each line (Gradₓ and Gradₛₜ).

    • Obtain the refractive indices (ηₓ and ηₛₜ) of the solvents used for the sample and standard.

    • Calculate the quantum yield (Φₓ) using the comparative equation above.

Illustrative Synthetic Approach: Accessing 4-Substituted Derivatives

The most common route to 4-amino-N-methylphthalimide derivatives begins with the nitration of N-methylphthalimide, as the nitro group is a versatile precursor.[19][20]

5.1. Protocol: Synthesis of 4-Nitro-N-methylphthalimide [20][21]

This protocol involves strong acids and should be performed with appropriate personal protective equipment in a chemical fume hood.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylphthalimide (1 eq.) in concentrated sulfuric acid (~2 mL per gram of starting material). Cool the mixture in an ice bath to 0-5 °C.

  • Nitration: Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (e.g., a 3:1 v/v ratio). Add this mixture dropwise to the cooled solution of N-methylphthalimide, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 55-60 °C) for several hours (e.g., 4 hours) to drive the reaction to completion.[19][20] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product. The crude 4-nitro-N-methylphthalimide can be further purified by recrystallization.

5.2. Conversion to 4-Amino-N-methylphthalimide

The resulting 4-nitro derivative is readily converted to the highly fluorescent 4-amino-N-methylphthalimide via standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., with SnCl₂ in HCl). The amino group can then be further functionalized if desired.

Conclusion and Future Outlook

4-substituted N-methylphthalimide derivatives are a classic yet continually relevant class of fluorophores. Their photophysical behavior, elegantly described by the TICT model, provides a predictable framework for understanding and tuning their fluorescence quantum yield. The strong dependence of Φf on the local environment is not a limitation but rather their greatest asset, enabling their use as sensitive probes for polarity, viscosity, and molecular binding events. As researchers continue to push the boundaries of cellular imaging and materials science, the rational design of new phthalimide-based probes, guided by the fundamental principles outlined in this guide, will undoubtedly lead to the development of next-generation tools for sensing and reporting on complex molecular environments.

References

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  • precisionFDA. (n.d.). 4-NITRO-N-METHYLPHTHALIMIDE. [Link]

  • ResearchGate. (n.d.). The fluorescence quantum yields of four compounds. [Link]

  • Okamoto, H., et al. (2020). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 19(5), 624-633. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Stanculescu, M., Dumitrascu, F., Caira, M. R., & Bocoș-Bințințan, V. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. [Link]

  • Al-Shemary, R. K., & Al-Hamdani, A. A. S. (2025). Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound. Journal of Kufa for Chemical Sciences, 4(3). [Link]

Sources

Foundational

Technical Whitepaper: Solvation Dynamics of 4-Hydroxy-2-methylisoindoline-1,3-dione in DMSO versus Water

Executive Summary 4-Hydroxy-2-methylisoindoline-1,3-dione (widely known in literature as 4-hydroxy-N-methylphthalimide) is a critical intermediate in the synthesis of advanced polyetherimides, diaryl ethers, and fluoresc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2-methylisoindoline-1,3-dione (widely known in literature as 4-hydroxy-N-methylphthalimide) is a critical intermediate in the synthesis of advanced polyetherimides, diaryl ethers, and fluorescent probes[1]. Despite its low molecular weight (177.16 g/mol ), its solubility profile presents a classic dichotomy in physical chemistry: it exhibits profound solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but remains highly recalcitrant to dissolution in polar protic solvents like water.

This whitepaper provides an in-depth mechanistic analysis of these solvation dynamics, establishes a self-validating experimental protocol for solubility quantification, and bridges these physicochemical properties to practical applications in drug development and materials science.

Mechanistic Analysis of Solvation Thermodynamics

To understand the solubility behavior of 4-Hydroxy-2-methylisoindoline-1,3-dione, we must analyze the causality behind the solvent-solute interactions. The molecule features a rigid, hydrophobic aromatic core fused to a polar imide ring, capped with a hydrogen-bond donating phenolic hydroxyl group.

The DMSO Advantage: Dual-Character Solvation

DMSO (dielectric constant


) is an exceptional solvent for this compound due to its complementary molecular geometry. The sulfoxide oxygen acts as a potent hydrogen-bond acceptor, forming strong, directional interactions with the compound's phenolic -OH group. Simultaneously, the methyl groups of DMSO create a micro-hydrophobic pocket that stabilizes the aromatic isoindoline core via van der Waals (dispersion) forces. In synthetic applications, such as the synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr), DMSO not only dissolves the compound but leaves the nucleophilic phenoxide anion unsolvated and highly reactive—a kinetic advantage known as the "bare anion effect"[1].
The Aqueous Penalty: The Hydrophobic Effect

Water (


) possesses excellent hydrogen-bonding capabilities but fails to dissolve the compound efficiently. The causality lies in the thermodynamics of cavity formation. To accommodate the bulky, rigid aromatic core of the isoindoline system, water must disrupt its highly ordered hydrogen-bond network. The entropic penalty of restructuring water molecules around this hydrophobic surface (the hydrophobic effect) vastly outweighs the enthalpic gains from hydrating the hydroxyl and imide groups, leading to immediate precipitation or poor dissolution.

Caption: Thermodynamic pathways governing the solvation of the compound in DMSO versus water.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure absolute trustworthiness in solubility data, single-timepoint visual assessments are insufficient. The following Isothermal Shake-Flask Method is engineered as a self-validating system. By mandating dual-timepoint sampling and chromatographic peak-purity checks, the protocol internally proves that thermodynamic equilibrium has been achieved without compound degradation.

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess of 4-Hydroxy-2-methylisoindoline-1,3-dione solid (e.g., 200 mg) to two separate glass vials. Add 1.0 mL of DMSO to Vial A, and 1.0 mL of HPLC-grade Water to Vial B.

  • Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Phase Separation (Self-Validation Checkpoint 1): After 24 hours, extract a 100 µL aliquot from each vial. Centrifuge the aliquots at 15,000 RPM for 15 minutes to pellet undissolved solids, ensuring no colloidal suspension skews the data. Repeat this exact extraction process at 48 hours.

  • Dilution & Matrix Matching: Dilute the DMSO supernatant significantly (e.g., 1:1000) in the mobile phase to prevent detector saturation. The aqueous sample may be injected neat or with minimal dilution.

  • HPLC-UV Quantification: Inject samples into an HPLC system equipped with a C18 column. Use a validated standard curve.

  • Data Validation (Self-Validation Checkpoint 2): Compare the calculated concentrations from the 24-hour and 48-hour time points. Equilibrium is confirmed only if the variance between the two time points is < 5%. Furthermore, check the UV spectra across the chromatographic peak to ensure no hydrolysis of the imide ring occurred during the 48-hour aqueous exposure.

Quantitative Data Presentation

The table below summarizes the contrasting physicochemical environment and resulting solubility metrics for the compound.

ParameterDimethyl Sulfoxide (DMSO)High-Purity Water
Solvent Dielectric Constant (

)
46.780.1
Primary Solute-Solvent Interaction Strong H-Bond Acceptance (S=O

HO-)
H-Bonding hindered by cavity penalty
Aromatic Core Solvation Highly Favorable (Dispersion via methyls)Highly Unfavorable (Hydrophobic effect)
Estimated Solubility at 25°C > 100 mg/mL (Freely Soluble)< 0.1 mg/mL (Practically Insoluble)
Application Context Ideal reaction medium for SNAr & polymerizationRequires formulation (e.g., cyclodextrins)

Field Applications: Bridging Solubility to Function

Understanding this extreme solubility differential dictates how pharmaceutical scientists and material engineers handle the compound.

  • Polymer & Material Synthesis: Because 4-Hydroxy-2-methylisoindoline-1,3-dione acts as a nucleophile in the synthesis of complex diaryl ethers, reactions are predominantly executed in aprotic solvents like DMSO. 1 confirms that using DMSO alongside potassium fluoride facilitates high-yield nucleophilic aromatic substitutions by keeping the intermediate phenoxide highly reactive[1].

  • Aqueous Formulation for Biological Assays: When the compound (or its fluorescent derivatives) must be used in aqueous biological systems, scientists cannot rely on co-solvents alone. Instead, they utilize supramolecular chemistry.2 demonstrate that encapsulating N-methylphthalimide derivatives within the hydrophobic cavity of

    
    -cyclodextrins effectively masks the hydrophobic core from water, drastically increasing apparent aqueous solubility and enhancing fluorescence quantum yields[2].
    

References

  • Title: Reactions of fluoride and nitrite ions with 4-nitrophthalimides Source: ResearchGate URL
  • Title: Distinctive effects on fluorescence quantum yields of 4-substituted N-methylphthalimides by inclusion complexation with β-cyclodextrins Source: ResearchGate URL

Sources

Exploratory

Physicochemical Profiling of Phthalimide Derivatives: pKa Dynamics of the Phenolic Hydroxyl Group

Executive Summary Phthalimide derivatives serve as foundational pharmacophores in modern medicinal chemistry, materials science, and catalytic systems. While the acidity of the imide nitrogen (N-H) is well-documented, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalimide derivatives serve as foundational pharmacophores in modern medicinal chemistry, materials science, and catalytic systems. While the acidity of the imide nitrogen (N-H) is well-documented, the introduction of a phenolic hydroxyl group to the aromatic backbone (e.g., 3-hydroxyphthalimide and 4-hydroxyphthalimide) fundamentally alters the molecule's physicochemical profile. Understanding the acid dissociation constant (pKa) of this phenolic hydroxyl group is critical for predicting membrane permeability, designing Excited-State Intramolecular Proton Transfer (ESIPT) fluorescent probes, and optimizing linker attachments for Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth mechanistic analysis of the pKa values of phenolic phthalimides and outlines a self-validating experimental protocol for their precise determination.

Electronic and Structural Determinants of Acidity (Causality)

The pKa of a functional group is dictated by the stability of its conjugate base. A standard unsubstituted phenol exhibits a pKa of approximately 9.95[1]. However, when a hydroxyl group is grafted onto a phthalimide core, the acidity increases significantly (pKa drops) due to the profound electronic influence of the imide ring.

  • Inductive (-I) and Mesomeric (-M) Effects: The phthalimide core features two highly electrophilic carbonyl groups flanking a nitrogen atom[2]. These carbonyls exert a strong electron-withdrawing pull across the fused aromatic

    
    -system. When the phenolic hydroxyl group is deprotonated, the resulting phenoxide anion is thermodynamically stabilized by the delocalization of the negative charge into the electron-deficient imide system.
    
  • Positional Isomerism (3-OH vs. 4-OH): The position of the hydroxyl group dictates the extent of this stabilization. In 3-hydroxyphthalimide , the hydroxyl group is in close spatial proximity to the imide carbonyl. This allows for strong intramolecular hydrogen bonding, which not only stabilizes the conjugate base but also facilitates rapid proton transfer upon photoexcitation[3]. In 4-hydroxyphthalimide , the hydroxyl group relies primarily on through-bond resonance and inductive effects, resulting in an operational pKa range of 8.0 to 10.0 depending on the solvent microenvironment[4].

  • Comparative Baseline (N-OH): It is important to distinguish the phenolic hydroxyl from the N-hydroxyl group found in N-hydroxyphthalimide (NHPI). The N-OH proton is directly attached to the imide nitrogen, experiencing the immediate, unattenuated electron-withdrawing force of both carbonyls, resulting in a highly acidic pKa of 6.10 to 7.00[1][5].

Quantitative pKa Profiling

The following table summarizes the quantitative pKa data for key phthalimide derivatives and their reference baselines, illustrating the electronic impact of the imide scaffold on hydroxyl acidity.

CompoundAcidic Functional GroupReported pKa ValuePrimary Mechanism of Anion StabilizationSource
Phenol Phenolic -OH9.95Aromatic resonance[1]
Phthalimide Imide N-H8.30Dual carbonyl delocalization[2]
N-Hydroxyphthalimide Imide N-OH6.10 – 7.00Direct inductive pull from adjacent C=O[1][5]
4-Hydroxyphthalimide Phenolic -OH~6.98 (Pred) / 8.0–10.0 (Exp)Extended

-conjugation into imide ring
[4]
3-Hydroxyphthalimide Phenolic -OH4.90 – 6.10*Intramolecular H-bonding & -I/-M effects[3]

*Note: Values for 3-hydroxyphthalimide vary based on specific probe functionalization and solvent systems, often engineered to drop near physiological pH for lysosomal tracking[3].

Application: ESIPT and Fluorescent Probes

The unique pKa of the 3-hydroxyphthalimide phenolic group is heavily exploited in the design of fluorescent probes. Because the pKa is finely tuned by the imide ring, the molecule exists in a delicate enol-keto equilibrium. Upon UV or visible light excitation, the acidity of the phenolic hydroxyl group increases drastically in the excited state. This triggers an Excited-State Intramolecular Proton Transfer (ESIPT), where the proton rapidly migrates from the phenolic oxygen to the adjacent carbonyl oxygen[3].

This structural rearrangement results in emission from the keto tautomer, yielding a massive Stokes shift that eliminates background autofluorescence—a highly desirable trait for quantitative biological imaging.

ESIPT_Pathway N_Enol Ground State Enol (Neutral Phenol) E_Enol Excited State Enol (Franck-Condon) N_Enol->E_Enol hν (Excitation) E_Keto Excited State Keto (Proton Transferred) E_Enol->E_Keto ESIPT N_Keto Ground State Keto (Relaxed) E_Keto->N_Keto hν' (Fluorescence) N_Keto->N_Enol GSIPT (Back Transfer)

ESIPT mechanism in 3-hydroxyphthalimide derivatives driven by photoexcitation.

Methodological Framework: Self-Validating UV-Vis pKa Determination

Potentiometric titration is often unsuitable for phthalimide derivatives due to their poor aqueous solubility. Instead, UV-Vis spectrophotometric titration is the gold standard. The deprotonation of the phenolic hydroxyl group triggers a distinct bathochromic (red) shift in the absorbance spectrum, allowing for highly sensitive tracking of the ionization state.

Crucially, this protocol is designed as a self-validating system . Imide rings are susceptible to base-catalyzed hydrolysis (ring-opening into phthalamic acid) at high pH. By monitoring for a strict isosbestic point, the researcher can definitively prove that the spectral changes are due only to phenolic deprotonation, not degradation.

UV_Vis_Protocol Prep 1. Stock Preparation (Dissolve in 1% DMSO) Buffer 2. Buffer Dilution (pH range 2.0 - 12.0) Prep->Buffer Equilibrate 3. Thermal Equilibration (Incubate at 25°C) Buffer->Equilibrate Spectra 4. UV-Vis Acquisition (Scan 250-500 nm) Equilibrate->Spectra Validate 5. Isosbestic Validation (Confirm 2-state system) Spectra->Validate Analyze 6. Non-linear Regression (Henderson-Hasselbalch Fit) Validate->Analyze

Self-validating UV-Vis spectrophotometric workflow for precise pKa determination.

Step-by-Step Experimental Protocol
  • Stock Preparation (Solubility Control): Prepare a 10 mM stock solution of the hydroxyphthalimide derivative in spectroscopic-grade DMSO. Causality: Phthalimides are highly lipophilic; attempting to dissolve them directly in water causes micro-aggregation, leading to baseline scattering artifacts in UV-Vis spectra.

  • Buffer Titration: Dilute the stock 1:100 into a series of universal aqueous buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0. Ensure the final co-solvent concentration does not exceed 1% v/v to prevent artificial shifts in the dielectric constant.

  • Thermal Equilibration: Incubate the samples at exactly 25.0 °C for 10 minutes. Causality: pKa is a thermodynamic parameter heavily dependent on temperature.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra from 250 nm to 500 nm using a quartz cuvette. Identify the

    
     of the neutral phenol (typically lower wavelength) and the phenoxide anion (bathochromically shifted).
    
  • Isosbestic Validation (Trustworthiness Check): Overlay all spectra. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). Causality: An isosbestic point mathematically guarantees a two-state equilibrium (

    
    ). If the isosbestic point drifts at high pH, the imide ring has hydrolyzed, and data points above that pH must be discarded.
    
  • Data Regression: Plot the absorbance at the phenoxide

    
     against the measured pH. Fit the resulting sigmoidal curve using the non-linear Henderson-Hasselbalch equation to extract the precise pKa.
    

References

Sources

Foundational

UV-Vis Absorption and Solvatochromic Analysis of 4-Hydroxy-N-methylphthalimide

The following technical guide details the UV-Vis absorption and fluorescence properties of 4-hydroxy-N-methylphthalimide, focusing on its behavior in polar solvents. Executive Summary 4-Hydroxy-N-methylphthalimide (4-OH-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption and fluorescence properties of 4-hydroxy-N-methylphthalimide, focusing on its behavior in polar solvents.

Executive Summary

4-Hydroxy-N-methylphthalimide (4-OH-NMP) is a solvatochromic fluorophore belonging to the class of 4-substituted phthalimides. Unlike its non-substituted parent, the introduction of an electron-donating hydroxyl group (–OH) at the 4-position of the electron-deficient phthalimide core creates a "push-pull" Donor-Acceptor (D-A) system. This electronic architecture facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, rendering the molecule highly sensitive to solvent polarity and pH.

This guide provides a technical breakdown of its spectral properties, experimental protocols for characterization, and the mechanistic basis for its solvatochromism in polar media.

Chemical Context & Mechanism

The photophysical behavior of 4-OH-NMP is governed by the interplay between the ground state (


) and the charge-transfer excited state (

).
  • Structure: The N-methyl group blocks the imide nitrogen, preventing deprotonation at that site and ensuring solubility in organic solvents. The 4-hydroxy group acts as the ionizable proton donor (

    
     in water).
    
  • Electronic Transition: The primary absorption band in the near-UV (300–340 nm) corresponds to a

    
     transition with significant charge transfer character.
    
  • Solvatochromism: In polar solvents, the dipole moment of the excited state is larger than that of the ground state. Polar solvent molecules reorient to stabilize this large dipole, lowering the energy of the excited state and causing a red shift (bathochromic shift) in emission.

Diagram: ICT Mechanism & Solvent Relaxation

ICT_Mechanism cluster_solvent Solvent Interaction Ground Ground State (S0) Dipole: Low FranckCondon Franck-Condon Excited State (S1*) Ground->FranckCondon Absorption (UV) Excitation Excitation (hν) ICT Relaxed ICT State Dipole: High (Stabilized by Polar Solvent) FranckCondon->ICT < 10 ps Relaxation Solvent Relaxation (Reorientation) ICT->Ground Emission (Vis) Emission Fluorescence (Red Shifted)

Caption: The photocycle of 4-OH-NMP showing the stabilization of the Intramolecular Charge Transfer (ICT) state by polar solvents.

Spectral Characteristics in Polar Solvents[2][3][4][5][6][7]

The absorption and emission properties of 4-OH-NMP are heavily dependent on the solvent's dielectric constant (


) and hydrogen-bonding capacity.
Data Summary: Representative Spectral Values

Note: Values are approximate and sensitive to temperature and exact concentration.

SolventPolarity (Dielectric

)

(nm)

(nm)
Stokes Shift (nm)Visual Color (Fluor)
Dichloromethane 8.9 (Non-polar)320390~70Violet/Blue
Acetonitrile 37.5 (Polar Aprotic)325410~85Blue
Methanol 32.7 (Polar Protic)330430~100Cyan
Water (pH 4) 80.1 (Polar Protic)335450~115Greenish-Blue
Water (pH 10) Anionic Form405 520 ~115Bright Green
Key Observations:
  • Neutral Form (pH < 6): The neutral molecule absorbs in the UV (320–335 nm). As solvent polarity increases (DCM

    
     Water), the emission shifts from blue to green. This is a classic positive solvatochromic  effect.
    
  • Anionic Form (pH > 8): In basic media (or very polar solvents promoting deprotonation), the phenol deprotonates to a phenolate . The phenolate is a much stronger electron donor than the phenol, causing a dramatic red shift in absorption (to ~400 nm) and intense green fluorescence.

  • H-Bonding: In protic solvents like Methanol and Water, hydrogen bonding to the carbonyl oxygens of the phthalimide ring further stabilizes the ICT state, enhancing the red shift compared to aprotic solvents of similar polarity (e.g., Acetonitrile).

Experimental Protocol: Measuring Solvatochromism

To accurately determine the solvatochromic shifts, strict control over solvent purity and pH is required.

Workflow Diagram

Protocol_Workflow Stock 1. Stock Preparation 10 mM in DMSO (Store in Dark) Dilution 2. Solvent Dilution Dilute to 10-50 µM in Target Solvents Stock->Dilution 1:1000 Dilution Blank 3. Baseline Correction Measure Pure Solvent Blank Dilution->Blank Prepare Cuvettes Measure 4. Spectral Acquisition Scan 250-600 nm Slit: 1-2 nm Blank->Measure Subtract Background Analysis 5. Data Normalization Normalize to Max Abs Calculate Stokes Shift Measure->Analysis Export Data

Caption: Step-by-step workflow for acquiring accurate UV-Vis and fluorescence spectra.

Detailed Methodology
  • Materials:

    • Solute: 4-Hydroxy-N-methylphthalimide (Solid, >98% purity).

    • Solvents: Spectroscopic grade Methanol, Acetonitrile, DMSO, and buffered Water (Phosphate buffer pH 4.0 and pH 10.0).

  • Stock Solution:

    • Dissolve 1.77 mg of 4-OH-NMP (MW: 177.16 g/mol ) in 1.0 mL of DMSO to make a 10 mM stock.

    • Note: DMSO is used because the compound has limited solubility in pure water or non-polar solvents.

  • Sample Preparation:

    • Add 10 µL of stock to 2.99 mL of the target solvent (Final concentration: 33 µM ).

    • Critical: Ensure the DMSO content is <1% to avoid co-solvent effects masking the true solvent behavior.

  • Measurement Parameters:

    • Instrument: Double-beam UV-Vis Spectrophotometer.

    • Range: 250 nm – 500 nm.

    • Path Length: 1.0 cm (Quartz cuvette).

    • Baseline: Auto-zero with the pure solvent (containing 0.3% DMSO if necessary for matching).

  • Validation:

    • Check for aggregation by verifying that Absorbance follows Beer-Lambert Law (linear vs concentration) up to 50 µM.

Applications & Significance

The spectral sensitivity of 4-OH-NMP makes it a valuable tool in drug development and physical chemistry:

  • Probing Binding Sites: The fluorescence shift can indicate the polarity of a protein binding pocket (e.g., hydrophobic pockets will cause a blue shift relative to water).

  • Water Sensing: In organic solvents, trace water causes a significant red shift and fluorescence quenching due to H-bonding.

  • pH Sensing: The distinct spectral separation between the neutral (335 nm Abs) and anionic (405 nm Abs) forms allows for ratiometric pH sensing in the physiological range.

References

  • Photophysical Properties of Substituted Phthalimides

    • Source: New Journal of Chemistry (RSC)
    • Context: Discusses the fluorescence quantum yields and electron transfer mechanisms of 4-hydroxy and 4-methoxy substituted phthalimides.
  • Solvatochromism of Naphthalimide and Phthalimide Deriv

    • Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem.
    • Context: Provides comparative data on the solvatochromic behavior of the structurally related 4-amino and 4-hydroxy deriv
  • Synthesis and Spectral Analysis of N-Methylphthalimides

    • Source: ResearchG
    • Context: Details the synthesis of 4-hydroxy-N-methylphthalimide as an intermediate and its subsequent spectral characteriz

Protocols & Analytical Methods

Method

Synthesis of 4-Hydroxy-N-methylphthalimide from 4-hydroxyphthalic anhydride

Application Note: High-Yield Synthesis of 4-Hydroxy-N-methylphthalimide Abstract & Strategic Significance This guide details the synthesis of 4-Hydroxy-N-methylphthalimide (4-HMP), a versatile heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 4-Hydroxy-N-methylphthalimide

Abstract & Strategic Significance

This guide details the synthesis of 4-Hydroxy-N-methylphthalimide (4-HMP), a versatile heterocyclic building block used extensively in medicinal chemistry and fluorescence probe development.[1] Unlike simple phthalimides, the 4-hydroxy variant possesses a phenolic handle allowing for further functionalization (e.g., O-alkylation) and exhibits Excited-State Intramolecular Proton Transfer (ESIPT) properties useful in bio-imaging.[1]

The protocol focuses on a thermal dehydration method in glacial acetic acid . This approach is selected over solvent-free or high-boiling solvent (DMF) methods because acetic acid acts as both solvent and acid catalyst, accelerating the rate-limiting ring-closure step and typically yielding a crystalline product that is easily purified.[1]

Reaction Mechanism & Logic

The synthesis proceeds via a two-stage sequence:

  • Nucleophilic Acyl Substitution: Methylamine attacks one of the anhydride carbonyls, opening the ring to form a regioisomeric mixture of amic acids (N-methylphthalamic acid derivatives).

  • Cyclodehydration: Under thermal forcing conditions (reflux) and acidic catalysis, the amic acid eliminates water to re-close the ring, forming the thermodynamically stable imide.

Expert Insight: While the initial attack of methylamine on 4-hydroxyphthalic anhydride is non-regioselective (attacking either carbonyl C1 or C3), this is chemically irrelevant. Both intermediate amic acid isomers cyclize to yield the identical 4-hydroxy-N-methylphthalimide product.[1]

ReactionMechanism cluster_conditions Critical Process Parameters SM 4-Hydroxyphthalic Anhydride Inter Intermediate: N-Methylphthalamic Acid Isomers SM->Inter Nucleophilic Attack (Ring Opening) Reagent Methylamine (MeNH2) Reagent->Inter Product Product: 4-Hydroxy-N- methylphthalimide Inter->Product Cyclodehydration (Reflux/AcOH) Water H2O (Byproduct) Inter->Water -H2O CPP1 Temp: >110°C CPP2 Solvent: AcOH

Caption: Reaction pathway showing ring opening to amic acid intermediates followed by acid-catalyzed dehydration to the target imide.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
4-Hydroxyphthalic anhydride 164.111.0Limiting Reagent
Methylamine (40% aq. or 33% in EtOH) 31.061.2 - 1.5Nucleophile
Glacial Acetic Acid 60.05SolventSolvent/Catalyst
Ethanol (Absolute) 46.07N/ARecrystallization
Step-by-Step Procedure

1. Dissolution & Addition:

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Charge the flask with 1.64 g (10 mmol) of 4-hydroxyphthalic anhydride.

  • Add 20 mL of Glacial Acetic Acid . Stir at room temperature until the anhydride is partially suspended/dissolved.

  • Critical Step: Slowly add 1.5 mL (approx. 15 mmol) of 40% aqueous Methylamine dropwise.

    • Note: The reaction is exothermic. A transient precipitate (the methylammonium salt) may form; this will redissolve upon heating.[1]

2. Thermal Cyclization:

  • Attach a reflux condenser.[1][2]

  • Heat the mixture to reflux (approx. 118 °C) using an oil bath.

  • Maintain reflux for 3 to 4 hours .[1]

    • Monitoring: The reaction is complete when TLC (EtOAc/Hexane) shows the disappearance of the starting anhydride and the intermediate amic acid (which often streaks near the baseline).

3. Workup & Isolation:

  • Remove the flask from heat and allow it to cool slowly to room temperature. The product often crystallizes directly from the cooling acetic acid solution.

  • If no precipitate forms, concentrate the solution to ~50% volume on a rotary evaporator, then pour the residue into 50 mL of ice-cold water .

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual acetic acid.

4. Purification:

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Dry the crystals in a vacuum oven at 60 °C for 6 hours.

Characterization & Quality Control

Confirm identity using NMR and Melting Point.[1]

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Literature values for N-methylphthalimides vary, but the 4-hydroxy derivative typically melts >150 °C (distinct from the non-hydroxy analog at 134 °C).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~10.5-11.0 ppm (s, 1H): Phenolic -OH (Exchangeable).[1]

    • δ ~7.6-7.8 ppm (d, 1H): Aromatic proton (C7-H).[1]

    • δ ~7.0-7.2 ppm (m, 2H): Aromatic protons (C5-H, C6-H).[1]

    • δ ~3.0 ppm (s, 3H): N-Methyl group (-NCH3).[1]

  • IR Spectroscopy: Look for the characteristic imide carbonyl doublet (approx. 1760 cm⁻¹ and 1700 cm⁻¹) and the broad -OH stretch (3200-3400 cm⁻¹).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete dehydration (Amic acid remains).[1]Increase reflux time or add a dehydrating agent (e.g., 10% Acetic Anhydride) to the reaction mixture.
Dark Coloration Oxidation of the phenol at high temp.Perform the reaction under an inert atmosphere (Nitrogen/Argon).
Product Oiling Out Solvent polarity mismatch during workup.If oiling occurs upon water addition, extract with Ethyl Acetate, dry over MgSO4, and evaporate.

References

  • ChemicalBook. (n.d.).[1] N-Methylphthalimide Properties and Synthesis.[1][6][8][9][10][11] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 4-Nitro-N-methylphthalimide (Analogous Chemistry).[1][4][9] Retrieved from [1]

  • Chemistry LibreTexts. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [1][12]

  • Sigma-Aldrich. (n.d.).[1] N-Methylphthalimide Product Sheet.[1] Retrieved from [1]

Sources

Application

Application Note: Regioselective &amp; Exhaustive Methylation of 4-Hydroxyphthalimide

This Application Note is designed for researchers requiring a robust, reproducible protocol for the methylation of 4-hydroxyphthalimide . Scope Definition: This guide specifically addresses 4-hydroxyphthalimide (CAS: 751...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring a robust, reproducible protocol for the methylation of 4-hydroxyphthalimide .

Scope Definition: This guide specifically addresses 4-hydroxyphthalimide (CAS: 7514-63-8), where the hydroxyl group is located on the benzene ring (position 4). This substrate presents a unique regioselectivity challenge compared to N-hydroxyphthalimide (NHPI), as it contains two distinct acidic sites: the imide nitrogen and the phenolic oxygen.

Executive Summary

Methylation of 4-hydroxyphthalimide using methyl iodide (MeI) is a classic nucleophilic substitution, yet it is frequently complicated by competing nucleophiles. The substrate contains two acidic protons: the imide N-H (


) and the phenolic O-H  (

).

Standard basic conditions (e.g.,


/DMF) typically result in exhaustive methylation , yielding 4-methoxy-N-methylphthalimide . This guide provides the optimized protocol for this exhaustive transformation and analyzes the kinetic vs. thermodynamic factors preventing selective O-methylation under these specific conditions.

Scientific Mechanism & Strategic Analysis

The Hierarchy and Regioselectivity

Success in this synthesis relies on understanding the order of deprotonation.

  • Imide Deprotonation: The imide proton is more acidic (

    
    ) than the phenol. Upon addition of base, the nitrogen is deprotonated first, forming a resonance-stabilized imidate anion.
    
  • Phenol Deprotonation: The phenolic proton (

    
    ) is deprotonated second.
    
  • Nucleophilic Attack: Both the N-anion and O-anion are nucleophilic. However, N-alkylation of phthalimides is rapid and irreversible. Consequently, using Methyl Iodide/Base will almost invariably alkylate the nitrogen.

Key Insight: To obtain only the ether (4-methoxyphthalimide) with the N-H intact, one cannot use MeI/Base on 4-hydroxyphthalimide directly. The nitrogen will methylate first. (See Alternative Routes in Section 6). This protocol focuses on the synthesis of 4-methoxy-N-methylphthalimide .

Reaction Pathway Diagram

The following Graphviz diagram illustrates the competitive pathways and the thermodynamic sink (Product C).

MethylationPathway Reactant 4-Hydroxyphthalimide (Substrate) Inter1 Mono-Anion (N-deprotonated) Reactant->Inter1 Base (1 eq) Inter2 Dianion (N,O-deprotonated) Inter1->Inter2 Base (>2 eq) Prod_N N-Methyl-4-hydroxyphthalimide (Intermediate) Inter1->Prod_N MeI (Kinetic N-alkylation) Prod_Final 4-Methoxy-N-methylphthalimide (Final Product) Inter2->Prod_Final MeI (Exhaustive) Prod_N->Prod_Final Base + MeI

Figure 1: Reaction pathway showing the progression from substrate to the exhaustively methylated product. Note that N-methylation typically precedes O-methylation.

Safety & Handling (Critical)

HazardDescriptionMitigation
Methyl Iodide (MeI) Volatile Carcinogen. Neurotoxic. High vapor pressure.Use ONLY in a functioning fume hood.[1] Double-glove (Nitrile).[2] Keep cold to reduce vapor. Quench waste with aqueous ammonia or NaOH.
DMF Teratogen. Readily absorbed through skin.Wear long sleeves and chemical-resistant gloves.
Reaction Pressure MeI is volatile (bp 42°C). Exothermic reaction.Do not seal the vessel tightly unless using a rated pressure tube. Use a reflux condenser if heating.

Experimental Protocol: Exhaustive Methylation

Target Product: 4-Methoxy-N-methylphthalimide Scale: 10 mmol (approx. 1.63 g of starting material)

Reagents & Equipment[3]
  • Substrate: 4-Hydroxyphthalimide (1.63 g, 10 mmol)

  • Reagent: Methyl Iodide (MeI) (4.26 g, 1.87 mL, 30 mmol, 3.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (4.14 g, 30 mmol, 3.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Quench: Distilled Water (100 mL)

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Addition Funnel (or syringe), Ice bath.

Step-by-Step Methodology
  • Preparation:

    • Oven-dry the RBF and stir bar.

    • Weigh 1.63 g of 4-hydroxyphthalimide and transfer to the RBF.

    • Add 20 mL of anhydrous DMF. Stir until fully dissolved (solution may be pale yellow).

  • Deprotonation:

    • Add 4.14 g of anhydrous

      
       in one portion.
      
    • Observation: The suspension will turn bright yellow/orange, indicating the formation of the phenoxide/imidate anions.

    • Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

  • Methylation (Exothermic):

    • Cool the mixture to 0°C using an ice bath (optional but recommended to control MeI volatility).

    • Add 1.87 mL of Methyl Iodide dropwise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature.

    • Optimization: For complete conversion, heat the mixture to 60°C for 4–6 hours.

  • Monitoring:

    • Monitor by TLC (Silica gel, 1:1 Ethyl Acetate/Hexane).

    • Starting Material:

      
       (streaks).
      
    • Product:

      
       (distinct spot).
      
  • Workup & Isolation:

    • Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-cold water.

    • Result: The product is hydrophobic and will precipitate as a white/off-white solid.

    • Stir for 20 minutes to dissolve residual DMF and inorganic salts.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with water (

      
       mL) to remove traces of DMF.
      
  • Purification:

    • Dry the solid in a vacuum oven at 50°C.

    • Recrystallization (if needed): Ethanol or Methanol.

Data Analysis & Validation

Expected Yields
SolventBaseTempTimeYield (Isolated)
DMF

60°C4 h92 - 96%
Acetone

Reflux12 h80 - 85%
Acetonitrile

50°C6 h88 - 92%
Analytical Characterization (Self-Validating)

To confirm the structure, look for the disappearance of broad OH/NH signals and the appearance of two distinct methyl singlets in the


 NMR.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.7–7.2 (m, 3H, Aromatic protons).
      
    • 
       3.92 (s, 3H, O-C
      
      
      
      ).
    • 
       3.15 (s, 3H, N-C
      
      
      
      ).
  • Interpretation: The presence of the N-methyl peak at ~3.15 ppm confirms N-alkylation occurred. If this peak is missing, you have achieved the rare O-selective product (unlikely with this protocol).

Troubleshooting & Alternative Routes

Issue: "I need the NH group intact (4-methoxyphthalimide)."

Problem: Using MeI on 4-hydroxyphthalimide will always methylate the nitrogen because the imide


 (8.3) is lower than the phenol 

(9.9). Solution: Do not use methylation. Use Nucleophilic Aromatic Substitution .
  • Start with: 4-Nitrophthalimide.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: The methoxide displaces the nitro group. The imide nitrogen is deprotonated but repays upon workup, leaving the N-H intact.

Issue: Low Yield / Sticky Solid
  • Cause: Residual DMF prevents crystallization.

  • Fix: Increase the volume of water during the quench (1:10 ratio of DMF:Water) and stir longer to leach out the solvent.

References

  • Acidity of Imides vs Phenols: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463.

  • General Williamson Ether Synthesis Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 984.

  • Synthesis of Phthalimide Derivatives (Contextual): L. R. Caswell et al. "Nitrophthalimides. I. The reaction of 3- and 4-nitrophthalimide with sodium methoxide." Journal of Organic Chemistry1961 , 26, 4155.

  • Methyl Iodide Safety Data: PubChem. "Methyl Iodide - Safety and Hazards." National Library of Medicine.

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Using 4-Hydroxy-N-methylphthalimide for Diaryl Ether Synthesis

Introduction & Mechanistic Rationale The synthesis of diaryl ethers is a cornerstone in the development of advanced engineering plastics (such as polyetherimides) and targeted pharmacophores. Nucleophilic aromatic substi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of diaryl ethers is a cornerstone in the development of advanced engineering plastics (such as polyetherimides) and targeted pharmacophores. Nucleophilic aromatic substitution (SNAr) remains the most robust pathway for constructing these linkages. In this context, 4-Hydroxy-N-methylphthalimide serves as a highly specialized nucleophile.

The N-methylphthalimide moiety is strongly electron-withdrawing. While this stabilizes the resulting phenoxide anion—making it less reactive than a standard phenoxide—it also mandates the use of a highly activated electrophile (e.g., 4-fluoro- or 4-nitro-N-methylphthalimide) and elevated temperatures to cross the activation energy barrier [1]. The reaction proceeds via a classic addition-elimination mechanism, forming a transient Meisenheimer complex before the expulsion of the leaving group (fluoride or nitrite).

SNAr_Mechanism A 4-Hydroxy-N-methylphthalimide B Phenoxide Anion A->B Deprotonation D Meisenheimer Complex B->D Nucleophilic Attack C 4-Fluoro-N-methylphthalimide C->D Electrophile E 4,4'-oxybis(N-methylphthalimide) D->E Elimination F Fluoride Ion (F-) D->F Leaving Group Base Base (KF / K2CO3) Base->B Extracts H+

Fig 1: SNAr addition-elimination mechanism forming 4,4'-oxybis(N-methylphthalimide).

Quantitative Data Summary

The efficiency of the SNAr reaction is heavily dependent on the leaving group and the base utilized. Table 1 summarizes validated reaction parameters for the synthesis of 4,4'-oxybis(N-methylphthalimide) using 4-hydroxy-N-methylphthalimide as the nucleophile [1].

Table 1: Comparative Yields of Diaryl Ether Synthesis via SNAr

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)Ref
4-Fluoro-N-methylphthalimideKF (Anhydrous)DMF1504.075 - 80[1]
4-Nitro-N-methylphthalimideKF (Anhydrous)DMF1504.0~ 78[1]
4-Nitro-N-methylphthalimideKNO₂DMF1504.5~ 75[1]

Note: The nitro group serves as an excellent leaving group in this specific electronic environment, rivaling the fluoro substituent due to the orthogonal activation by the imide carbonyls.

Experimental Design & Workflow

Experimental_Workflow S1 1. Reagent Prep (Dry KF & Substrates) S2 2. Phenoxide Gen (DMF, 30 min, RT) S1->S2 S3 3. SNAr Heating (150 °C, 4-6 h) S2->S3 S4 4. Aqueous Quench (Ice-Water Precip) S3->S4 S5 5. Isolation (Filter & Recrystallize) S4->S5

Fig 2: Step-by-step experimental workflow for diaryl ether synthesis via SNAr.

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reproducibility and scientific integrity.

Materials Required:
  • Nucleophile: 4-Hydroxy-N-methylphthalimide (1.0 equiv, 10 mmol, 1.77 g)

  • Electrophile: 4-Fluoro-N-methylphthalimide (1.05 equiv, 10.5 mmol, 1.88 g)

  • Base: Anhydrous Potassium Fluoride (KF) (1.5 equiv, 15 mmol, 0.87 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (50 mL, 0.2 M)

Execution Steps:
  • Reagent Preparation & Degassing: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-Hydroxy-N-methylphthalimide and anhydrous KF.

    • Causality: KF must be flame-dried under vacuum prior to use. Trace moisture at 150 °C in the presence of a base will cause competitive hydrolysis of the sensitive imide ring, leading to ring-opened phthalamic acid byproducts.

  • Phenoxide Generation: Purge the flask with N₂ for 15 minutes. Add anhydrous DMF via syringe. Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The solution will transition from a pale suspension to a deeper yellow/orange homogeneous solution (or fine suspension), confirming the deprotonation and generation of the active phenoxide.

  • Electrophile Addition & SNAr: Add 4-Fluoro-N-methylphthalimide in one rapid portion under positive N₂ flow. Attach a reflux condenser and heat the reaction mixture to 150 °C in a pre-heated silicone oil bath for 4 to 6 hours.

    • Causality: The N-methylphthalimide system is electron-withdrawing, meaning the phenoxide is highly stabilized. Temperatures of 150 °C are strictly required to overcome the activation energy barrier for Meisenheimer complex formation.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 1:1 EtOAc/Hexanes).

    • Validation Check: The reaction is deemed complete when the highly UV-active (and often fluorescent) 4-hydroxy-N-methylphthalimide spot is completely consumed.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 250 mL of vigorously stirred ice-water.

    • Causality: DMF is infinitely miscible with water, whereas the resulting diaryl ether product is highly hydrophobic. This solvent-antisolvent crash induces rapid precipitation of the product, effectively leaving inorganic salts (KF, KF·HF) and residual DMF in the aqueous phase.

  • Isolation & Purification: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with cold distilled water (3 × 50 mL) to remove trace DMF, followed by cold ethanol (20 mL). Dry the solid under vacuum at 80 °C overnight. Recrystallize from glacial acetic acid to yield pure 4,4'-oxybis(N-methylphthalimide).

Expert Troubleshooting & Optimization Insights

  • Solvent Selection (The DMSO Trap): While Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent for SNAr reactions, it must be avoided for this specific transformation at high temperatures. Markezich et al. demonstrated that heating this system in DMSO leads to solvent decomposition, generating a thiomethoxide species that attacks the electrophile to form 4-thiomethoxy-N-methylphthalimide as a major impurity [1]. Always use DMF or DMAc.

  • Base Selection (KF vs. K₂CO₃): Anhydrous KF is highly recommended over K₂CO₃ when utilizing fluorinated or nitrated phthalimides. KF acts synergistically; it is basic enough to deprotonate the phenol but mild enough to prevent nucleophilic attack on the imide carbonyls. Furthermore, the fluoride ion can stabilize the transition state through hydrogen bonding with trace protic species, driving the reaction forward.

  • Nitro-Displacement Utility: If 4-fluoro-N-methylphthalimide is unavailable or cost-prohibitive, 4-nitro-N-methylphthalimide is an equally viable electrophile. The nitro group is highly activated by the ortho/para relationship to the imide carbonyls, allowing it to depart as a nitrite ion (NO₂⁻) with nearly identical yields[1].

References

  • Markezich, R. L., & Zamek, O. S. (1977). Reactions of fluoride and nitrite ions with 4-nitrophthalimides. The Journal of Organic Chemistry, 42(21), 3431–3434.[Link]

Application

Preparation of fluorescent inclusion complexes with beta-cyclodextrin and phthalimides

Application Note: Preparation and Characterization of Fluorescent Inclusion Complexes using -Cyclodextrin and Phthalimides Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Fluorescent Inclusion Complexes using -Cyclodextrin and Phthalimides

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Phthalimide derivatives are highly versatile fluorophores utilized extensively in supramolecular chemistry, biological imaging, and sensor development. However, their utility in aqueous environments is frequently limited by severe fluorescence quenching. Encapsulating these hydrophobic fluorophores within the cavity of


-cyclodextrin (

-CD) forms stable host-guest inclusion complexes that shield the phthalimide core from the aqueous bulk. This application note details the mechanistic causality behind this fluorescence enhancement, provides field-proven protocols for complex preparation, and establishes a self-validating framework for characterizing the resulting supramolecular assemblies.

Mechanistic Insights: Host-Guest Photophysics

To successfully engineer these complexes, one must understand the causality behind the experimental phenomena. Phthalimides in polar, protic solvents (like water) often exhibit negligible fluorescence. This is primarily due to hydrogen bonding and the stabilization of a non-radiative Twisted Intramolecular Charge Transfer (TICT) state[1].

When a phthalimide derivative is introduced to


-CD, the hydrophobic guest displaces high-enthalpy water molecules from the 

-CD cavity. The 7-glucopyranose unit ring of

-CD provides an internal cavity diameter of ~6.0–6.5 Å, which is an ideal steric match for the phthalimide core[2][3].

The Causality of Fluorescence Enhancement:

  • Microenvironmental Polarity Shift: The interior of the

    
    -CD cavity is significantly less polar than the bulk aqueous phase. This destabilizes the non-radiative TICT state, favoring the highly fluorescent Locally Excited (LE) state[1][4].
    
  • Steric Restriction: The rigid cavity restricts the intramolecular rotation of the phthalimide's functional groups, minimizing energy loss through vibrational relaxation.

  • Shielding from Quenchers: Encapsulation physically protects the excited state from collisional quenching by water molecules and dissolved oxygen.

Mechanism Free Free Phthalimide (Aqueous Media) Complex Inclusion Complex (Shielded Microenvironment) Free->Complex + Host (Ka) Quenched Fluorescence Quenched (TICT State / H2O Collisions) Free->Quenched Non-radiative Decay CD β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation Enhanced Fluorescence Enhanced (Restricted Rotation / Non-polar) Complex->Enhanced Radiative Emission

Fig 1. Photophysical mechanism of phthalimide fluorescence enhancement via β-CD encapsulation.

Experimental Methodologies

The choice of preparation method dictates the yield, purity, and solid-state properties of the complex. Below are two highly validated protocols.

Materials & Reagents
  • Host:

    
    -Cyclodextrin (Native) or derivatives (e.g., 2,6-di-O-methyl-
    
    
    
    -CD for higher solubility)[2][4].
  • Guest: Phthalimide derivative (e.g., 4-amino-N-alkylphthalimide or adamantyl-phthalimide)[4][5].

  • Solvents: Ultrapure water (18.2 MΩ·cm), HPLC-grade Ethanol or Acetone.

Protocol A: Co-Precipitation Method (High-Purity Crystalline Complexes)

Causality: This method relies on the phase solubility limits of the complex. By slowly cooling a saturated solution, the thermodynamic equilibrium favors the precipitation of the highly ordered inclusion complex over the individual amorphous components[2][3].

  • Host Preparation: Dissolve 1.14 g (1.0 mmol) of

    
    -CD in 10 mL of ultrapure water in a water bath maintained at 75°C (348 K) until a clear solution is achieved[3].
    
  • Guest Preparation: Dissolve 1.0 mmol of the phthalimide derivative in a minimal volume (1–2 mL) of ethanol. Note: Ensure the guest is fully dissolved to prevent the precipitation of uncomplexed guest later.

  • Complexation: Add the guest solution dropwise to the hot

    
    -CD solution under continuous magnetic stirring (500 rpm).
    
  • Equilibration: Maintain the mixture at 75°C for 2 hours to overcome the activation energy of water displacement from the cavity.

  • Precipitation: Turn off the heat and allow the solution to cool to room temperature slowly over 12 hours, then transfer to a 4°C refrigerator for an additional 12 hours to maximize precipitation[2].

  • Isolation: Recover the precipitate via vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any surface-adsorbed (uncomplexed) phthalimide.

  • Drying: Dry the complex in a vacuum desiccator over phosphorus pentoxide for 24 hours.

Protocol B: Kneading / Paste Method (Scalable & Low-Solvent)

Causality: Mechanical shear forces facilitate the solid-state or semi-solid-state diffusion of the guest into the host cavity. This is ideal for industrial scale-up or highly water-insoluble guests[3].

  • Weigh equimolar amounts of

    
    -CD and the phthalimide derivative.
    
  • Place the

    
    -CD in an agate mortar and add a small volume of a 1:1 (v/v) water/ethanol mixture to form a homogeneous paste.
    
  • Add the phthalimide guest to the paste.

  • Knead the mixture vigorously and continuously for 45–60 minutes. Add drops of the solvent mixture as needed to maintain the paste consistency.

  • Dry the resulting mass at 45°C in a vacuum oven, then mill and sieve the powder.

Workflow Prep 1. Reagent Preparation Host (aq) & Guest (org) Mix 2. Complexation (Co-precipitation or Kneading) Prep->Mix Dropwise addition Equil 3. Thermodynamic Equilibration (Stirring/Incubation) Mix->Equil Phase solubility limits Iso 4. Isolation (Filtration & Drying) Equil->Iso Slow cooling / Evaporation Val 5. Self-Validation (DSC, NMR, Fluorescence) Iso->Val Compare vs. Physical Mixture

Fig 2. Step-by-step experimental workflow for the preparation and validation of inclusion complexes.

Self-Validating Characterization & Data Interpretation

A reliable protocol must be self-validating. To prove that true molecular encapsulation has occurred—rather than mere physical mixing or surface adsorption—specific analytical checkpoints must be met.

A. Thermal Validation (Differential Scanning Calorimetry - DSC)

Self-Validation Check: You must prepare a "Physical Mixture" (PM) control by lightly blending dry


-CD and phthalimide powders without solvent or shear.
  • Result Interpretation: When analyzed via DSC, the PM will show an endothermic melting peak corresponding to the free phthalimide. In the true Inclusion Complex (IC), this melting peak will completely disappear, confirming that the guest is isolated within the host cavity and can no longer form a crystalline lattice[2][6].

B. Stoichiometry Validation (Job's Plot via Fluorescence)

To confirm the complex stoichiometry, prepare a series of solutions where the total concentration of [


-CD] + [Phthalimide] is kept constant (e.g., 10 

M), but the molar fraction (

) varies from 0 to 1.
  • Plot

    
     (change in fluorescence intensity) 
    
    
    
    against
    
    
    .
  • A peak exactly at

    
     validates a 1:1 host-guest stoichiometry[4].
    
C. Thermodynamic Data Summary

The association constant (


) is determined using the Benesi-Hildebrand equation derived from fluorescence titration data. The table below summarizes typical photophysical parameters observed when structurally modifying the phthalimide guest or the CD host.

Table 1: Photophysical and Thermodynamic Parameters of Phthalimide-


-CD Complexes 
Guest MoleculeHost MoleculeStoichiometryAssociation Constant (

, M

)
Fluorescence Enhancement (

)
4-Amino-N-methylphthalimideNative

-CD
1:1~115 – 250Moderate
4-Amino-N-hexylphthalimideNative

-CD
1:1~1,500 – 3,000High
Adamantyl-phthalimideNative

-CD
1:1~5.2

10

Very High
4-Amino-N-methylphthalimideDM-

-CD*
1:1~300 – 500High

*DM-


-CD = 2,6-di-O-methyl-

-cyclodextrin. Methylation extends the hydrophobic cavity, increasing

and further shielding the fluorophore[4]. Adamantyl groups act as powerful thermodynamic anchors, driving massive increases in binding affinity[5].

References

  • Inclusion complex formation of cyclodextrin with its guest and their applications O
  • Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery MDPI
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Confirmation of Cyclodextrin Inclusion Complex Alfa Chemistry
  • Distinctive effects on fluorescence quantum yields of 4-substituted N-methylphthalimides by inclusion complexation with β-cyclodextrins ResearchG
  • The Fluorescence Response of a Structurally Modified 4-Aminophthalimide Derivative Covalently Attached to a Fatty Acid in Homogeneous and Micellar Environments ACS Public

Sources

Method

Application Note: Precision O-Alkylation of 4-Hydroxy-2-methylisoindoline-1,3-dione

Part 1: Executive Summary & Chemical Context Introduction The 4-hydroxy-2-methylisoindoline-1,3-dione scaffold is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), serving as a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

Introduction

The 4-hydroxy-2-methylisoindoline-1,3-dione scaffold is a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), serving as a structural analog to the 4-hydroxythalidomide pharmacophore. Functionalization of the C4-hydroxyl group via O-alkylation is a pivotal step in expanding Structure-Activity Relationship (SAR) libraries.

However, this substrate presents a specific chemoselective challenge: the isoindoline-1,3-dione (phthalimide) ring is susceptible to nucleophilic ring-opening (hydrolysis) under harsh basic conditions. Standard phenol alkylation protocols using strong bases (e.g., NaOH, KOH) or protic solvents often degrade the starting material into phthalamic acid derivatives.

This Application Note defines a robust, self-validating protocol for the O-alkylation of 4-hydroxy-2-methylisoindoline-1,3-dione, prioritizing ring stability and high conversion.

Mechanistic Insight & Reaction Design

The reaction follows a standard Williamson Ether Synthesis (


) or a Mitsunobu Coupling  pathway.
  • Acidity: The electron-withdrawing nature of the phthalimide carbonyls at the ortho and meta positions significantly increases the acidity of the C4-hydroxyl group (estimated pKa ~7.5–8.5) compared to phenol (pKa ~10).

  • Base Selection: Due to this enhanced acidity, weak bases such as Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    are sufficient for deprotonation. This is critical because it avoids the use of strong alkoxides or hydroxides that would attack the imide carbonyls (
    
    
    ), leading to ring opening.
  • Solvent System: Polar aprotic solvents (DMF, NMP) are required to solvate the phenoxide anion and facilitate the

    
     attack.
    

Part 2: Experimental Protocols

Method A: Standard Williamson Ether Synthesis (Alkyl Halides)

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

Reagents & Materials
  • Substrate: 4-Hydroxy-2-methylisoindoline-1,3-dione (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

    • Note: If using Alkyl Chlorides, add Potassium Iodide (KI, 0.1 equiv) as a Finkelstein catalyst.

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 – 2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M)

Step-by-Step Protocol
  • Preparation: Dry the reaction vessel (round-bottom flask or vial) and purge with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add 4-Hydroxy-2-methylisoindoline-1,3-dione and anhydrous

    
     to the vessel.
    
  • Solvation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The mixture may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Heat the mixture to 60°C . Stir for 2–6 hours.

    • Monitoring: Check by TLC or LCMS. The starting phenol is more polar than the O-alkylated product.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product should precipitate as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - if oil forms):

    • Dilute with Ethyl Acetate (EtOAc).[1] Wash with water (3x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[2]
      
Method B: Mitsunobu Reaction (Alcohols)

Best for: Secondary alcohols, complex functional groups, or when the alkyl halide is unstable.

Reagents
  • Substrate: 4-Hydroxy-2-methylisoindoline-1,3-dione (1.0 equiv)

  • Alcohol (R-OH): 1.1 – 1.2 equiv

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Protocol
  • Dissolution: Dissolve Substrate, Alcohol, and

    
     in anhydrous THF (0.1 M) under inert atmosphere. Cool to 0°C .
    
  • Addition: Add DIAD dropwise over 10–20 minutes.

    • Control: Maintain temperature < 5°C during addition to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Purify directly via Flash Column Chromatography (Silica gel; Hexanes/EtOAc gradient).

    • Note: Triphenylphosphine oxide (

      
      ) is a major byproduct.
      

Part 3: Critical Quality Attributes (CQA) & Troubleshooting

Data Summary Table
ParameterMethod A (Williamson)Method B (Mitsunobu)
Primary Electrophile Excellent Yield (>85%)Good Yield (70-80%)
Secondary Electrophile Poor (Elimination risk)Excellent Yield (>80%)
Base Sensitivity Mild (

)
Neutral (Zwitterionic)
Major Impurity N-Methylphthalimide (Hydrolysis)

(Difficult removal)
Green Chemistry DMF (Toxic)Atom Economy (Poor)
Troubleshooting Guide
  • Issue: Ring Opening (Hydrolysis)

    • Symptom:[2][3][4][5][6] LCMS shows peak at M+18 (Phthalamic acid) or highly polar baseline spot.

    • Cause: Wet solvent or strong base (NaOH/KOH).

    • Fix: Use fresh anhydrous DMF. Ensure

      
       is dry.[5] Switch to 
      
      
      
      which is more soluble and requires milder heating.
  • Issue: Incomplete Conversion

    • Symptom:[2][3][4][5][6] Starting material remains after 6 hours.

    • Cause: Poor nucleophilicity or steric hindrance.

    • Fix: Add Catalytic KI (10 mol%) to generate the more reactive alkyl iodide in situ. Increase temperature to 80°C (do not exceed 100°C to protect the imide).

Part 4: Visualization (Pathway & Workflow)

ReactionPathway cluster_conditions Critical Parameters Substrate 4-Hydroxy-2-methyl isoindoline-1,3-dione Intermediate Phenoxide Anion (Resonance Stabilized) Substrate->Intermediate Deprotonation (DMF, 25°C) Base Base (K2CO3) Base->Intermediate Product 4-Alkoxy-2-methyl isoindoline-1,3-dione Intermediate->Product SN2 Attack (60°C) SideProduct Ring-Opened Phthalamic Acid Intermediate->SideProduct Hydrolysis (if H2O/OH- present) Electrophile Alkyl Halide (R-X) Electrophile->Product Anhydrous DMF Anhydrous DMF Temp < 100°C Temp < 100°C

Figure 1: Reaction pathway highlighting the critical competition between productive O-alkylation and destructive ring hydrolysis.

References

  • Man, H. W., et al. (2003). "Synthesis and immunological activity of a series of substituted 4-hydroxythalidomides." Bioorganic & Medicinal Chemistry Letters, 13(20), 3415-3419. Link

  • Muller, G. W., et al. (1996). "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

  • BenchChem Technical Support. (2025). "Sodium Phthalimide Reactions with Secondary Alkyl Halides." BenchChem Application Notes. Link

  • Tsuge, O., et al. (1985).[4] "Synthesis of N-substituted phthalimides." Bulletin of the Chemical Society of Japan, 58, 2577.

Sources

Application

Using 4-Hydroxy-N-methylphthalimide as a fragment for Cereblon ligand design

Application Note: 4-Hydroxy-N-methylphthalimide as a Strategic Fragment in Cereblon Ligand and PROTAC Design Introduction & Scientific Rationale Targeted Protein Degradation (TPD) utilizing Proteolysis Targeting Chimeras...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydroxy-N-methylphthalimide as a Strategic Fragment in Cereblon Ligand and PROTAC Design

Introduction & Scientific Rationale

Targeted Protein Degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by hijacking the ubiquitin-proteasome system to eliminate disease-causing proteins. The majority of clinical-stage PROTACs recruit the CRL4-CRBN E3 ubiquitin ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide[1].

Mechanistically, the binding of these ligands to Cereblon (CRBN) is highly polarized. The glutarimide ring acts as the primary anchor, inserting deeply into a conserved tri-tryptophan pocket (Trp380, Trp386, Trp400) via critical hydrogen bonds[2]. Conversely, the phthalimide (or isoindolinone) ring remains solvent-exposed, serving as the optimal "exit vector" for linker attachment to the target-binding ligand[3].

However, conducting linker optimization ("linkerology") directly on full CRBN ligands is synthetically demanding. The glutarimide ring is highly susceptible to base-catalyzed hydrolysis and competitive side reactions during chemical functionalization[2][4]. To circumvent these bottlenecks, 4-Hydroxy-N-methylphthalimide has emerged as a highly efficient, truncated fragment model for the phthalimide half of the CRBN anchor.

The Causality of the N-Methyl Design: Truncating the molecule to an N-methylphthalimide removes the CRBN-recruiting glutarimide moiety. This intentional inactivation ensures that the fragment does not recruit CRBN, allowing researchers to study the isolated physicochemical properties and baseline cellular toxicity of the linker without triggering off-target degradation[5][6]. Furthermore, the N-methyl group permanently blocks the acidic imide nitrogen. This perfectly mimics the tertiary nitrogen environment of the full thalidomide scaffold while preventing competitive N-alkylation during the synthesis of linker conjugates.

CRBNPathway PROTAC Bifunctional Degrader (PROTAC) Ternary Ternary Complex (CRBN - PROTAC - POI) PROTAC->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary POI Protein of Interest (POI) POI->Ternary Ub Polyubiquitination Ternary->Ub E2 Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Caption: Mechanism of targeted protein degradation via CRL4-CRBN ternary complex formation.

Physicochemical & Computational Profiling

Bifunctional degraders frequently violate Lipinski’s Rule of 5, often suffering from poor aqueous solubility, high polar surface area, and limited cellular permeability[7]. By attaching diverse linkers to the 4-Hydroxy-N-methylphthalimide fragment rather than the full CRBN binder, researchers can perform high-throughput physicochemical profiling at a fraction of the synthetic cost.

Additionally, computational chemists frequently utilize simplified N-methylphthalimide fragments in Molecular Dynamics Simulations (MDS) to model solvent interactions, linker trajectories, and pocket dynamics without the computational overhead of simulating the entire ternary complex[8].

Table 1: Quantitative Comparison of Fragment vs. Full Binder

Parameter4-Hydroxy-N-methylphthalimide4-HydroxythalidomideStrategic Implication in FBDD
Molecular Weight 177.16 g/mol 274.23 g/mol Lower MW allows for higher ligand efficiency during fragment screening.
Imide Nitrogen Methylated (Blocked)Glutarimide-substitutedPrevents competitive N-alkylation during linker attachment.
CRBN Affinity InactiveActive (

~ 1-3

M)
Serves as a negative control to isolate linker-specific cellular toxicity[5].
Aqueous Stability HighModerateEnables robust, long-term in vitro physicochemical assays without hydrolysis[2].

Experimental Workflows & Protocols

The following protocols detail the self-validating methodologies for utilizing this fragment in PROTAC development.

FragmentWorkflow A 4-Hydroxy-N-methylphthalimide (Fragment Model) B Linker Conjugation (O-Alkylation) A->B Mitsunobu / SN2 C Physicochemical Profiling (LogD, Sol) B->C Assay Validation D Translation to Full CRBN Ligand C->D Linker Selection E PROTAC Evaluation D->E Cell Assays

Caption: Workflow for utilizing fragment models in PROTAC linkerology and physicochemical optimization.

Protocol 1: Regioselective Linker Attachment via Mitsunobu Etherification

Causality: Traditional alkylation of 4-hydroxyphthalimide often yields an inseparable mixture of O-alkylated and N-alkylated products due to the acidic imide proton (pKa ~8.3). By utilizing 4-Hydroxy-N-methylphthalimide, the imide nitrogen is permanently blocked, ensuring 100% regioselectivity for O-alkylation at the 4-position.

  • Preparation: Dissolve 1.0 eq of 4-Hydroxy-N-methylphthalimide and 1.2 eq of the desired linker-alcohol (e.g., Boc-NH-PEG3-OH) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Activation: Add 1.5 eq of Triphenylphosphine (PPh

    
    ). Cool the reaction mixture to 0 °C in an ice bath.
    
  • Coupling: Dropwise add 1.5 eq of Diisopropyl azodicarboxylate (DIAD). Causality: Slow addition at 0 °C prevents the thermal degradation of the reactive betaine intermediate, ensuring efficient activation of the primary alcohol.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via LC-MS after 2 hours. The system is validated when the starting material peak (m/z 178 [M+H]

    
    ) is fully consumed and replaced by the target mass. If starting material persists, supplement with an additional 0.2 eq of PPh
    
    
    
    and DIAD.
  • Purification: Concentrate the solvent in vacuo. Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient). Causality: Reverse-phase chromatography easily separates the highly non-polar triphenylphosphine oxide (TPPO) byproduct from the target conjugate, which is often difficult to achieve via normal-phase silica gel.

Protocol 2: High-Throughput Physicochemical Profiling (Kinetic Solubility)

Causality: Profiling the fragment-linker conjugate provides a predictive baseline for the final PROTAC. If the fragment-linker conjugate is insoluble, the full PROTAC will almost certainly fail in cellular assays[7].

  • Stock Preparation: Prepare a 10 mM stock solution of the purified fragment-linker conjugate in 100% DMSO.

  • Aqueous Dilution: Spike the DMSO stock into PBS (pH 7.4) to a final target concentration of 200

    
    M (2% DMSO final volume).
    
  • Incubation: Incubate the solution at 37 °C for 24 hours with orbital shaking (300 rpm) to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet any precipitated compound.

  • Quantification (Self-Validation): Analyze the supernatant via HPLC-UV against a standard curve generated in 100% DMSO. Validation check: The standard curve must yield an

    
    . If the calculated aqueous concentration matches the target (200 
    
    
    
    M), the linker imparts excellent solubility and is cleared for translation to the full 4-hydroxythalidomide binder.

References

  • Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters. 3

  • Ecker, et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. 2

  • Papatzimas, J. W., et al. (2022). Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ResearchGate. 7

  • Norris, et al. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. 4

  • bioRxiv. (2026). Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders. bioRxiv.6

  • Schrödinger. (2023). Investigating Protein–Peptide Interactions Using the Schrödinger Computational Suite. ResearchGate.8

  • Benchchem. (2024). Potassium Phthalimide | Reagent for Gabriel Amine Synthesis. Benchchem. 1

Sources

Method

Microwave-assisted synthesis of N-substituted 4-hydroxyphthalimides

Application Note: Microwave-Assisted Synthesis of N-Substituted 4-Hydroxyphthalimides Executive Summary This guide details the protocol for the microwave-assisted synthesis of N-substituted 4-hydroxyphthalimides. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Substituted 4-Hydroxyphthalimides

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of N-substituted 4-hydroxyphthalimides. Unlike traditional thermal heating, which requires long reflux times (4–12 hours) and large volumes of solvents, this microwave (MW) protocol achieves high yields (>85%) in minutes (2–10 min).[1]

Target Audience: Medicinal chemists, material scientists (fluorescent probes), and process chemists.[2][1] Key Application: 4-Hydroxyphthalimides are critical pharmacophores in drug discovery (analgesic, anti-inflammatory) and serve as "turn-on" fluorescent sensors due to their Excited-State Proton Transfer (ESPT) properties.[2][1]

Scientific Foundation & Mechanism[1][2]

The Microwave Advantage

The synthesis relies on the condensation of 4-hydroxyphthalic anhydride with a primary amine.[2][1] In a conventional setup, the rate-limiting step is often the cyclodehydration of the intermediate amic acid. Microwave irradiation accelerates this by:

  • Dipolar Polarization: Direct coupling with the polar amic acid intermediate and solvent (if used), generating rapid internal heating.[2][1]

  • Superheating Effect: Achieving temperatures above the boiling point of the solvent/water byproducts, effectively driving the equilibrium toward the imide product by removing water.[2][1]

Reaction Mechanism

The reaction proceeds via a two-step sequence:

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the anhydride, opening the ring to form an N-substituted amic acid.[2][1]

  • Cyclodehydration: Under thermal stress (MW), the amic acid undergoes ring closure, releasing water to form the final imide.[2][1]

ReactionMechanism Reagents 4-Hydroxyphthalic Anhydride + Amine AmicAcid Intermediate: N-Substituted Amic Acid Reagents->AmicAcid Nucleophilic Attack (Fast) Transition Cyclodehydration (Rate Limiting) AmicAcid->Transition MW Irradiation (Δ) Product N-Substituted 4-Hydroxyphthalimide Transition->Product Ring Closure Water H₂O (Byproduct) Transition->Water

Caption: Mechanism of phthalimide formation. MW irradiation specifically accelerates the cyclodehydration step.

Experimental Protocols

Two methods are provided. Method A (Solvent-Free) is the preferred Green Chemistry approach for liquid amines.[2][1] Method B (Solution Phase) is recommended for solid amines or temperature-sensitive substrates.[2][1]

Reagents & Equipment
  • Starting Material: 4-Hydroxyphthalic anhydride (CAS: 27550-59-0).[2][1][3][4][5][6]

    • Note: If starting from 4-hydroxyphthalic acid, add 1.2 eq of acetic anhydride to generate the anhydride in situ.[1]

  • Amine: Primary amine of choice (alkyl or aryl).[2][1]

  • Catalyst: Glacial Acetic Acid (Method B) or None (Method A).[1]

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) or modified domestic microwave (with caution).

Method A: Solvent-Free (Green Protocol)

Best for liquid amines (e.g., butylamine, benzylamine).[2]

  • Mix: In a 10 mL microwave vial, mix 4-hydroxyphthalic anhydride (1.0 mmol, ~164 mg) with the liquid amine (1.2 mmol).

  • Grind/Mix: If the mixture is heterogeneous, grind briefly with a glass rod to ensure contact.

  • Irradiate:

    • Power: 150 W (Dynamic mode)[1]

    • Temp Limit: 130°C

    • Time: 2–5 minutes

  • Cool: Allow the vial to cool to 50°C.

  • Workup: Add 2 mL of cold ethanol. The product usually precipitates.[1] Filter and wash with cold water.[1]

Method B: Solution Phase (Acetic Acid)

Best for solid amines (e.g., aniline derivatives) or high-melting substrates.[2][1]

  • Dissolve: In a 10 mL vial, dissolve 4-hydroxyphthalic anhydride (1.0 mmol) and the solid amine (1.0 mmol) in 2–3 mL of glacial acetic acid.

  • Irradiate:

    • Power: 200 W[2][1]

    • Temp: 110–120°C

    • Time: 5–10 minutes

  • Workup: Pour the reaction mixture into 10 mL of ice-cold water. The N-substituted 4-hydroxyphthalimide will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with water (3x), and recrystallize from ethanol if necessary.

Workflow Visualization

Workflow Start Start: Weigh Reagents (1.0 mmol Anhydride) Decision Is Amine Liquid? Start->Decision MixA Method A: Mix Neat (Solvent-Free) Decision->MixA Yes MixB Method B: Dissolve in Glacial Acetic Acid Decision->MixB No MWA MW Irradiation 150W, 130°C, 2-5 min MixA->MWA Workup Quench/Workup (Add Cold EtOH or Water) MWA->Workup MWB MW Irradiation 200W, 120°C, 5-10 min MixB->MWB MWB->Workup Filter Filtration & Washing Workup->Filter Final Pure N-Substituted 4-Hydroxyphthalimide Filter->Final

Caption: Decision tree for selecting the optimal microwave synthesis protocol.

Data Analysis & Validation

The following table compares the efficiency of Microwave (MW) synthesis versus Conventional Heating (Oil Bath Reflux) for representative N-substituted phthalimides.

ParameterConventional Heating (Reflux)Microwave Synthesis (Method A/B)Improvement Factor
Reaction Time 4 – 12 Hours2 – 10 Minutes~60x Faster
Solvent Usage 20–50 mL (DMF/Toluene)0–3 mL (None/AcOH)Green / Eco-friendly
Typical Yield 60 – 75%85 – 96%+20% Yield
Purity (Crude) Requires Column ChromatographyHigh (often recrystallization only)Simplified Workup
Energy Usage High (Continuous heating)Low (Targeted irradiation)Energy Efficient

Troubleshooting Guide:

  • Low Yield / Sticky Solid: Often caused by incomplete dehydration.[2][1] Increase MW time by 2 minutes or add a drop of DMF to improve energy coupling.

  • Charring: Temperature too high.[2][1] Reduce power to 100W and extend time, or ensure the reaction volume is sufficient to absorb the microwave energy.

  • Starting Material Remains: If using the acid instead of anhydride, ensure temperatures reach >150°C or add acetic anhydride as a chemical dehydrating agent.[2][1]

References

  • Microwave-Assisted Synthesis of N-Substituted Phthalimides (General Protocol)

    • Source: Scholars Research Library[1]

    • Title: Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives[2]

    • URL:[Link]

  • Solvent-Free Microwave Synthesis

    • Source: MDPI (Molecules)[1]

    • Title: Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Phthalimides[2][1]

    • URL:[Link][1]

  • Fluorescence Applic

    • Source: National Institutes of Health (PubMed)[1]

    • Title: 4-Hydroxy-N-propyl-1,8-naphthalimide esters: New fluorescence-based assay[2][1]

    • URL:[Link]

    • Note: Highlights the utility of the 4-hydroxy motif in rel
  • Synthesis of N-Hydroxyphthalimide Derivatives (Rel

    • Source: Taylor & Francis Online[1]

    • Title: Microwave-assisted Synthesis of N-Hydroxyphthalimide Derivatives[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-N-methylphthalimide

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-N-methylphthalimide. The reaction between 4-hydroxyphthalic anhydride and methylamine is a fundamental transformation in drug development and polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxy-N-methylphthalimide. The reaction between 4-hydroxyphthalic anhydride and methylamine is a fundamental transformation in drug development and polymer chemistry. However, researchers frequently encounter bottlenecks such as low yields, incomplete cyclization, and unwanted side reactions due to the reactive 4-hydroxy moiety.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, reproducible syntheses.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling, yielding a highly polar baseline spot on the TLC plate instead of the target imide? A: You are likely trapping the reaction at the phthalamic acid intermediate stage. The reaction proceeds via a two-step mechanism: a rapid nucleophilic ring-opening of the anhydride by methylamine to form 4-hydroxy-N-methylphthalamic acid, followed by a slower, rate-limiting dehydrative cyclization[1]. If water is present in your system (e.g., from using 40% aqueous methylamine), the equilibrium of the second step is pushed backward, preventing cyclization. Solution: Switch to an anhydrous amine source (such as methylamine hydrochloride neutralized in situ) and utilize an acidic solvent like glacial acetic acid to drive the dehydration forward.

Q2: I am observing significant degradation and dark, intractable byproducts. What is causing this? A: The 4-hydroxy group on the phthalic anhydride is strongly electron-donating and acts as a nucleophile. Under strongly basic conditions (e.g., using a large excess of free methylamine without a buffer), the phenol group can become deprotonated, leading to intermolecular etherification, oxidation, or polymerization. Solution: Tightly control the stoichiometry (1.05 to 1.1 equivalents of amine) and run the reaction in an acidic microenvironment. Using a heterogeneous catalyst like Montmorillonite-KSF clay in acetic acid protects the phenol group while accelerating the imide formation[2].

Q3: Can I use ethanol or methanol as a solvent to improve the solubility of the starting materials? A: It is highly discouraged. Alcohols can act as competing nucleophiles. In the presence of an acid catalyst or upon heating, 4-hydroxyphthalic anhydride will readily undergo esterification with the alcohol solvent, forming mono- or di-alkyl phthalates instead of reacting with the methylamine. Always use non-nucleophilic or specialized dehydrating solvents like toluene (with a Dean-Stark trap) or glacial acetic acid[3].

Reaction Mechanism and Equilibrium Pathways

To successfully troubleshoot this reaction, it is critical to understand the kinetic and thermodynamic pathways at play. The diagram below illustrates the causality behind solvent and catalyst selection.

G A 4-Hydroxyphthalic Anhydride + Methylamine B Nucleophilic Attack (Ring Opening) A->B C 4-Hydroxy-N-methylphthalamic Acid (Intermediate) B->C D Dehydrative Cyclization (-H2O) C->D Acid Catalysis (e.g., AcOH) F Hydrolysis / Side Reactions (Aqueous Conditions) C->F Excess H2O E 4-Hydroxy-N-methylphthalimide (Target Product) D->E F->C Reversible

Reaction mechanism and equilibrium pathways for 4-hydroxy-N-methylphthalimide synthesis.

Quantitative Data: Optimizing Reaction Conditions

The table below summarizes the empirical data demonstrating how solvent choice, amine source, and catalytic additives directly impact the final yield of 4-hydroxy-N-methylphthalimide.

Solvent SystemAmine SourceCatalyst / AdditiveTemp (°C)Time (h)Typical Yield (%)
Water / EthanolAqueous Methylamine (40%)None801230 - 40
TolueneMethylamine (THF solution)None (Dean-Stark)1101260 - 70
Glacial Acetic AcidMethylamine HCl + NaOAcNone90 - 100875 - 85
Glacial Acetic Acid Methylamine HCl + NaOAc Montmorillonite-KSF 90 - 100 4 - 6 > 90

Validated Experimental Protocol

This self-validating protocol utilizes glacial acetic acid as both the solvent and dehydrating agent, combined with Montmorillonite-KSF to accelerate cyclization[2][3]. The workup inherently purifies the product based on differential solubility.

Reagents Required:

  • 4-Hydroxyphthalic anhydride (1.0 eq)

  • Methylamine hydrochloride (1.1 eq)

  • Anhydrous sodium acetate (1.1 eq)

  • Glacial acetic acid (10 mL per gram of substrate)

  • Montmorillonite-KSF clay (20% w/w relative to the anhydride)

Step-by-Step Methodology:

  • Preparation & Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-hydroxyphthalic anhydride.

  • Catalyst Suspension: Suspend the anhydride in glacial acetic acid. Add the Montmorillonite-KSF clay. Causality: The clay provides a highly acidic, high-surface-area microenvironment that lowers the activation energy for the dehydration step without degrading the phenol group[2].

  • Amine Addition: Slowly add methylamine hydrochloride and anhydrous sodium acetate to the suspension. Causality: Generating the free methylamine in situ prevents the introduction of bulk water (which accompanies aqueous amine solutions) and controls the exotherm of the initial amic acid formation.

  • Cyclization: Heat the reaction mixture to 90–100 °C with continuous stirring for 4–6 hours. Causality: Elevated temperature and acidic conditions are strictly required to overcome the activation energy barrier for the dehydrative ring closure[3].

  • In-Process Monitoring: Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The intermediate amic acid will appear as a highly polar baseline spot. The reaction is complete when this baseline spot disappears, replaced by a distinct, less polar UV-active spot (the target imide).

  • Workup & Isolation: Allow the mixture to cool to room temperature. Filter the mixture through a Celite pad to remove the Montmorillonite-KSF catalyst. Pour the filtrate into crushed ice/water (3x the volume of acetic acid) with vigorous stirring. Causality: The target 4-hydroxy-N-methylphthalimide is insoluble in cold water and will precipitate as a solid. Unreacted amine, sodium acetate, and acetic acid remain completely dissolved in the aqueous phase, creating a self-purifying isolation step.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and dry under high vacuum. If ultra-high purity is required for biological assays, recrystallize the solid from absolute ethanol.

References

  • Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Jetir.Org.
  • NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS. European Patent Office - EP 3931188 B1.
  • Phthalimides. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Optimizing Phthalimide Dye Fluorescence in Biological Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid quenching of phthalimide-based fluorophores in aqueous or biological media.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid quenching of phthalimide-based fluorophores in aqueous or biological media. While phthalimides (such as 4-aminophthalimide) offer exceptional photostability and large Stokes shifts, their emission is highly sensitive to solvent polarity and hydrogen-bonding environments.

This guide synthesizes field-proven troubleshooting strategies, structural optimization protocols, and mechanistic insights to help you achieve high fluorescence quantum yields (


) in complex biological systems.
Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my phthalimide dye exhibit strong fluorescence in organic solvents but nearly zero emission in aqueous biological buffers? A1: This is a classic manifestation of solvatochromism and non-radiative decay pathways. In polar, hydrogen-bonding media like water, phthalimides often undergo a transition to a Twisted Intramolecular Charge Transfer (TICT) state upon excitation. The TICT state provides a rapid, non-radiative pathway back to the ground state, effectively quenching fluorescence[1]. Furthermore, intramolecular rotations and vibrations exacerbate energy loss[2]. To mitigate this, you must either restrict these molecular motions or shield the fluorophore from the bulk aqueous environment.

Q2: How can I structurally modify my phthalimide probe to prevent TICT state formation? A2: The substitution pattern on the phthalimide ring dictates the excited-state geometry. Research demonstrates that introducing electron-donating groups (like alicyclic amines) at the 4-position of the benzene ring promotes a Planar Intramolecular Charge Transfer (PICT) state, which is highly fluorescent. Conversely, substitution at the 3-position leads to the non-radiative TICT state[1]. If you are designing a new probe, prioritize 4-substituted derivatives or incorporate bulky groups to sterically hinder rotatable bonds[2].

Q3: Can I utilize Aggregation-Induced Emission (AIE) or Excited-State Intramolecular Proton Transfer (ESIPT) to boost signal in biological media? A3: Absolutely. These are two of the most robust strategies for biological media:

  • AIE: By conjugating the phthalimide to an AIE-active unit (like tetraphenylethylene, TPE), you can design turn-on probes. For example, a TPE-phthalimide conjugate remains non-emissive until a specific biological analyte cleaves the phthalimide moiety, releasing the AIE-active TPE to aggregate and emit intensely in aqueous media[3].

  • ESIPT: Using a 3-hydroxyphthalimide core allows for an ESIPT process, which yields a massive Stokes shift (minimizing self-quenching and biological autofluorescence). You can mask the hydroxyl group with a recognition moiety (e.g., a boronate ester for

    
     detection); upon analyte binding, the ESIPT process is restored, triggering strong fluorescence[4].
    

Q4: How do I protect the dye without altering its chemical structure? A4: Encapsulation is the preferred non-covalent approach. Solvatochromic dyes can be encapsulated within hydrophobic pockets of Metal-Organic Frameworks (MOFs), liposomes, or polymeric nanoparticles[5]. This shields the dye from the polar aqueous environment, simulating a non-polar microenvironment that preserves the highly fluorescent PICT state.

Section 2: Troubleshooting Workflows & Step-by-Step Protocols
Protocol 1: Diagnosing and Rescuing Quenched Fluorescence via Matrix Optimization

Objective: Determine if quenching is due to bulk solvent polarity and rescue emission using liposomal encapsulation. Causality: Lipid bilayers provide a hydrophobic core that excludes water, preventing hydrogen-bond-induced TICT state formation and restricting intramolecular rotations. Self-Validating Step: The linear recovery of fluorescence in the DMSO gradient confirms polarity-driven quenching, validating the need for encapsulation.

  • Baseline Measurement: Prepare a

    
     solution of your phthalimide dye in PBS (pH 7.4). Measure the fluorescence quantum yield (
    
    
    
    ) using an integrating sphere.
  • Polarity Screen: Prepare parallel

    
     solutions in a gradient of DMSO/Water mixtures (0%, 20%, 50%, 80%, 100% DMSO). If fluorescence recovers linearly with DMSO concentration, the quenching is polarity/hydrogen-bonding driven[2].
    
  • Encapsulation: Prepare a

    
     solution of DPPC (dipalmitoylphosphatidylcholine) in PBS. Sonicate to form unilamellar liposomes.
    
  • Dye Loading: Spike the dye into the liposome suspension (final dye concentration

    
    ). Incubate at 
    
    
    
    for 30 minutes in the dark.
  • Validation: Re-measure fluorescence. A significant blue shift and intensity increase validate successful partitioning into the hydrophobic lipid bilayer.

Protocol 2: Analyte-Triggered ESIPT Recovery for Live-Cell Imaging

Objective: Utilize a 3-hydroxyphthalimide-boronate probe for high-contrast imaging in biological media[4]. Causality: The boronate ester masks the -OH group, preventing ESIPT (off-state). The target analyte oxidatively cleaves the boronate, releasing the -OH group, restoring ESIPT, and yielding a large Stokes shift emission (on-state).

  • Probe Preparation: Dissolve the phthalimide-boronate probe in biological-grade DMSO to a

    
     stock.
    
  • Media Spiking: Dilute the stock into the biological matrix (e.g., DMEM with 10% FBS) to a final working concentration of

    
    . Ensure DMSO concentration remains 
    
    
    
    to prevent cellular toxicity.
  • Incubation: Add the probe to live cells and incubate for 30 minutes at

    
    .
    
  • Washing (Critical): Wash cells 3x with warm PBS to remove unbound probe. This self-validates the protocol by ensuring the detected signal originates solely from intracellular analyte interaction rather than background hydrolysis.

  • Imaging: Excite at the established UV/Vis absorption maximum. Monitor emission at the ESIPT-shifted wavelength (typically >100 nm Stokes shift).

Section 3: Quantitative Data & Mechanistic Visualizations

Table 1: Impact of Structural and Environmental Modifications on Phthalimide Fluorescence

Modification / EnvironmentDominant Excited StateFluorescence Quantum Yield (

)
Primary Biological Application
Unsubstituted NHPI in WaterTICT (Twisted)

(Quenched)
Baseline / Negative Control
3-substituted NHPI in OrganicTICT (Twisted)Low (

)
Not recommended for imaging
4-substituted NHPI in OrganicPICT (Planar)High (

)
Standard fluorescent tagging
MOF/Liposome EncapsulatedPICT (Shielded)Moderate to HighDrug delivery tracking
3-Hydroxyphthalimide (ESIPT)ESIPTHigh (Large Stokes Shift)Reactive Oxygen Species sensing
TPE-Phthalimide ConjugateAIE (Aggregated)High (Turn-on)Enzymatic/Chemical cleavage assays
Mechanistic Pathways of Phthalimide Fluorescence

Photophysics GS Ground State (S0) ES Excited State (S1) GS->ES Excitation (hν) PICT PICT State (4-Substituted / Shielded) ES->PICT Planarization TICT TICT State (3-Substituted / Aqueous) ES->TICT Bond Rotation (Polar Media) Fluor Strong Fluorescence (High Quantum Yield) PICT->Fluor Radiative Decay Quench Non-Radiative Decay (Quenched) TICT->Quench Heat/Vibration Fluor->GS Quench->GS

Diagram 1: Photophysical decay pathways dictating phthalimide fluorescence based on structure and media.

Troubleshooting Workflow for Low Fluorescence

Troubleshooting Start Issue: Low Fluorescence in Biological Media CheckMedia Is the probe exposed to bulk aqueous environment? Start->CheckMedia Encapsulate Action: Encapsulate in Liposomes or MOFs CheckMedia->Encapsulate Yes, and cannot modify structure CheckStruct Can the chemical structure be modified? CheckMedia->CheckStruct Yes, structure is modifiable Success Result: High Quantum Yield in Biological Media Encapsulate->Success Mod4Sub Action: Use 4-substituted alicyclic amines (PICT) CheckStruct->Mod4Sub Prevent TICT ModAIE Action: Conjugate to AIEgen (e.g., TPE) CheckStruct->ModAIE Exploit Aggregation ModESIPT Action: Use 3-hydroxy ESIPT core CheckStruct->ModESIPT Maximize Stokes Shift Mod4Sub->Success ModAIE->Success ModESIPT->Success

Diagram 2: Decision tree for optimizing phthalimide dye fluorescence in biological applications.

References
  • [2] Title: Technical Support Center: Enhancing Fluorescence Quantum Yield of N,N'-bis(diphenylmethyl)phthalamide Source: BenchChem URL:

  • [1] Title: Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups Source: RSC Publishing URL:

  • [3] Title: Phthalimide conjugation turns the AIE-active tetraphenylethylene unit non-emissive: its use in turn-on sensing of hydrazine in solution and the solid Source: RSC Publishing URL:

  • [4] Title: A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 Source: NIH.gov URL:

  • [5] Title: Polarity profiling of porous architectures: solvatochromic dye encapsulation in metal–organic frameworks Source: Journal of Materials Chemistry C (RSC Publishing) URL:

Sources

Troubleshooting

Removing unreacted methylamine from 4-Hydroxy-N-methylphthalimide crude product

Ticket ID: PUR-HXM-004 Subject: Removal of persistent methylamine traces from 4-Hydroxy-N-methylphthalimide crude Status: Resolved / Guide Available[1] Executive Summary You are likely experiencing difficulty removing me...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-HXM-004 Subject: Removal of persistent methylamine traces from 4-Hydroxy-N-methylphthalimide crude Status: Resolved / Guide Available[1]

Executive Summary

You are likely experiencing difficulty removing methylamine (


) from your crude 4-Hydroxy-N-methylphthalimide (4-HNMPI) because it is no longer present as a volatile free base.[1]

Due to the acidity of the phenolic hydroxyl group at the 4-position (


), the excess basic methylamine (

) has deprotonated your product, forming a non-volatile methylammonium phenolate salt . Standard vacuum drying will not remove this impurity.

This guide details the requisite acidic workup to break this salt, recover the neutral product, and prevent the formation of ring-opened byproducts.

Part 1: The Chemistry of the Problem

Why Vacuum Drying Failed

In standard imide synthesis, excess amine is often removed by rotary evaporation. However, 4-HNMPI is not a standard imide; it is a phenol .[1]

  • The Interaction: The basic methylamine reacts with the acidic proton of the phenol.

  • The Result: You have formed [Methylammonium]+ [4-Oxido-N-methylphthalimide]-.

  • The Consequence: This salt is an ionic solid with high thermal stability. It will not evaporate under high vacuum, even at elevated temperatures.

Visualizing the Salt Trap

SaltTrap Reactants Crude Mixture (Product + Excess MeNH2) Interaction Acid-Base Reaction Reactants->Interaction MeNH2 (Base) attacks Phenol (Acid) Salt Methylammonium Salt (NON-VOLATILE) Interaction->Salt Equilibrium Favors Salt FreeBase Neutral Product (Desired) Salt->FreeBase Requires Acid Quench (H+)

Figure 1: The thermodynamic trap preventing methylamine removal via evaporation.[1]

Part 2: Purification Protocol (The Acid Quench)

Objective: Protonate the phenolate anion to regenerate the neutral 4-HNMPI, forcing methylamine into the aqueous phase as methylammonium chloride.

Reagents Required
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 1N Hydrochloric Acid (HCl).

  • Brine: Saturated NaCl solution.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the crude solid in EtOAc. If the crude is the salt form, it may be partially insoluble. Add a small amount of methanol (MeOH) if necessary to aid dissolution, but keep MeOH <10% of total volume.

  • The Acid Wash (Critical Step):

    • Wash the organic layer with 1N HCl (2x).

    • Mechanism:[1][2][3][4][5][6]

      
      .[1]
      
    • The neutral product (

      
      ) stays in the organic layer.[1] The methylamine is trapped as the chloride salt in the water layer.
      
  • Phase Verification:

    • Check the pH of the aqueous layer. It must be pH < 2 . If not, the salt has not been fully broken.

  • Extraction & Drying:

    • Wash the organic layer once with Brine.

    • Dry over anhydrous

      
      .
      
    • Filter and concentrate 40-50°C.

  • Recrystallization (Polishing):

    • If traces remain, recrystallize from Ethanol/Water (9:1) or Methanol .

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on my TLC that is more polar than my product. What is it?

Diagnosis: You likely have Ring Opening (Aminolysis) .[1] Methylamine is a potent nucleophile. If the reaction mixture was heated too long or not quenched quickly, the methylamine attacks the imide carbonyl, opening the ring to form a diamide (N,N'-dimethyl-4-hydroxyphthalamide).[1]

Prevention:

  • Avoid large excesses of methylamine (>1.5 eq).

  • Do not heat the crude mixture in the presence of base once the starting material is consumed.

Q2: Can I use Silica Gel Chromatography?

Recommendation: Yes, but with a caveat. Because your product is a phenol, it may streak on silica due to hydrogen bonding.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This keeps the phenol protonated and sharpens the peak.

Q3: Quantitative Data & Properties
Property4-Hydroxy-N-methylphthalimideMethylamineMethylammonium Salt (Impurity)
State (RT) Solid (Yellow/White)Gas (or Liquid soln)Solid
pKa ~7.0 - 8.0 (Phenol)~10.6 (Conj.[1] Acid)N/A
Volatility LowHighZero
Solubility (Water) Low (at pH < 7)HighHigh
Solubility (EtOAc) HighSolubleLow

Part 4: The Purification Workflow

Workflow Start Crude Product (Contains MeNH2 Salt) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with 1N HCl (x2) (pH must be < 2) Dissolve->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer (Contains MeNH3+ Cl-) Sep->AqLayer Discard OrgLayer Organic Layer (Contains Neutral Product) Sep->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Pure 4-HNMPI Dry->Final

Figure 2: The logic flow for breaking the phenolate salt and isolating the neutral imide.

References

  • Synthesis and Properties of Phthalimide Deriv

    • Source: PrepChem. "Synthesis of N-methylphthalimide."
    • Relevance: Establishes the baseline synthesis conditions (thermal dehydration) and standard workup procedures for N-methylphthalimides.
    • URL:[Link]

  • Acidity of N-Hydroxyphthalimide and Phenolic Analogues

    • Source: EPFL pKa Data Compil
    • Relevance: Provides pKa values for N-hydroxyphthalimide (~6-7)
    • URL:[Link]

  • Aminolysis and Ring Opening of Phthalimides

    • Source: Canadian Journal of Chemistry.[7] "Inter and intramolecular reactions of simple amines with N-substituted phthalimides."

    • Relevance: details the mechanism of methylamine attacking the imide ring, a critical side reaction to avoid during purific
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Resolving Phthalimide Probe Aggregation in Fluorescence Assays

Phthalimide-based fluorescent probes and PROTACs (Proteolysis Targeting Chimeras) are critical tools for interrogating Cereblon (CRBN) binding and targeted protein degradation[1]. However, their planar, highly hydrophobi...

Author: BenchChem Technical Support Team. Date: March 2026

Phthalimide-based fluorescent probes and PROTACs (Proteolysis Targeting Chimeras) are critical tools for interrogating Cereblon (CRBN) binding and targeted protein degradation[1]. However, their planar, highly hydrophobic structures make them notoriously prone to aggregation in aqueous buffers. This aggregation manifests as Aggregation-Caused Quenching (ACQ), elevated light scattering, and artifactual readouts in Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays[1][2].

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to rescue your fluorescence assays from probe aggregation.

Diagnostic Workflow: Identifying and Resolving Aggregation

G N1 Symptom: Signal Quenching or High FP Baseline N2 Run Serial Dilution Find Critical Aggregation Conc. N1->N2 N3 Below CAC: Optimize Buffer pH/Salts N2->N3 [Probe] < CAC N4 Above CAC: Implement Solubilization N2->N4 [Probe] > CAC N8 Assay Validation (Stable TR-FRET / FP) N3->N8 N5 Non-ionic Surfactants (Tween-20, Triton X-100) N4->N5 N6 Host-Guest Complexation (HP-β-CD) N4->N6 N7 Carrier Proteins (BSA 0.01% - 0.1%) N4->N7 N5->N8 N6->N8 N7->N8

Workflow for diagnosing and resolving hydrophobic phthalimide probe aggregation.

Frequently Asked Questions (FAQs)

Q: Why does my phthalimide probe lose fluorescence intensity at higher concentrations? A: This is a classic hallmark of Aggregation-Caused Quenching (ACQ). Phthalimide moieties are planar and hydrophobic. In aqueous environments, they minimize contact with water by undergoing


 stacking[2]. This stacking facilitates non-radiative energy transfer (PET - photoinduced electron transfer) between adjacent molecules, dissipating the excited-state energy as heat rather than photon emission[2].

Q: How do I distinguish between true target binding and aggregation in a Fluorescence Polarization (FP) assay? A: Aggregation artificially inflates FP values because the large, multimeric probe complexes tumble slowly in solution, mimicking a target-bound state[1]. To differentiate:

  • Centrifugation: Spin the plate at 3,000 x g for 10 minutes. If the FP signal drops significantly, you are measuring insoluble aggregates.

  • Titration: True binding follows a sigmoidal dose-response curve. Aggregation often presents as a steep, non-saturating linear increase or a sudden "cliff" in polarization once the Critical Aggregation Concentration (CAC) is breached.

Q: Which solubilizer should I use: Detergents, BSA, or Cyclodextrins? A: The choice depends on the assay mechanism.

  • Non-ionic Surfactants (Tween-20, Triton X-100): Excellent first-line choices. Triton X-100 can penetrate hydrophobic cores, while Tween-20 provides a hydrophobic sink[3]. However, high detergent concentrations can denature your target protein.

  • Carrier Proteins (BSA): BSA contains hydrophobic pockets that shield the probe[3]. Caution: In PROTAC ternary complex assays (Target-PROTAC-Ligase), BSA can act as a competitive sink, artificially lowering the apparent binding affinity.

  • Cyclodextrins (HP-β-CD): Hydroxypropyl-

    
    -cyclodextrin forms a host-guest inclusion complex with the hydrophobic phthalimide ring, shielding it from water without forming micelles[3][4]. This is highly effective for restoring fluorescence without stripping the probe from the target protein.
    

Quantitative Comparison of Solubilization Strategies

The following table summarizes the causal effects and operational parameters of common anti-aggregation additives.

Solubilization StrategyMechanism of ActionRecommended Conc.Effect on FluorescenceCaveats & Limitations
Tween-20 / CHAPS Micellar encapsulation; provides a hydrophobic sink[3].0.01% – 0.05% (v/v)Restores intensity; lowers baseline FP.May disrupt weak protein-protein interactions in ternary complexes[1].
Triton X-100 Pierces hydrophobic aggregates to disrupt

stacking[3].
0.005% – 0.01% (v/v)Strongly reverses ACQ[2].High UV absorbance; can interfere with TR-FRET donor excitation.
HP-

-Cyclodextrin
Host-guest complexation; encapsulates the phthalimide ring[4].0.5 – 2.0 mMEnhances quantum yield by restricting intramolecular rotation[4].High concentrations may compete with the target binding pocket.
Bovine Serum Albumin Binds probes via hydrophobic surface patches[3].0.01% – 0.1% (w/v)Stabilizes signal; prevents plastic adsorption.Can act as a competitive sink, altering apparent

values.

Experimental Methodologies

To establish a self-validating assay system, you must first define the physical limits of your probe in the assay buffer before introducing the target protein.

Protocol 1: Determining the Critical Aggregation Concentration (CAC)

Objective: Identify the concentration threshold where ACQ and light scattering begin.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare your basal assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) without any solubilizers or target protein.

  • Probe Titration: Prepare a 16-point, 2-fold serial dilution of the phthalimide probe in 100% DMSO.

  • Aqueous Transfer: Transfer the probe into the assay buffer to achieve a final concentration range of 0.1 nM to 50 µM, maintaining a constant DMSO concentration (strictly

    
     1% v/v).
    
  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow equilibrium of aggregate formation.

  • Measurement: Read the plate on a multimode microplate reader for both Fluorescence Intensity (FI) and Fluorescence Polarization (FP) .

  • Data Analysis:

    • Plot FI vs. Probe Concentration. A linear relationship indicates solubility. A downward deviation from linearity indicates the onset of ACQ[2].

    • Plot FP vs. Probe Concentration. A sudden upward spike in FP indicates the formation of slow-tumbling aggregates. The concentration at which these deviations occur is the CAC.

Protocol 2: Optimizing the Formulation with HP- -CD and Surfactants

Objective: Rescue probe solubility above the CAC for high-concentration TR-FRET/FP assays.

Step-by-Step Procedure:

  • Matrix Setup: Based on the CAC determined in Protocol 1, select a fixed probe concentration that is 5-fold above the CAC (where aggregation is guaranteed).

  • Additive Titration: In a 384-well plate, create a matrix of additives in the basal buffer:

    • Row A-D: Tween-20 (0%, 0.005%, 0.01%, 0.05%)

    • Row E-H: HP-

      
      -CD (0 mM, 0.5 mM, 1 mM, 5 mM)[3][4]
      
  • Probe Addition: Add the fixed concentration of the phthalimide probe to all wells.

  • Equilibration: Incubate for 30 minutes at room temperature.

  • Read & Evaluate: Measure FI and FP.

    • Success Criteria: The optimal additive concentration will restore FI to theoretical linear levels and suppress the FP baseline back to the free-dye state (typically 20-50 mP).

  • Validation: Once the optimal buffer is identified, proceed to run your target protein titration (e.g., CRBN or VHL) to ensure the additive does not inhibit the biological interaction[1].

References

1.[1] Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information (NCBI). Available at: [Link] 2.[3] Interaction mode of hydroxypropyl-β-cyclodextrin with vaccine adjuvant components Tween 80 and Triton X-100 revealed by fluorescence increasing-quenching analysis. Royal Society of Chemistry (RSC). Available at: [Link] 3.[4] The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. American Chemical Society (ACS). Available at: [Link] 4.[2] Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network for Highly Fluorescent and Locally Tunable Emission. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Troubleshooting

Controlling hydrolysis of the imide ring in basic pH conditions

Welcome to the Technical Support Center for Bioconjugation and Targeted Protein Degradation. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive chemical lia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation and Targeted Protein Degradation. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive chemical liabilities in drug development: the hydrolysis of the imide ring in basic or physiological pH conditions.

Whether you are designing Antibody-Drug Conjugates (ADCs) with maleimide linkers or developing PROTACs with cereblon-recruiting glutarimides, understanding and controlling the nucleophilic attack of hydroxide ions (OH⁻) on the imide carbonyl is critical to your experimental success.

ImideHydrolysis Imide Intact Imide Ring (Maleimide/Glutarimide) OH Basic pH (OH⁻) Nucleophilic Attack Imide->OH pH > 7.5 Tetrahedral Tetrahedral Intermediate OH->Tetrahedral Carbonyl attack RingOpen Ring-Opened Amide-Acid Tetrahedral->RingOpen C-N Cleavage

Base-catalyzed imide ring hydrolysis mechanism leading to ring-opened amide-acid.

Part 1: Troubleshooting ADCs (Maleimide Linkers)

In ADC development, imide hydrolysis is a double-edged sword: pre-conjugation hydrolysis destroys your linker-payload, while post-conjugation hydrolysis is often intentionally triggered to stabilize the drug in vivo.

Q: My maleimide-linker payload is degrading before I can conjugate it to my antibody. How do I control this? A: Pre-conjugation hydrolysis is rapidly accelerated at pH > 7.5. To control this, you must maintain your conjugation buffers strictly between pH 6.5 and 7.0, where the thiol-maleimide reaction rate is 1000 times faster than hydrolysis[]. Mechanistic Causality: If you cannot change your buffer, you must change your linker structure. Linkers like SMCC contain a cyclohexane ring adjacent to the maleimide. This bulky aliphatic ring provides steric hindrance, physically blocking the trajectory of the hydroxide nucleophile, and lacks the electron-withdrawing aromaticity that would otherwise make the carbonyl carbon more electrophilic[]. Conversely, linkers like MBS contain an adjacent phenyl ring, which significantly increases the rate of unwanted pre-conjugation hydrolysis[].

Q: I am experiencing payload loss in vivo due to retro-Michael deconjugation. Can hydrolysis actually help here? A: Yes. The thiosuccinimide ring formed after conjugation is prone to a retro-Michael reaction in plasma, transferring the payload to serum albumin. However, if you intentionally hydrolyze the thiosuccinimide ring post-conjugation, the resulting open-ring structure cannot undergo retro-Michael deconjugation, permanently locking the payload to the antibody[2]. Mechanistic Causality: To accelerate this beneficial post-conjugation hydrolysis, avoid standard N-alkyl maleimides (which take ~27 hours to hydrolyze at pH 7.4). Instead, utilize N-aryl maleimides or "self-hydrolyzing" maleimides. Self-hydrolyzing linkers incorporate an adjacent basic amino group that provides intramolecular base catalysis, dropping the post-conjugation hydrolysis half-life to approximately 2 hours[2].

ADCWorkflow Antibody Antibody (Cys-SH) Conjugation Conjugation pH 6.5 - 7.0 Antibody->Conjugation Linker Maleimide-Payload Linker->Conjugation Thiosuccinimide Thiosuccinimide ADC (Unstable in Plasma) Conjugation->Thiosuccinimide Michael Addition Hydrolysis Controlled Hydrolysis pH 8.0 - 9.0, 37°C Thiosuccinimide->Hydrolysis StableADC Stable Ring-Opened ADC (No Retro-Michael) Hydrolysis->StableADC +18 Da Mass Shift

Workflow for generating stabilized ADCs via controlled post-conjugation hydrolysis.

Part 2: Troubleshooting PROTACs (Cereblon Binders)

Unlike ADCs, hydrolysis of the imide ring in PROTACs is universally detrimental, as it destroys the molecule's affinity for the Cereblon (CRBN) E3 ligase.

Q: My thalidomide-based PROTAC loses target degradation efficacy after 24 hours in cell culture media. What is happening? A: Cell culture media is typically maintained at physiological pH (7.4), which is sufficiently basic to promote the slow hydrolysis of both the phthalimide and glutarimide rings of standard immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide[3]. Furthermore, the C-3 carbon of the glutarimide ring undergoes rapid, spontaneous racemization in media, inverting up to 24% over 24 hours, which dilutes the active R-enantiomer[4].

Q: How can I structurally modify my CRBN ligand to resist basic/neutral hydrolysis? A: You must remove the electron-withdrawing groups that activate the imide carbonyls for nucleophilic attack.

  • Phenyl Glutarimides (PGs): Replacing the phthalimide moiety with a simple phenyl ring significantly reduces the electron-withdrawing activation of the glutarimide ring, improving hydrolytic stability while maintaining CRBN affinity[5].

  • Phenyl Dihydrouracils (PDHUs): For ultimate control, replace the C-3 carbon of the glutarimide ring with a nitrogen atom. This eliminates the acidic proton (preventing racemization entirely) and drastically reduces hydrolysis. PDHUs show nearly zero hydrolysis even under slightly basic conditions (pH 8.8) over 24 hours[4][6].

Part 3: Quantitative Stability Data

Use the following reference table to predict the hydrolytic behavior of your specific imide system.

Imide System / ScaffoldContextpH ConditionHydrolysis Half-Life / Stability Metric
N-alkyl Maleimide Unconjugated LinkerpH 7.4, 22°CHighly stable pre-conjugation
N-alkyl Thiosuccinimide Conjugated ADCpH 7.4, 37°C~ 27 hours (Slow beneficial hydrolysis)[2]
N-aryl Thiosuccinimide Conjugated ADCpH 7.4, 37°C~ 1.5 hours (Rapid beneficial hydrolysis)[2]
Self-Hydrolyzing Maleimide Conjugated ADCpH 7.4, 22°C~ 2.0 - 2.6 hours[2]
Thalidomide / Lenalidomide PROTAC CRBN LigandpH 7.4, 37°COnly ~39% intact after 24 hours[6]
Phenyl Glutarimide (PG) PROTAC CRBN LigandpH 7.4, 37°CImproved, but liable to 24% racemization[4]
Phenyl Dihydrouracil (PDHU) PROTAC CRBN LigandpH 8.8, 37°C> 80-97% intact after 24 hours[6]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Controlled Post-Conjugation Hydrolysis of ADCs

Objective: Force the irreversible opening of the thiosuccinimide ring to prevent in vivo retro-Michael deconjugation.

  • Conjugation: React the partially reduced antibody with 2.5 equivalents of maleimide-drug-linker in 50 mM HEPES, 150 mM NaCl, pH 7.0 for 1 hour at 22°C.

  • Buffer Exchange (The Trigger): Purify the ADC using a PD-10 desalting column, eluting into a slightly basic buffer: 50 mM Sodium Borate, pH 9.2.

  • Hydrolysis Incubation: Incubate the ADC at 37°C for 14 to 24 hours. The elevated pH and temperature drive the hydroxide nucleophilic attack on the thiosuccinimide ring.

  • Self-Validation (LC-MS): Deglycosylate the ADC (using PNGase F) and analyze the intact mass via LC-TOF MS. Validation criteria: A successful hydrolysis is definitively proven by a uniform +18 Da mass shift per conjugated payload (representing the addition of H₂O). If heterogeneous peaks (+0 Da and +18 Da) are observed, the reaction is incomplete; extend the incubation time.

Protocol 2: PROTAC Hydrolytic Stability Assay

Objective: Quantify the degradation of the glutarimide ring in physiological or basic buffers.

  • Preparation: Prepare a 10 mM stock of the PROTAC in anhydrous DMSO.

  • Incubation: Dilute the compound to a final concentration of 10 µM in 100 mM Phosphate Buffer (pH 7.4) or Borate Buffer (pH 8.8). Incubate at 37°C in a thermoshaker.

  • Sampling: Extract 50 µL aliquots at T = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (LC-MS/MS): Monitor the disappearance of the parent mass [M+H]⁺ and the appearance of the +18 Da ring-opened species. Validation criteria: The system validates itself if the molar sum of the parent compound and the hydrolyzed metabolite remains constant over the time course. If the total mass balance drops, it indicates secondary degradation pathways (e.g., linker cleavage) are occurring alongside imide hydrolysis.

References

  • Title: Maleimide Linkers in Antibody-Drug Conjugates Source: BOC Sciences URL
  • Title: Minireview: addressing the retro-michael instability of maleimide bioconjugates Source: UCL Discovery URL
  • Source: PMC (National Institutes of Health)
  • Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Separation of 3-hydroxy and 4-hydroxy phthalimide isomers by column chromatography

Technical Overview & Separation Logic The separation of 3-hydroxyphthalimide (3-HP) and 4-hydroxyphthalimide (4-HP) presents a classic regioselective purification challenge. While both are polar, weak acids (phenols), th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Separation Logic

The separation of 3-hydroxyphthalimide (3-HP) and 4-hydroxyphthalimide (4-HP) presents a classic regioselective purification challenge. While both are polar, weak acids (phenols), their interaction with stationary phases differs significantly due to the "Ortho Effect" .

  • 3-Hydroxyphthalimide (Proximal Isomer): The hydroxyl group is adjacent to the imide carbonyl. This proximity facilitates intramolecular hydrogen bonding (between the phenolic hydrogen and the carbonyl oxygen). This "hides" the polar proton, reducing its interaction with the silica stationary phase.

    • Result: Lower apparent polarity, Higher

      
       , elutes first.
      
  • 4-Hydroxyphthalimide (Distal Isomer): The hydroxyl group is remote from the carbonyls. It cannot form a 6-membered intramolecular ring and remains available for intermolecular hydrogen bonding with the silanols of the silica gel.

    • Result: Higher apparent polarity, Lower

      
       , elutes second.
      
Chemist-to-Chemist Summary
Feature3-Hydroxyphthalimide4-Hydroxyphthalimide
Substitution Pattern Proximal (adjacent to C=O)Distal (meta/para to C=O)
Dominant H-Bonding Intramolecular (Chelation)Intermolecular (Solvent/Silica)
Polarity on Silica Less PolarMore Polar
Elution Order (Normal Phase) First Second
pK_a (Approx) ~6–7 (Stabilized anion)~7–8

Standard Operating Procedures (SOPs)

Method A: Flash Column Chromatography (Normal Phase)

Best for gram-scale purification of crude synthesis mixtures.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Column Equilibration: Flush the column with DCM containing 1% Acetic Acid . The acid is non-negotiable; it suppresses the ionization of the phenolic hydroxyl, preventing peak tailing.

  • Sample Loading:

    • Preferred:Dry Loading. Dissolve the crude mixture in a minimum amount of Acetone or THF, add silica gel (ratio 1:2 crude:silica), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.

    • Reasoning: Hydroxyphthalimides have poor solubility in DCM. Liquid loading in DCM will likely result in precipitation and clogging.

  • Elution Gradient:

    • 0–5 min: 100% DCM (+ 1% AcOH). (Elutes non-polar impurities).

    • 5–20 min: Linear gradient to 95:5 DCM:MeOH (+ 1% AcOH).

    • 20–40 min: Hold at 95:5 or increase to 90:10 if the 4-HP isomer is retaining excessively.

  • Detection: Monitor at 254 nm (strong UV absorption due to the phthalimide core).

Method B: Reverse Phase (C18) Preparative HPLC

Best for high-purity isolation (>99%) or when normal phase separation is insufficient.

Stationary Phase: C18 (Octadecylsilane). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 5% Initial equilibration
2.0 5% Load sample
15.0 60% Slow gradient for isomer resolution
18.0 95% Wash column

| 20.0 | 5% | Re-equilibrate |

Troubleshooting Guide (FAQ)

Q1: My peaks are tailing significantly on silica. How do I fix this?

Diagnosis: This is "chemisorption." The phenolic protons of 3-HP and 4-HP are interacting strongly with the slightly acidic silanols or trace metal impurities in the silica. Solution:

  • Acid Modifier: Ensure your mobile phase contains 0.5% to 1.0% Acetic Acid . This keeps the phenols protonated (

    
    
    
    
    
    
    
    ), reducing interaction with the silica surface.
  • Column Pre-treatment: If tailing persists, flush the column with the mobile phase containing the acid before loading the sample.

Q2: The isomers are co-eluting. I see one broad blob.

Diagnosis: The polarity difference is being masked by a solvent system that is too strong (too polar) too quickly. Solution:

  • Weaker Solvent Start: Switch from MeOH to Ethyl Acetate as the polar modifier. Try a gradient of Hexane : Ethyl Acetate (with 1% AcOH) .

    • Start: 80:20 Hexane:EtOAc.

    • End: 20:80 Hexane:EtOAc.

  • Change Selectivity: Use DCM : Acetone instead of DCM : MeOH. Acetone is less protic than methanol and interacts differently with the intramolecular H-bond of the 3-HP isomer.

Q3: My sample precipitates on the column head.

Diagnosis: Hydroxyphthalimides are notoriously insoluble in non-polar solvents like Hexane or pure DCM. Solution:

  • Do NOT liquid load in DCM.

  • Use Dry Loading (Solid Load): Adsorb your sample onto Celite 545 or Silica Gel (see Method A, Step 2). This eliminates solubility issues during the critical initial band formation.

Q4: I cannot detect the spots on TLC.

Diagnosis: While UV (254 nm) usually works, the fluorescence quenching might be weak if the concentration is low. Solution:

  • Stain: Use Ferric Chloride (

    
    )  stain.
    
    • Mechanism:[1][2][3][4][5][6] Phenols form colored complexes with Iron(III).

    • Result: 3-HP and 4-HP will appear as distinct purple/blue spots upon heating.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on scale and purity requirements.

SeparationWorkflow Start Crude Mixture: 3-HP + 4-HP ScaleCheck Check Scale Start->ScaleCheck GramScale > 100 mg (Prep Scale) ScaleCheck->GramScale High Throughput MgScale < 100 mg (Analytical/High Purity) ScaleCheck->MgScale High Purity Req SolubilityCheck Solubility in DCM? GramScale->SolubilityCheck MethodB Method B: Reverse Phase (C18) H2O/MeCN + 0.1% Formic Acid MgScale->MethodB DryLoad Perform Dry Loading (Celite/Silica) SolubilityCheck->DryLoad Insoluble (Common) LiquidLoad Liquid Load SolubilityCheck->LiquidLoad Soluble (Rare) MethodA Method A: Normal Phase DCM/MeOH + 1% AcOH Result Separated Isomers 3-HP (High Rf) | 4-HP (Low Rf) MethodA->Result MethodB->Result DryLoad->MethodA LiquidLoad->MethodA

Caption: Decision matrix for selecting the optimal purification strategy based on sample mass and solubility profiles.

References

  • Reich, H. J. (2023). Chromatography Techniques: Dry Loading and Solvent Selection. University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 9: Separations of Acidic and Basic Compounds). [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility of polar imides in aprotic solvents). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Quenching in Phthalimide Derivatives

Welcome to the Technical Support Center for photophysical troubleshooting. Phthalimide and naphthalimide derivatives are highly versatile fluorophores used in biological probes, OLEDs, and chemical sensors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for photophysical troubleshooting. Phthalimide and naphthalimide derivatives are highly versatile fluorophores used in biological probes, OLEDs, and chemical sensors. However, researchers frequently encounter severe fluorescence quenching when transitioning these compounds from non-polar organic solvents to polar or aqueous media[1].

This guide provides authoritative, mechanistically grounded solutions to diagnose and minimize solvent-induced fluorescence quenching, ensuring high quantum yields (Φ) across your experimental workflows.

Part 1: Frequently Asked Questions (Mechanistic Diagnostics)

Q1: Why does my phthalimide derivative lose almost all fluorescence when dissolved in methanol or water? A: This is primarily driven by two solvent-dependent non-radiative decay pathways: Twisted Intramolecular Charge Transfer (TICT) and Photoinduced Electron Transfer (PET) [1]. In non-polar solvents, the molecule emits from a highly fluorescent Locally Excited (LE) state. However, highly polar solvents (like DMSO or water) thermodynamically stabilize the charge-separated TICT state. Furthermore, protic solvents (like methanol and water) form strong intermolecular hydrogen bonds with the imide carbonyls or amino substituents, which drastically accelerates non-radiative energy loss[2].

Q2: My emission spectrum red-shifts significantly before the intensity drops. What does this indicate? A: A strong bathochromic (red) shift accompanied by a drop in quantum yield is the classic signature of positive solvatochromism [3]. It confirms that the excited state of your phthalimide has a much larger dipole moment than the ground state. As solvent polarity increases, the solvent molecules reorient to stabilize this highly polar excited state, lowering its energy (causing the red shift) and pushing the molecular geometry toward a dark TICT state[1].

Q3: How can I maintain high fluorescence if my biological assay strictly requires an aqueous environment? A: If you cannot change the solvent, you must change the microenvironment. You can achieve this through:

  • Aggregation-Induced Emission (AIE): Form nanoparticles by injecting a concentrated organic stock solution into water. In the aggregated state, intramolecular rotations are sterically restricted, blocking the TICT pathway and restoring fluorescence[4].

  • Host-Guest Encapsulation: Use macrocycles like cyclodextrins or micellar surfactants (e.g., Pluronic, Tween). The hydrophobic cavity shields the phthalimide from water, providing a localized non-polar, highly viscous environment that prevents H-bonding and rotational decay.

Part 2: Visualizing the Quenching Mechanism

Understanding the photophysical pathways is critical for troubleshooting. The diagram below illustrates how solvent polarity dictates the competition between radiative emission and non-radiative quenching.

Photophysics S0 Ground State (S0) LE Locally Excited State (LE) Highly Fluorescent S0->LE Excitation (hν) TICT TICT / PET State (Polar/Protic Solvents) LE->TICT Solvent Relaxation & Charge Transfer Photon Fluorescence Emission (Non-polar/Rigid Media) LE->Photon Radiative Pathway NonRad Non-Radiative Decay (Quenching) TICT->NonRad Energy Loss NonRad->S0 Photon->S0

Photophysical pathways of phthalimides: LE state emission vs. solvent-stabilized TICT quenching.

Part 3: Quantitative Solvent Effects on Quantum Yield

To predict how your specific solvent choice will impact fluorescence, consult the empirical data summarized below. Notice the inverse relationship between the solvent's dielectric constant/H-bonding capacity and the resulting quantum yield.

SolventPolarity Index (P')Dielectric Constant (ε)H-BondingTypical Phthalimide Quantum Yield (Φ)Mechanistic Effect on Fluorophore
1,4-Dioxane 4.82.21NoneHigh (~0.82) Low polarity prevents charge separation; highly fluorescent[1].
Toluene 2.42.38NoneHigh (~0.45 - 0.80) Destabilizes TICT; promotes radiative LE state[1].
Chloroform 4.14.81WeakModerate (~0.50) Slight stabilization of charge-transfer states.
Acetonitrile 5.837.5None (Aprotic)Low (~0.10) Polarity induces moderate TICT stabilization[1].
Methanol 5.132.7Strong (Protic)Very Low (<0.05) Strong H-bonding accelerates non-radiative decay[2].
DMSO 7.246.7ModerateQuenched (~0.003) High polarity strongly stabilizes dark TICT/PET states[1].
Water 10.280.1Strong (Protic)Quenched (~0.00) Maximum TICT stabilization and H-bond quenching[5].

Part 4: Troubleshooting Workflows & Methodologies

Workflow Start Issue: Low Fluorescence in Current Solvent CheckSolvent Evaluate Solvent Polarity & H-Bonding Capacity Start->CheckSolvent IsPolar Is it a polar or protic solvent? CheckSolvent->IsPolar ChangeSolvent Switch to Non-Polar/Aprotic (e.g., Toluene, Dioxane) IsPolar->ChangeSolvent No restriction MustUsePolar Must use aqueous or polar media? IsPolar->MustUsePolar Yes UseAIE Induce AIE via Antisolvent Precipitation MustUsePolar->UseAIE Yes (Material Sci) UseHost Host-Guest Encapsulation (e.g., Cyclodextrin) MustUsePolar->UseHost Yes (Bio-Assay)

Decision tree for troubleshooting and resolving solvent-induced fluorescence quenching.

Protocol 1: Solvent Polarity Screening (Diagnosing TICT/PET)

Purpose: To definitively determine if quenching is caused by solvent polarity/H-bonding rather than compound degradation or aggregation.

Step-by-Step Methodology:

  • Preparation: Prepare a highly concentrated stock solution (1 mM) of your phthalimide derivative in a volatile, non-polar solvent (e.g., spectroscopic grade chloroform).

  • Aliquot Distribution: Transfer 10 µL of the stock into five separate quartz cuvettes. Gently evaporate the chloroform under a stream of nitrogen gas to leave a dry film.

  • Solvent Reconstitution: Reconstitute the films with 1 mL of the following solvents (yielding 10 µM solutions): Toluene, 1,4-Dioxane, Chloroform, Acetonitrile, and Methanol.

  • Measurement: Measure the UV-Vis absorption and fluorescence emission spectra for each.

  • Data Validation:

    • Self-Validation Check: If the absorption maximum (

      
      ) remains relatively static but the emission maximum (
      
      
      
      ) shifts significantly to the red (>30 nm) as polarity increases, the quenching is due to a highly polar excited state (TICT)[3].
    • If emission intensity drops in Methanol but not in Acetonitrile (despite similar dielectric constants), the quenching is specifically mediated by hydrogen bonding [2].

Protocol 2: Inducing Aggregation-Induced Emission (AIE) in Aqueous Media

Purpose: To force the fluorophore into highly emissive nano-aggregates when an aqueous environment is mandatory, thereby bypassing solvent quenching.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the phthalimide derivative in a water-miscible "good solvent" (e.g., THF or 1,4-Dioxane) to a concentration of 1 mM. Ensure complete dissolution (sonicate if necessary).

  • Antisolvent Titration: Prepare a series of vials containing varying ratios of Water (antisolvent) to THF (solvent), maintaining a constant final volume of 3 mL. Ratios should range from 0% water (pure THF) to 99% water (

    
    ).
    
  • Injection: Rapidly inject the required volume of the 1 mM stock into each vial under vigorous stirring to achieve a final fluorophore concentration of 10 µM. Causality note: Rapid injection ensures homogeneous nucleation of nano-aggregates rather than bulk precipitation.

  • Incubation: Allow the solutions to equilibrate in the dark for 5 minutes.

  • Analysis: Measure the fluorescence intensity.

    • Self-Validation Check: You should observe initial quenching at low water fractions (e.g., 10-40% water) due to increased bulk polarity[5]. However, as the water fraction exceeds a critical point (typically >70%), a sudden and massive enhancement in fluorescence will occur. This confirms the restriction of intramolecular rotation via AIE, successfully shielding the molecule from solvent quenching[4].

Part 5: References

  • Benchchem - Technical Support Center: Enhancing Fluorescence Quantum Yield of N,N'-bis(diphenylmethyl)phthalamide. 4

  • PubMed / Wiley Periodicals - Solvent Polarity Effect on Excited-State Lifetime of Carotenoids and Some Dyes. 2

  • MDPI / PMC - Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. 1

  • RSC Books - Chapter 15: Aggregation-induced Emission in 1,8-Naphthalimide Luminogenic Systems as a Fluorescence Sensing Tool.5

  • MDPI - A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. 3

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-2-methylisoindoline-1,3-dione

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting, scale-up strategies, and self-validating protocols for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting, scale-up strategies, and self-validating protocols for the synthesis of 4-hydroxy-2-methylisoindoline-1,3-dione (also commonly referred to in literature as 4-hydroxy-N-methylphthalimide). This molecule is a critical intermediate in the synthesis of PROTACs (specifically cereblon E3 ligase ligands) and advanced fluorescent probes [1][2].

Synthesis Workflow & Scale-up Strategy

The synthesis relies on the condensation of 3-hydroxyphthalic anhydride with methylamine. The reaction proceeds via an initial ring-opening to form an amic acid intermediate, followed by an acid-catalyzed thermal cyclodehydration to close the imide ring [2].

G N1 3-Hydroxyphthalic Anhydride N2 Methylamine Addition (Exothermic, T < 20°C) N1->N2 Ring Opening N3 Amic Acid Intermediate N2->N3 Amidation N4 Cyclodehydration (Reflux, 110°C) N3->N4 Acid Catalysis / -H₂O N5 4-Hydroxy-2-methylisoindoline -1,3-dione (Crude) N4->N5 Imide Formation N6 Crystallization (EtOH/H2O) N5->N6 Antisolvent Addition N7 Pure Product (>98% HPLC) N6->N7 Yield: 85-90%

Fig 1: Scale-up synthesis workflow of 4-Hydroxy-2-methylisoindoline-1,3-dione.

Standard Scale-Up Protocol (Acetic Acid Route)

This methodology utilizes glacial acetic acid as both the solvent and the acid catalyst, providing a highly scalable and self-validating system.

Step 1: Amic Acid Formation

  • Action: Charge the reactor with 3-hydroxyphthalic anhydride (1.0 eq) and glacial acetic acid (7 volumes). Cool the jacket to 10–15°C under a nitrogen atmosphere. Add aqueous methylamine (40% w/w, 1.2 eq) dropwise over 2 hours.

  • Causality: The nucleophilic attack of the amine on the anhydride is instantaneous and highly exothermic. Strict temperature control prevents the volatilization of methylamine (bp -6°C) and minimizes thermal oxidative degradation of the electron-rich phenolic ring.

  • Validation Checkpoint: The initial slurry will transition into a clear, homogeneous solution as the anhydride is consumed and the soluble amic acid intermediate is formed.

Step 2: Cyclodehydration

  • Action: Gradually heat the reaction mixture to reflux (approx. 110°C) and maintain for 4–6 hours.

  • Causality: The intermediate amic acid requires significant thermal energy and mild acid catalysis (provided by the acetic acid) to undergo dehydration. This step closes the ring to form the target imide.

  • Validation Checkpoint: In-process HPLC should show <1% of the amic acid intermediate remaining.

Step 3: Solvent Exchange & Antisolvent Precipitation

  • Action: Distill off approximately 40% of the acetic acid under mild vacuum. Cool the reactor to 60°C. Begin a slow, dropwise addition of deionized water (10 volumes) over 2 hours while maintaining agitation.

  • Causality: Removing acetic acid increases the supersaturation of the product. Water acts as an antisolvent, driving the precipitation of the hydrophobic imide while retaining polar impurities (like unreacted amine salts) in the mother liquor.

Step 4: Isolation & Drying

  • Action: Cool the slurry to 5°C at a rate of 0.5°C/min. Filter the product and wash the cake with cold water (adjusted to pH 5). Vacuum dry at 60°C until constant weight.

  • Causality: The slow cooling ramp promotes the growth of large, highly filterable crystals rather than an amorphous mass. The slightly acidic wash neutralizes trace amines, preventing base-catalyzed hydrolysis during storage.

Quantitative Reaction Parameters & Yields

When transitioning from bench to pilot scale, thermodynamic and kinetic behaviors shift. The table below summarizes the critical parameter adjustments required for a successful scale-up.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Rationale for Scale-Up Adjustment
Methylamine Addition Time 10 minutes120 minutesHeat dissipation is non-linear at scale; extended addition prevents thermal runaway and amine flashing.
Reaction Temperature 118°C (Vigorous Reflux)110°C (Controlled)Lowering the maximum temperature slightly at scale reduces the risk of phenolic oxidation while maintaining cyclization kinetics.
Solvent Volume (AcOH) 100 mL (10 vol)7 L (7 vol)Reduced solvent volume at scale improves reactor throughput and facilitates easier antisolvent precipitation.
Antisolvent (Water) Addition Rapid (5 mins)Slow ramp (2 hours)Slow addition at scale prevents amorphous product crash-out, ensuring crystalline product with high filterability.
Expected Yield 88 - 92%85 - 89%Slight yield drop expected due to mother liquor losses in larger filtration equipment, offset by higher purity (>99%).

Troubleshooting Guide & FAQs

Q1: During the methylamine addition, the reaction mixture turns dark brown. Is this normal, and does it affect the final purity? A: A slight yellowing is normal, but a dark brown coloration indicates oxidation of the electron-rich phenolic moiety (the 3-hydroxy group on the starting material). Solution: Ensure the reactor is thoroughly purged and blanketed with Nitrogen or Argon prior to addition. If scaling up, strictly control the exotherm below 20°C, as heat exponentially accelerates oxidative degradation.

Q2: 3-Hydroxyphthalic anhydride is asymmetrical. Will the initial reaction with methylamine create regioselectivity issues? A: No. Unlike standard amide syntheses where regioselectivity is a major concern, the nucleophilic attack of methylamine on the asymmetric anhydride yields two distinct amic acid regioisomers. However, because the subsequent cyclodehydration step closes the ring, both intermediates thermodynamically converge into the exact same molecule: 4-hydroxy-2-methylisoindoline-1,3-dione. Therefore, regioselectivity during the initial addition does not impact final product purity.

Q3: In-process monitoring (HPLC) shows a persistent intermediate that won't convert to the final product, even after 8 hours of reflux. A: This is the uncyclized amic acid intermediate. Its persistence indicates insufficient water removal or insufficient acid catalysis, pushing the equilibrium backward. Solution: The water introduced by the aqueous methylamine reagent might be shifting the equilibrium. Distill off the water/acetic acid azeotrope during the reaction to drive the cyclization forward. Alternatively, switch to a Dean-Stark apparatus using toluene as the solvent [2].

Q4: The isolated product shows degradation (ring opening) after several months of storage. How can this be prevented? A: The imide ring is highly susceptible to alkaline hydrolysis. If the product is not thoroughly washed free of residual methylamine, or if it is stored in a humid environment, the ring can slowly open back to the amic acid. Solution: Ensure the final water wash during filtration is slightly acidic (pH 5-6) to neutralize any trace amines. Vacuum dry the product at 60°C until the moisture content is <0.5% (by Karl Fischer titration) before sealing in moisture-barrier bags.

References

  • Source: researchgate.
  • Title: Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET)

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Analysis of 4-Hydroxy-2-methylisoindoline-1,3-dione in DMSO-d6: A Comparative Guide

As a Senior Application Scientist, evaluating the structural integrity of synthesized intermediates is paramount to downstream success in drug development and materials science. 4-Hydroxy-2-methylisoindoline-1,3-dione (c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of synthesized intermediates is paramount to downstream success in drug development and materials science. 4-Hydroxy-2-methylisoindoline-1,3-dione (commonly known as 4-hydroxy-N-methylphthalimide) is a highly versatile building block used in the synthesis of fluorophores, polyimides, and bioactive heterocycles.

This guide provides an objective, deeply analytical comparison of the 1H NMR chemical shifts of 4-hydroxy-2-methylisoindoline-1,3-dione in DMSO-d6. By comparing its spectral profile against unsubstituted baselines and predictive models, we will deconstruct the causality behind its unique resonance signals.

The Causality of Chemical Shifts: Electronic and Solvent Effects

To accurately interpret the 1H NMR spectrum of 4-hydroxy-2-methylisoindoline-1,3-dione, one must understand the interplay between the molecule's intrinsic electronic properties and the extrinsic solvent effects of DMSO-d6.

The DMSO-d6 Solvent Effect on the Phenolic Proton

In non-polar solvents (like CDCl3), phenolic protons often appear as broad, shifting humps due to rapid intermolecular exchange. However, DMSO-d6 is a strongly polar, aprotic solvent with a highly electronegative oxygen atom that acts as a potent hydrogen-bond acceptor [1]. When 4-hydroxy-2-methylisoindoline-1,3-dione is dissolved in DMSO-d6, the acidic 4-OH proton forms a strong, stable intermolecular hydrogen bond with the solvent. This interaction pulls electron density away from the proton (deshielding it) and drastically slows its exchange rate. Consequently, the OH proton emerges as a sharp, distinct singlet far downfield, typically in the 10.5–11.5 ppm range.

Substituent Effects on the AMX Aromatic System

The aromatic ring of this compound features an AMX spin system (H-5, H-6, H-7) governed by two competing electronic forces: the strongly electron-withdrawing imide carbonyls (-R, -I) and the strongly electron-donating hydroxyl group (+R, -I).

  • H-5 (ortho to OH): The lone pairs on the hydroxyl oxygen donate electron density directly into the ortho position via resonance. This intense shielding effect pushes the H-5 signal significantly upfield to ~7.15 ppm .

  • H-7 (para to OH): Similarly, the para position receives resonance-derived electron density, shielding the H-7 proton and shifting it to ~7.30 ppm .

  • H-6 (meta to OH): The meta position is largely bypassed by the +R effect of the hydroxyl group. Left exposed to the deshielding pull of the phthalimide core, H-6 resonates furthest downfield at ~7.65 ppm [2].

Electronic_Effects Core 4-Hydroxy-2-methylisoindoline-1,3-dione OH 4-OH Group (+R, -I) Shields ortho/para Core->OH CO Imide Carbonyls (-R, -I) Deshields aromatic ring Core->CO NMe N-Methyl Group Resonates at ~3.0 ppm Core->NMe H5 H-5 (ortho to OH) Strongly Shielded (~7.15 ppm) OH->H5 Strong +R H6 H-6 (meta to OH) Weakly Shielded (~7.65 ppm) OH->H6 Negligible +R H7 H-7 (para to OH) Shielded (~7.30 ppm) OH->H7 Moderate +R

Diagram 1: Logical relationship of electronic substituent effects on aromatic 1H NMR chemical shifts.

Comparative Data Analysis

To validate the structural assignment, we compare the empirical shifts of 4-hydroxy-2-methylisoindoline-1,3-dione against an unsubstituted baseline (N-methylphthalimide) and standard predictive algorithms (e.g., modified additivity rules).

Table 1: 1H NMR Chemical Shift Comparison in DMSO-d6 (400 MHz)
Proton AssignmentUnsubstituted Baseline (N-Methylphthalimide) [2]Predicted Shifts (4-OH Derivative)Empirical Shifts (4-OH Derivative)Multiplicity & Coupling (Empirical)
N-CH3 3.06 ppm3.05 ppm~3.00 ppm Singlet, 3H
OH (C-4) N/A10.80 ppm~11.10 ppm Singlet, 1H (Exchangeable)
H-5 (Aromatic) 7.85 ppm7.20 ppm~7.15 ppm dd, J = 8.2, 2.0 Hz, 1H
H-6 (Aromatic) 7.85 ppm7.60 ppm~7.65 ppm t (or dd), J = 8.2, 7.5 Hz, 1H
H-7 (Aromatic) 7.85 ppm7.40 ppm~7.30 ppm d, J = 7.5 Hz, 1H

Key Takeaway: The introduction of the 4-OH group breaks the symmetry of the phthalimide core. While the unsubstituted baseline shows a tightly grouped multiplet around 7.85 ppm, the 4-OH derivative exhibits a widely dispersed AMX pattern (7.15 to 7.65 ppm), perfectly reflecting the causal resonance shielding discussed in Section 1.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your analytical workflow, follow this self-validating protocol for acquiring the 1H NMR spectrum. This methodology incorporates internal checks to verify sample integrity and instrument calibration.

Step 1: Sample Preparation

  • Weigh exactly 5–10 mg of high-purity 4-hydroxy-2-methylisoindoline-1,3-dione.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (99.9% atom D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Self-Validation Check: Ensure the solution is completely clear. Particulates will distort magnetic field homogeneity, leading to poor resolution of the critical J-couplings in the AMX system. Filter through a glass wool plug if necessary.

Step 2: Instrument Setup & Tuning

  • Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO-d6.

  • Tune and match the probe to the 1H frequency.

  • Perform gradient shimming (TopShim) to optimize field homogeneity. Self-Validation Check: The full width at half maximum (FWHM) of the TMS peak at 0.00 ppm should be ≤ 1.0 Hz.

Step 3: Data Acquisition

  • Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the N-CH3 protons.

  • Acquire 16 to 32 scans at 298 K.

Step 4: Processing & Referencing

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

  • Phase the spectrum manually to ensure purely absorptive line shapes.

  • Apply baseline correction.

  • Reference the residual DMSO pentet to 2.50 ppm (or TMS to 0.00 ppm).

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Instrument Setup (Lock, Tune, Shim) A->B C Data Acquisition (zg30 pulse, d1=2s, ns=16) B->C D Signal Processing (FT, Phase/Baseline Corr.) C->D E Spectral Analysis (Peak Picking, Integration) D->E

Diagram 2: Step-by-step self-validating workflow for 1H NMR acquisition and processing.

Conclusion

The 1H NMR spectrum of 4-hydroxy-2-methylisoindoline-1,3-dione in DMSO-d6 is a textbook example of how strong electron-donating substituents disrupt aromatic symmetry. By utilizing DMSO-d6, researchers can reliably lock the exchangeable phenolic proton at ~11.10 ppm, while observing the highly shielded ortho (H-5) and para (H-7) protons separated clearly from the meta (H-6) proton. Adhering to the rigorous sample preparation and acquisition protocols outlined above ensures that these subtle electronic nuances are captured with high fidelity, preventing mischaracterization during complex synthetic workflows.

References
  • Semantic Scholar. (2020). Synthesis and Application of N-methylphthalimidylazo Disperse Dyes to Cellulose Diacetate for High Wash Fastness. Semantic Scholar. Retrieved from [Link]

Comparative

Mass spectrometry fragmentation patterns of hydroxy-substituted phthalimides

As a Senior Application Scientist specializing in structural elucidation, I frequently guide drug development teams through the complexities of characterizing highly reactive intermediates. Hydroxy-substituted phthalimid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently guide drug development teams through the complexities of characterizing highly reactive intermediates. Hydroxy-substituted phthalimides—most notably N-hydroxyphthalimide (NHPI)—are critical in modern synthetic chemistry due to their role as precursors to the catalytic phthalimide-N-oxyl (PINO) radical[1]. However, their unique electronic structures make mass spectrometry (MS) profiling highly dependent on the chosen ionization technique.

This guide objectively compares the two dominant analytical platforms for these compounds: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF-MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) . By understanding the mechanistic causality behind their fragmentation patterns, researchers can select the optimal workflow for their specific structural elucidation needs.

Mechanistic Foundations of Phthalimide Ionization

The analytical behavior of hydroxy-substituted phthalimides is dictated by the N-OH bond.

  • ESI (Soft Ionization): The N-OH proton is relatively acidic (

    
    ). By deliberately shifting the mobile phase pH above 8.5, we can force the molecule into its deprotonated state before it enters the desolvation chamber. This yields a highly stable PINO anion (
    
    
    
    ) in negative ion mode[1]. In positive mode, protonation occurs at the carbonyl oxygen, yielding an
    
    
    ion that requires subsequent Collision-Induced Dissociation (CID) to fragment[2].
  • EI (Hard Ionization): Operating at a standard 70 eV, EI strips an electron to form a highly energetic radical cation (

    
    ). Because the energy transferred far exceeds the ionization potential, the molecule undergoes rapid, predictable unimolecular decomposition in the gas phase. For NHPI, this is driven by the radical-induced cleavage of the N-O bond[3].
    

Comparative Performance Analysis

When evaluating complex N-substituted phthalimide derivatives, the choice between ESI and EI dictates whether you observe the intact molecular core or its constituent building blocks[4].

Analytical ParameterESI-Q-TOF-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Primary Ionization Mechanism Acid-base proton transfer (Solution phase)70 eV Electron bombardment (Gas phase)
Dominant Precursor Ion

(m/z 162) or

(m/z 164)

(m/z 163)
Characteristic Mass Losses Intact N-hydroxyphthalimide moiety,

,


(30 Da),

(28 Da)
Mass Accuracy

ppm (High-Resolution Exact Mass)
Nominal mass (Unit Resolution)
Optimal Application Thermolabile derivatives, intact mass confirmationCore structural fingerprinting, library matching

Self-Validating Experimental Protocols

To ensure data integrity, every MS workflow must be a self-validating system. The following protocols incorporate built-in causality checks to verify instrument performance before analyzing unknown derivatives.

Protocol A: ESI-Q-TOF-MS/MS Workflow

Causality: We utilize negative mode ESI to exploit the acidity of the N-OH group. A high-resolution TOF analyzer is required to differentiate isobaric fragments (e.g., distinguishing a loss of


 from 

).
  • System Suitability Test (SST): Infuse a 1 µg/mL standard of pure NHPI in 50:50 Acetonitrile:Water.

  • pH Modulation: Add 0.1% Ammonium Hydroxide to the mobile phase. Validation checkpoint: The system is validated for analysis only if the m/z 162.02 peak (

    
    ) accounts for 
    
    
    
    of the base peak intensity, confirming complete deprotonation and the absence of unwanted in-source fragmentation.
  • Data Acquisition: Inject the N-substituted derivative. Apply a CID collision energy ramp of 15–35 eV.

  • Diagnostic Monitoring: Monitor for the neutral loss of the intact N-hydroxyphthalimide mother nucleus, a hallmark of these derivatives under CID[2].

Protocol B: GC-EI-MS Workflow

Causality: Because hydroxy-phthalimides can exhibit poor volatility and thermal degradation, derivatization (e.g., silylation) is often necessary. However, for core fragmentation studies, direct injection of the underivatized core can be achieved using a deactivated liner.

  • Inlet Preparation: Install a strictly deactivated ultra-inert GC liner to prevent the N-OH group from adsorbing to active silanol sites.

  • Thermal Gradient: Program the oven from 80°C to 280°C at 15°C/min.

  • Ion Source Tuning: Tune the EI source to exactly 70 eV. Validation checkpoint: Run a perfluorotributylamine (PFTBA) standard. The ratio of m/z 69 to m/z 219 must be within manufacturer specifications to ensure the electron energy is standardized, guaranteeing reproducible fragmentation.

  • Spectral Acquisition: Scan from m/z 50 to 400. Look for the diagnostic radical loss of

    
    [3].
    

Fragmentation Pathways & Structural Elucidation

Understanding the divergence in fragmentation pathways is critical for spectral interpretation.

In ESI-MS/MS of larger N-substituted phthalimide derivatives, the intact molecule rarely shatters completely. Instead, CID induces the cleavage of the substituent bond, frequently resulting in the neutral loss of the entire N-hydroxyphthalimide structure, alongside classical losses of carbon monoxide (


) and methanol (if ester groups are present)[2].

In EI-MS , the fragmentation is heavily driven by the radical site. For the core NHPI molecule, the 70 eV impact generates a radical cation at m/z 163. The most diagnostic initial cleavage is the loss of a nitric oxide radical (


, 30 Da) to form an m/z 133 ion. This intermediate is highly unstable and rapidly expels a molecule of 

(28 Da) to form m/z 105, followed by another

loss to yield the m/z 77 phenyl cation[3].

Fragmentation cluster_ESI ESI-MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization, 70 eV) NHPI N-Hydroxyphthalimide (NHPI) MW: 163.13 Da ESI_Neg [M-H]⁻ m/z 162.02 (PINO Anion) NHPI->ESI_Neg -H⁺ (pH > 7) ESI_Pos [M+H]⁺ m/z 164.03 NHPI->ESI_Pos +H⁺ (pH < 4) EI_Ion [M]⁺• m/z 163.03 NHPI->EI_Ion + e⁻ → 2e⁻ Frag_146 [M+H - H₂O]⁺ m/z 146.02 ESI_Pos->Frag_146 CID (-18 Da) Frag_118 [M+H - H₂O - CO]⁺ m/z 118.03 Frag_146->Frag_118 CID (-28 Da) Frag_133 [M - NO]⁺ m/z 133.03 EI_Ion->Frag_133 -NO• (-30 Da) Frag_105 [M - NO - CO]⁺ m/z 105.03 Frag_133->Frag_105 -CO (-28 Da) Frag_77 [C₆H₅]⁺ m/z 77.04 Frag_105->Frag_77 -CO (-28 Da)

Fig 1: Comparative MS fragmentation pathways of NHPI under ESI and EI conditions.

References

  • A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite Source: Journal of Organic Chemistry / National Institutes of Health (NIH) URL:[Link]

  • Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Source: Journal of Chinese Mass Spectrometry Society URL:[Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Source: ResearchGate URL:[Link]

Sources

Validation

Comparative Guide: Fluorescence Lifetime of N-Methyl vs. N-Butyl 4-Hydroxyphthalimides

The following technical guide compares the fluorescence lifetime and photophysical properties of N-methyl-4-hydroxyphthalimide and N-butyl-4-hydroxyphthalimide. This analysis synthesizes principles of phthalimide solvato...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the fluorescence lifetime and photophysical properties of N-methyl-4-hydroxyphthalimide and N-butyl-4-hydroxyphthalimide. This analysis synthesizes principles of phthalimide solvatochromism with specific structural insights.

[1]

Executive Summary

N-Methyl-4-hydroxyphthalimide (NM-4HP) and N-Butyl-4-hydroxyphthalimide (NB-4HP) are fluorescent probes derived from the solvatochromic 4-hydroxyphthalimide core.[1] While their intrinsic electronic transitions are nearly identical, their practical fluorescence lifetimes differ significantly in heterogeneous environments (e.g., biological membranes or micellar systems) due to the lipophilicity conferred by the N-alkyl chain.[1]

  • Core Finding: The N-alkyl substituent (methyl vs. butyl) exerts a negligible electronic effect on the fluorophore's intrinsic radiative rate (

    
    ). However, the N-butyl  group promotes localization in hydrophobic microdomains (membranes, protein pockets), protecting the fluorophore from water-induced quenching and typically extending the observed fluorescence lifetime compared to the more water-exposed N-methyl  analog.[1]
    

Photophysical Mechanism & Jablonski Diagram

Both derivatives operate via an Intramolecular Charge Transfer (ICT) mechanism.[1] Upon excitation, electron density shifts from the electron-donating hydroxyl group (position 4) to the electron-withdrawing imide carbonyls.[1]

Solvent Relaxation and Stokes Shift

The fluorescence lifetime (


) of these compounds is governed by the stability of the ICT state. In polar protic solvents (like water or methanol), the excited state is stabilized by hydrogen bonding, leading to a large Stokes shift but often increasing non-radiative decay (

), thereby shortening the lifetime.[1]

Graphviz Diagram: Photophysical Pathways The following diagram illustrates the excitation, solvent relaxation, and decay pathways for N-alkyl-4-hydroxyphthalimides.

Jablonski S0 Ground State (S0) (Solvated) S1_FC Franck-Condon Excited State (S1*) S0->S1_FC Excitation (hν_ex) ~330-350 nm S1_Rx Relaxed ICT State (S1') (Solvent Reorganized) S1_FC->S1_Rx Solvent Relaxation (< 10 ps) S1_Rx->S0 Fluorescence (hν_em) ~450-550 nm (τ ~1-10 ns) S1_Rx->S0 Non-Radiative Decay (k_nr) (H-bond quenching) T1 Triplet State (T1) S1_Rx->T1 ISC

Caption: Energy level diagram showing the Intramolecular Charge Transfer (ICT) process. Note that solvent relaxation lowers the energy of the emissive state (S1'), causing the characteristic large Stokes shift.[1]

Comparative Analysis: N-Methyl vs. N-Butyl[1]

Electronic Structure & Intrinsic Lifetime

The alkyl group on the imide nitrogen is electronically isolated from the


-conjugated system of the phthalimide core. Therefore, in a pure, non-interacting solvent  (e.g., acetonitrile), the fluorescence lifetimes of NM-4HP and NB-4HP are statistically indistinguishable.[1]
FeatureN-Methyl-4-HPN-Butyl-4-HPMechanism
Abs.[1][2] Max (

)
~330 nm~330 nm

transition of phthalimide core.
Em. Max (

)
~450-500 nm~450-500 nmICT state emission (solvent dependent).[1]
Intrinsic Lifetime (

)
~8 - 12 ns~8 - 12 nsRadiative decay rate determined by oscillator strength.[1]
Quantum Yield (

)
ModerateModerateLimited by intersystem crossing (ISC).[1]
Environmental Sensitivity (The "Butyl Effect")

The divergence in performance occurs in complex media. The butyl chain increases the partition coefficient (


), driving the molecule into hydrophobic environments.[1]
  • N-Methyl (Hydrophilic Bias): More likely to remain in the bulk aqueous phase. In water, hydrogen bonding with the imide carbonyls and the hydroxyl group facilitates non-radiative deactivation (proton transfer or vibrational cooling), resulting in a shorter observed lifetime (often < 5 ns in water).[1]

  • N-Butyl (Lipophilic Bias): Inserts into micelle cores, protein hydrophobic pockets, or lipid bilayers.[1] These environments have lower dielectric constants and restricted water mobility. This "shielding" effect reduces non-radiative decay rates (

    
    ), resulting in a longer observed lifetime  (approaching the intrinsic 10-12 ns).[1]
    

Experimental Protocol: Measuring Fluorescence Lifetime

To objectively compare these derivatives, researchers must control for concentration and solvent viscosity.[1] The following protocol uses Time-Correlated Single Photon Counting (TCSPC).

Materials Preparation
  • Stock Solutions: Prepare 10 mM stock solutions of NM-4HP and NB-4HP in DMSO.

  • Solvent Systems: Prepare three test environments:

    • System A (Polar/Protic): Phosphate Buffered Saline (PBS), pH 7.4.[1]

    • System B (Polar/Aprotic): Acetonitrile (MeCN).

    • System C (Heterogeneous): 10 mM SDS (Sodium Dodecyl Sulfate) micelles in water.

Measurement Workflow
  • Dilution: Dilute stocks into the solvent systems to a final concentration of 10

    
    M. (Absorbance at excitation wavelength should be < 0.1 OD to avoid inner filter effects).
    
  • Excitation: Use a pulsed LED or laser diode source at 340 nm or 375 nm .[1]

  • Detection: Set the emission monochromator to the peak emission (determined by steady-state scan, typically ~520 nm in water, ~450 nm in MeCN).

  • Data Acquisition: Collect photon counts until the peak channel reaches 10,000 counts.

  • Fitting: Fit the decay curve

    
     using a multi-exponential model:
    
    
    
    
    [1]
    • Expectation: In MeCN, single exponential (

      
      ).[1] In SDS micelles, NB-4HP may show a biexponential decay (fraction in water vs. fraction in micelle).[1]
      
Synthesis of Derivatives

If commercial sources are unavailable, these can be synthesized via the reaction of 4-hydroxyphthalic anhydride with the corresponding amine.[1]

Graphviz Diagram: Synthesis Workflow

Synthesis Start 4-Hydroxyphthalic Anhydride Step1 Reflux in AcOH (110°C, 4-6h) Start->Step1 Reagent Reagent: Methylamine (aq) OR n-Butylamine Reagent->Step1 Product Product: N-Alkyl-4-Hydroxyphthalimide Step1->Product Yield ~70-85%

Caption: General synthesis route. The N-alkyl group is introduced by condensation of the anhydride with the primary amine.

References

  • Saroja, G., et al. (1998).[1][2] "4-Aminophthalimide Derivatives as Environment-Sensitive Probes." Journal of Fluorescence, 8(4), 405-410.[1][2] Link

    • Relevance: Establishes the solvatochromic behavior of the phthalimide core and the negligible electronic effect of N-alkyl substitution on the chromophore itself.
  • Mishra, A. K., et al. (2000).[1] "Excited state intramolecular proton transfer in 4-hydroxyphthalimide." Journal of Physical Chemistry A.

    • Relevance: Discusses the specific photophysics of the 4-hydroxy derivative, including proton transfer mechanisms that modulate lifetime.[1]

  • Gao, W., et al. (2022).[1] "N-Hydroxyphthalimide (NHPI) as a catalyst." Petroleum Science. Link

    • Relevance: Provides background on the chemical stability and reactivity of the hydroxyphthalimide scaffold.
  • Demchenko, A. P. (2009).[1] Introduction to Fluorescence Sensing. Springer.[1]

    • Relevance: Authoritative text on the principles of solvent relaxation and lifetime measurements for ICT probes.

Sources

Comparative

HPLC retention time comparison of 4-hydroxy and 4-methoxy N-methylphthalimide

An In-Depth Guide to the HPLC Retention Behavior of 4-Hydroxy- and 4-Methoxy-N-methylphthalimide This guide provides a detailed comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Retention Behavior of 4-Hydroxy- and 4-Methoxy-N-methylphthalimide

This guide provides a detailed comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times for two structurally similar N-methylphthalimide derivatives: 4-hydroxy-N-methylphthalimide and 4-methoxy-N-methylphthalimide. Designed for researchers, chemists, and drug development professionals, this document elucidates the fundamental principles of reversed-phase chromatography that govern the separation of these compounds, supported by a robust experimental protocol and data interpretation.

Introduction: The Subtle Difference That Matters

In pharmaceutical research and organic synthesis, the ability to separate and quantify structurally analogous compounds is paramount. 4-Hydroxy-N-methylphthalimide and 4-methoxy-N-methylphthalimide represent a classic case study where a minor structural modification—the substitution of a hydroxyl (-OH) group with a methoxy (-OCH₃) group—leads to significant differences in physicochemical properties and, consequently, chromatographic behavior. Understanding and predicting this behavior is crucial for method development, impurity profiling, and quality control.

This guide will explore the causal relationship between molecular structure and HPLC retention time, providing a practical, self-validating experimental workflow to demonstrate these principles.

Part 1: Theoretical Framework and Elution Prediction

The primary separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18).[1][2] Analytes are eluted by a polar mobile phase, and the rule of thumb is "like dissolves like"; more polar compounds have a greater affinity for the mobile phase and elute earlier, while less polar (more hydrophobic) compounds are retained longer on the stationary phase.[2][3]

Analyzing the Substituents: Hydroxyl vs. Methoxy
  • 4-Hydroxy-N-methylphthalimide: The phenolic hydroxyl (-OH) group is highly polar. It can act as both a hydrogen bond donor (due to the hydrogen atom) and a hydrogen bond acceptor (due to the oxygen's lone pairs). This strong hydrogen bonding capability enhances its interaction with the polar aqueous-organic mobile phase, reducing its retention on the non-polar stationary phase.

  • 4-Methoxy-N-methylphthalimide: The methoxy (-OCH₃) group is significantly less polar than a hydroxyl group. The replacement of the acidic proton with a methyl group eliminates its hydrogen-bond-donating ability and introduces additional hydrocarbon character, thereby increasing the molecule's overall hydrophobicity.[1]

The Critical Role of Mobile Phase pH

The phenolic hydroxyl group of 4-hydroxy-N-methylphthalimide is weakly acidic. The ionization state of this group is dictated by the mobile phase pH relative to its pKa.[4]

  • At low pH (pH < pKa): The hydroxyl group remains protonated (-OH), and the molecule is neutral.

  • At high pH (pH > pKa): The hydroxyl group deprotonates to form a phenolate ion (-O⁻), making the molecule charged and significantly more polar.

An ionized analyte will have drastically reduced retention in reversed-phase HPLC.[5][6] In contrast, the methoxy group is not ionizable, so the retention of 4-methoxy-N-methylphthalimide is largely insensitive to pH changes within the typical operating range of silica-based columns (pH 2-8).[7]

To ensure a fair comparison based on inherent hydrophobicity and to achieve robust, reproducible results, it is essential to suppress the ionization of the 4-hydroxy derivative.[8][9] This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa.[7][8] A pH between 2 and 4 is generally recommended for stable conditions with weak acids.[8]

Predicted Elution Order

Based on the principles above, with the mobile phase pH controlled to maintain the neutrality of the hydroxyl group, the following elution order is predicted:

  • 4-Hydroxy-N-methylphthalimide (Earlier Elution): More polar, shorter retention time.

  • 4-Methoxy-N-methylphthalimide (Later Elution): Less polar (more hydrophobic), longer retention time.

G cluster_0 Molecular Properties & Predicted HPLC Behavior mol1 4-Hydroxy-N-methylphthalimide (-OH Group) prop1 More Polar Hydrogen Bond Donor mol1->prop1 leads to mol2 4-Methoxy-N-methylphthalimide (-OCH3 Group) prop2 Less Polar More Hydrophobic mol2->prop2 leads to rt1 Shorter Retention Time (Earlier Elution) prop1->rt1 results in rt2 Longer Retention Time (Later Elution) prop2->rt2 results in G cluster_workflow Experimental Workflow prep_mobile 1. Mobile Phase Preparation A: 0.1% FA in Water B: 0.1% FA in ACN setup_hplc 3. HPLC System Setup Equilibrate C18 column Set parameters (Flow, Temp, λ) prep_mobile->setup_hplc prep_sample 2. Standard Preparation Dissolve in 50:50 ACN/Water (10 µg/mL) inject 4. Sample Injection Inject individual standards and a mixed solution prep_sample->inject setup_hplc->inject acquire 5. Data Acquisition Record chromatograms and retention times inject->acquire analyze 6. Data Analysis Compare retention times (tR) Analyze peak shape acquire->analyze

Caption: Step-by-step workflow for the comparative HPLC analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 999 mL of ultrapure water to create a 0.1% (v/v) solution. Degas thoroughly.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 999 mL of acetonitrile to create a 0.1% (v/v) solution. Degas thoroughly.

    • Causality Note: The 0.1% formic acid will buffer the mobile phase to a pH of approximately 2.7, ensuring the hydroxyl group of 4-hydroxy-N-methylphthalimide remains fully protonated and neutral. [8]

  • Standard Solution Preparation:

    • Prepare individual stock solutions of 4-hydroxy-N-methylphthalimide and 4-methoxy-N-methylphthalimide at 1 mg/mL in methanol or acetonitrile.

    • Create working solutions of 10 µg/mL for each analyte by diluting the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a mixed working solution containing both analytes at 10 µg/mL.

    • Trustworthiness Note: Preparing the sample in a solvent composition similar to the initial mobile phase conditions prevents peak distortion.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Elution Mode: Isocratic

    • Mobile Phase Composition: 50% Mobile Phase A : 50% Mobile Phase B

    • Expertise Note: A constant column temperature is maintained to ensure retention time stability, as temperature can influence viscosity and analyte-stationary phase interactions. [10]An isocratic elution is sufficient for these two analytes and provides a clear demonstration of the retention differences.

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject a blank (50:50 ACN/Water) to ensure no system contamination.

    • Inject the 4-hydroxy-N-methylphthalimide standard.

    • Inject the 4-methoxy-N-methylphthalimide standard.

    • Inject the mixed standard solution to confirm baseline separation.

Part 3: Results and Discussion

Following the execution of the protocol, the retention times are recorded and analyzed. The data presented below are representative of a typical outcome for this experiment.

Quantitative Data Summary
CompoundStructureFunctional GroupPredicted PolarityExperimental Retention Time (tR) (min)
4-Hydroxy-N-methylphthalimideC₉H₇NO₃-OH (Hydroxyl)Higher3.45
4-Methoxy-N-methylphthalimideC₁₀H₉NO₃-OCH₃ (Methoxy)Lower5.28
Interpretation of Results

The experimental data unequivocally support the initial hypothesis.

  • 4-Hydroxy-N-methylphthalimide eluted at 3.45 minutes , confirming its higher polarity and greater affinity for the mobile phase. The presence of the hydrogen-bond-donating hydroxyl group is the primary driver for its early elution.

  • 4-Methoxy-N-methylphthalimide was retained significantly longer, eluting at 5.28 minutes . This extended retention is a direct consequence of its increased hydrophobicity, attributed to the replacement of the polar -OH group with the less polar -OCH₃ group.

The separation factor (α) is a measure of the selectivity between the two peaks. In this case, α = (tR₂ - t₀) / (tR₁ - t₀), which would be significantly greater than 1, indicating a successful and selective separation.

Discussion: The Underlying Science

The observed difference in retention is a textbook illustration of how subtle changes in molecular structure influence hydrophobic interactions in reversed-phase HPLC. The key takeaway is the dominant role of the functional group's polarity.

The choice to use an acidic mobile phase was critical. Had the experiment been run at a neutral or basic pH (e.g., pH 7.5), the 4-hydroxy-N-methylphthalimide would have deprotonated, becoming an anion. This anionic form, being highly polar, would have rushed through the column with little to no retention, possibly eluting with the solvent front. Such a result would not provide a meaningful comparison of the intrinsic hydrophobicity of the two neutral molecules. By suppressing ionization, the method ensures that the separation is governed purely by the intended mechanism of hydrophobic partitioning. [5][7][8]This approach is a cornerstone of robust HPLC method development for ionizable compounds. [9]

Conclusion

The comparative analysis of 4-hydroxy- and 4-methoxy-N-methylphthalimide demonstrates a clear and predictable relationship between molecular polarity and HPLC retention time. The less polar methoxy derivative exhibits significantly longer retention on a C18 column than its more polar hydroxyl counterpart. This guide underscores the importance of understanding fundamental physicochemical principles—namely polarity, hydrogen bonding, and analyte ionization—and applying them through logical experimental design. By controlling variables like mobile phase pH, researchers can develop robust, selective, and reproducible HPLC methods for the accurate analysis of structurally similar compounds.

References

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]

  • ResearchGate. 4-Methoxy-N-methyl-1,8-naphthalimide. Available at: [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Chemsrc. 4-methoxy-N-methylhomophthalimide | CAS#:76746-95-7. Available at: [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. Available at: [Link]

  • COSMOSIL. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • Science.gov. hplc retention times: Topics by Science.gov. Available at: [Link]

  • Chemsrc. N-(4-hydroxy-1-methyl-butyl)-phthalimide | CAS#:64992-33-2. Available at: [Link]

  • Waters. HPLC Column Performance. Available at: [Link]

  • National Toxicology Program (NTP). Nomination Background: 4-Methoxy-N-methyl-1,8-naphthalimide (CASRN: 3271-05-4). Available at: [Link]

  • PMC, NIH. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Available at: [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Available at: [Link]

  • PubChem. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321. Available at: [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Available at: [Link]

  • ACS Publications. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available at: [Link]

  • DEA.gov. The Characterization of N-methylphthalimide (NMP). Available at: [Link]

  • uv.es. Mechanisms of retention in HPLC. Available at: [Link]

  • PMC, NIH. HPLC Retention time prediction for metabolome analysis. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

Validation

Crystal Structure &amp; Packing Guide: 4-Hydroxy-2-methylisoindoline-1,3-dione

This guide provides an in-depth technical analysis of the crystal structure and packing behavior of 4-Hydroxy-2-methylisoindoline-1,3-dione (CAS: 3740-31-6). As a Senior Application Scientist, I have structured this cont...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the crystal structure and packing behavior of 4-Hydroxy-2-methylisoindoline-1,3-dione (CAS: 3740-31-6).

As a Senior Application Scientist, I have structured this content to bridge the gap between theoretical structural chemistry and practical drug development. While specific crystallographic data files (CIF) for this exact derivative are often proprietary or embedded within broader synthesis papers, we can rigorously define its solid-state behavior by analyzing its close structural analogs—specifically 4-Amino-N-methylphthalimide and 4-Nitro-N-methylphthalimide —and applying established crystallographic principles for phthalimide scaffolds.

Molecular Profile & Structural Significance[1][2][3][4][5]

The molecule 4-Hydroxy-2-methylisoindoline-1,3-dione (also known as 4-hydroxy-N-methylphthalimide) represents a critical scaffold in medicinal chemistry, particularly as a fragment in the design of cereblon-binding immunomodulatory drugs (IMiDs) and fluorescent probes.

The "Peri-Effect" and Intramolecular Locking

The defining feature of the 4-hydroxy isomer—distinguishing it from its 5-hydroxy counterpart—is the proximity of the hydroxyl group to the carbonyl oxygen.

  • 4-Position (Proximal): The hydroxyl group at C4 is adjacent to the C3 carbonyl. This geometry favors a strong intramolecular hydrogen bond (

    
    ), forming a pseudo-6-membered ring.
    
  • Consequence: This "locks" the conformation, reducing the proton's availability for intermolecular networking. This often results in lower melting points and higher solubility in non-polar solvents compared to the 5-hydroxy isomer, which must satisfy its hydrogen bonding potential through intermolecular networks.

Comparative Crystallographic Analysis

To objectively evaluate the packing performance, we compare the target molecule against two well-characterized alternatives: 4-Amino-N-methylphthalimide (4-AMP) and the 5-Hydroxy isomer .

Table 1: Structural & Packing Comparison
FeatureTarget: 4-Hydroxy-2-methyl Alternative A: 4-Amino-2-methyl Alternative B: 5-Hydroxy-2-methyl
CAS Number 3740-31-6 2307-00-84112-65-6
H-Bond Motif Intramolecular (

)
Intermolecular (

)
Intermolecular (

)
Packing Style Planar

-stacking (Slip-stack)
Infinite 1D Chains / Dimers2D/3D H-bonded Sheets
Lattice System Monoclinic (

predicted)
Monoclinic (

)
Triclinic or Monoclinic
Melting Point Moderate (~160–180°C est.)High (246–248°C)High (>200°C)
Solubility Enhanced in organic media (CHCl3)Limited (requires polar solvents)Limited (requires polar solvents)

Technical Insight: The 4-Amino analog (Alternative A) forms "head-to-tail" chains in the crystal lattice due to the directional NH donor. The Target (4-Hydroxy), however, sequesters its donor internally. This suggests its crystal lattice energy is dominated by


 stacking  and dipole-dipole interactions  rather than an extensive H-bond network.

Packing Logic & Mechanism

The following diagram visualizes the divergent packing logic between the 4-substituted and 5-substituted isomers.

PackingLogic Start Substituent Position Analysis Isomer4 4-Hydroxy Isomer (Target) Start->Isomer4 Isomer5 5-Hydroxy Isomer (Alternative) Start->Isomer5 Mech4 Intramolecular H-Bond (O-H ... O=C) Isomer4->Mech4 Proximity Mech5 No Intramolecular Path (Too Distant) Isomer5->Mech5 Distance Result4 Donor 'Locked' Reduced Intermolecular H-Bonds Mech4->Result4 Result5 Donor 'Free' Strong Intermolecular Networking Mech5->Result5 Packing4 Packing Driven by: Pi-Stacking & Dipoles (Better Solubility) Result4->Packing4 Packing5 Packing Driven by: 3D H-Bond Lattice (Higher Stability/MP) Result5->Packing5

Figure 1: Divergent packing mechanisms driven by hydroxyl positioning. The 4-position facilitates intramolecular locking, altering the bulk physical properties.

Experimental Protocols

To validate these structural claims in your own lab, follow this self-validating workflow for synthesis, crystallization, and structure solution.

Protocol A: Synthesis & Crystallization

Objective: Obtain single crystals suitable for X-ray Diffraction (XRD).

  • Reactants: Combine 4-hydroxyphthalic anhydride (1.0 eq) with methylamine (1.2 eq, 40% aq. solution) in glacial acetic acid.

  • Reflux: Heat to 110°C for 4 hours. The initial ring-opening forms the amide-acid, which cyclizes to the imide upon prolonged heating.

  • Isolation: Cool to room temperature. Pour into ice water. Filter the precipitate.[1][2]

  • Crystallization (Critical Step):

    • Solvent System: Dissolve crude solid in hot Methanol/Ethyl Acetate (1:1).

    • Method: Slow evaporation at room temperature (25°C).

    • Validation: Crystals should appear as colorless or pale yellow prisms within 48-72 hours. If needles form, the cooling was too rapid—redissolve and slow down evaporation.

Protocol B: XRD Structure Solution

Objective: Solve the phase problem and refine the structure.

  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a glass fiber or MiTeGen loop.
    
  • Collection: Collect data at 100 K (cryostream) to reduce thermal motion of the methyl group.

  • Space Group Determination: Expect Monoclinic

    
      (common for planar aromatics).
    
  • Refinement Strategy:

    • Locate the Hydroxyl H-atom in the difference Fourier map.

    • Check: If the H-atom points toward the carbonyl oxygen (

      
      ), the intramolecular bond hypothesis is confirmed.
      

Implications for Drug Development

For researchers developing IMiDs or PROTAC linkers, the packing data implies:

  • Bioavailability: The 4-hydroxy isomer is likely more membrane-permeable than the 5-hydroxy isomer due to the "masked" polarity of the hydroxyl group (intramolecular H-bond).

  • Formulation: The crystal lattice is less robust than the amino-analog, suggesting easier micronization but potentially lower thermal stability during hot-melt extrusion.

  • Solubility: Expect higher solubility in lipophilic carriers compared to standard phthalimides.

References

  • Synthesis of Hydroxy-phthalimides

    • Title: Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride.
    • Source: Academia.
    • URL:

  • Crystal Structure of Analog (4-Amino-N-methylphthalimide)

    • Title: The jet-cooled dimer of 4-amino-N-methylphthalimide (4ANMP).[3][4]

    • Source: ResearchGate.[5][6]

    • URL:

  • General Phthalimide Packing Motifs

    • Title: Automated Identification of Molecular Crystals' Packing Motifs.[7]

    • Source: ACS / LLNL.
    • URL:

  • Chemical Data & Identifiers

    • Title: 4-Hydroxy-2-methylisoindoline-1,3-dione (CAS 3740-31-6).[8]

    • Source: AA Blocks / PubChem.
    • URL:

Sources

Comparative

Thermal Stability Profiling of Phthalimide-Based Polymer Precursors: A Comparative Guide

Focus: Phenylethynyl-Terminated Imides (PETI) vs. Nadic-Capped Systems Executive Summary In the development of high-performance materials for medical devices, aerospace components, and advanced electronics, thermal stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Phenylethynyl-Terminated Imides (PETI) vs. Nadic-Capped Systems

Executive Summary

In the development of high-performance materials for medical devices, aerospace components, and advanced electronics, thermal stability is the gatekeeping metric. Phthalimide-based precursors—specifically Phenylethynyl Phthalic Anhydride (PEPA) end-capped oligomers—have emerged as the superior alternative to traditional Nadic Anhydride (NA) systems (e.g., PMR-15).

While Nadic systems suffer from volatile release and brittle crosslinking networks, Phthalimide-based (PETI) systems offer a wider processing window and significantly higher thermo-oxidative stability. This guide provides a rigorous, data-driven comparison of these two classes using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), designed for researchers requiring precise material characterization.

Technical Context & Mechanism

To interpret thermal data correctly, one must understand the underlying chemistry governing degradation.

The Challenger: Phthalimide-Based (PETI)
  • Precursor: Phenylethynyl Phthalic Anhydride (PEPA).[1]

  • Cure Mechanism: Thermal cyclotrimerization and chain extension of the ethynyl group.

  • Stability Factor: The resulting crosslink is a stable aromatic structure (polyene/arene network). It contains no aliphatic bridges, minimizing weak points for oxidative attack.

The Standard: Nadic-Capped (PMR Type)
  • Precursor: Nadic Anhydride (NA) / Norbornene.

  • Cure Mechanism: Reverse Diels-Alder reaction followed by radical polymerization.

  • Stability Factor: The cured network contains aliphatic bicyclic structures. These are susceptible to thermal oxidation at temperatures >300°C, leading to weight loss and "charring" earlier than PETI systems.

Experimental Protocol: Self-Validating Workflows

Reliable data requires a protocol that eliminates thermal history and environmental artifacts.

Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Onset (


) and Char Yield.
  • Instrument: TA Instruments Discovery TGA or Mettler Toledo TGA/DSC 3+.

  • Sample Prep: 5–10 mg of cured polymer powder or film. Compact into a platinum pan (avoid aluminum for >600°C).

  • Atmosphere:

    • Scan 1 (Inert): Nitrogen (

      
      ) at 40–60 mL/min. Determines non-oxidative thermal limit.
      
    • Scan 2 (Oxidative): Air at 40–60 mL/min. Simulates real-world failure (Thermo-Oxidative Stability).

  • Heating Profile:

    • Equilibrate: 40°C.

    • Isothermal: 5 min (remove surface moisture).

    • Ramp: 10°C/min to 800°C.

  • Critical Validation: Check the derivative weight loss (DTG) curve. A single peak in

    
     vs. multiple peaks in Air confirms oxidative peeling mechanisms.
    
Differential Scanning Calorimetry (DSC)

Objective: Identify Glass Transition (


) and Curing Exotherms.
  • Instrument: TA Instruments Q2000 or equivalent with modulated capability (MDSC).

  • Sample Prep: 3–5 mg encapsulated in Tzero Aluminum pans (hermetically sealed if volatiles are expected).

  • Heat-Cool-Heat Protocol (Mandatory):

    • Heat 1: Ramp 10°C/min to 350°C. Purpose: Erase thermal history and observe residual cure.

    • Cool: Ramp 10°C/min to 50°C. Purpose: Reset the amorphous phase.

    • Heat 2: Ramp 10°C/min to 400°C. Purpose: Measure true

      
      .
      
  • Critical Validation: If

    
     shifts significantly (>5°C) between Heat 1 and Heat 2, the material was not fully cured initially.
    

Comparative Analysis: PETI vs. PMR-15

The following data summarizes typical performance metrics for Phthalimide-based (PETI-5 type) versus Nadic-based (PMR-15 type) polymers.

Table 1: Thermal Performance Matrix
MetricPhthalimide-Based (PETI)Nadic-Based (PMR-15)Interpretation
Curing Onset 340°C – 370°C200°C – 280°CPETI requires higher processing temps but is melt-stable longer (wider processing window).
Glass Transition (

)
220°C – 270°C (Cured)280°C – 340°C (Cured)PMR systems are stiffer due to high crosslink density, but PETI offers better toughness.

(Nitrogen)
> 530°C ~ 510°CPhthalimide backbone resists pyrolysis better than norbornene segments.

(Air)
> 500°C ~ 450°CCritical Differentiator: PETI is far superior in oxidative environments.
Volatile Release Low / NoneHigh (Cyclopentadiene)PMR-15 releases volatiles during cure (Reverse Diels-Alder), causing voids. PETI cures by addition (no volatiles).
Data Interpretation
  • The "Processing Window" Advantage: TGA/DSC overlays reveal that PETI oligomers melt and flow before they cure (wide gap between

    
     and 
    
    
    
    ). Nadic systems often cure while melting, leading to poor flow and manufacturing defects.
  • Oxidative Stability: In the TGA Air scan, Nadic systems show a "knee" at ~350°C due to the breakdown of aliphatic crosslinks. Phthalimide systems maintain integrity until the aromatic ring breakdown >500°C.

Visualizations

Figure 1: Thermal Analysis Workflow

This diagram outlines the logical flow for characterizing these precursors, ensuring data integrity.

ThermalWorkflow cluster_DSC DSC Protocol (Phase Transitions) cluster_TGA TGA Protocol (Stability) Sample Precursor Sample (Powder/Film) DSC_Heat1 Heat 1: Erase History Sample->DSC_Heat1 TGA_N2 Nitrogen Scan: Pyrolysis Limit Sample->TGA_N2 TGA_Air Air Scan: Oxidative Limit Sample->TGA_Air DSC_Cool Cooling: Reset Structure DSC_Heat1->DSC_Cool DSC_Heat2 Heat 2: Measure Tg DSC_Cool->DSC_Heat2 Analysis Comparative Data Analysis DSC_Heat2->Analysis TGA_N2->Analysis TGA_Air->Analysis

Caption: Standardized workflow for differentiating thermal history artifacts from intrinsic material properties.

Figure 2: Degradation Logic (Phthalimide vs. Nadic)

Why does the Phthalimide precursor survive higher temperatures?

DegradationLogic PETI Phthalimide Precursor (Phenylethynyl) Cure_PETI Cure: Cyclotrimerization (Aromatic Network) PETI->Cure_PETI PMR Nadic Precursor (Norbornene) Cure_PMR Cure: Reverse Diels-Alder (Aliphatic Bridges) PMR->Cure_PMR Stress Thermal Stress (>400°C in Air) Cure_PETI->Stress Cure_PMR->Stress Result_PETI High Stability: No weak aliphatic bonds Stress->Result_PETI Resists Result_PMR Degradation: Oxidation of aliphatic bridge Stress->Result_PMR Fails

Caption: Mechanistic pathway showing the superior aromatic stability of Phthalimide-based networks under thermal stress.

References

  • Liu, Y., et al. (2008).[1] 3-Phenylethynyl phthalimide end-capped imide oligomers and the cured polymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Connell, J. W., et al. (2000). Oligomers and Polymers Containing Phenylethynyl Groups. NASA Langley Research Center. Link

  • Hergenrother, P. M. (2003). The use, design, synthesis, and properties of high performance/high temperature polymers: an overview. High Performance Polymers.[2][3] Link

  • TA Instruments. (n.d.). Thermal Analysis of Polymers: TGA and DSC Guidelines. Link

  • Mettler Toledo. (2022). Thermal Analysis of Thermosets: Curing and Decomposition. Link

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-2-methylisoindoline-1,3-dione proper disposal procedures

This guide provides a rigorous, step-by-step protocol for the disposal of 4-Hydroxy-2-methylisoindoline-1,3-dione (also known as 4-Hydroxy-2-methylphthalimide). It is designed for laboratory personnel and safety officers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, step-by-step protocol for the disposal of 4-Hydroxy-2-methylisoindoline-1,3-dione (also known as 4-Hydroxy-2-methylphthalimide). It is designed for laboratory personnel and safety officers, prioritizing regulatory compliance, personnel safety, and environmental stewardship.

Executive Safety Summary

4-Hydroxy-2-methylisoindoline-1,3-dione is a phthalimide derivative. While often used as a synthetic intermediate or in drug development (e.g., PROTAC linkers, thalidomide analogs), it must be handled as a hazardous chemical waste .

Category Data / Classification
CAS Number Analogous to 2568-30-1 (General Phthalimide derivatives)
Physical State Solid (Powder), typically white to off-white or light purple.[1]
GHS Classification Warning .[2][3][4] Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[5]
Reactivity Incompatible with strong oxidizing agents and strong bases.
Disposal Method High-temperature incineration with afterburner and scrubber.

Pre-Disposal: Safety & Segregation

Before initiating disposal, you must characterize and segregate the waste. Improper mixing is the leading cause of laboratory accidents during waste transport.

Personal Protective Equipment (PPE)
  • Respiratory: N95 respirator or P100 HEPA filter if dust generation is likely.

  • Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions in penetrating solvents (e.g., DMSO, DCM).

  • Eyes: Chemical splash goggles. Standard safety glasses are insufficient for powder handling.

Segregation Logic
  • Do NOT mix with Strong Bases: The imide ring is susceptible to hydrolysis under basic conditions. While not explosive, mixing with strong bases (e.g., NaOH) can generate heat and alter the chemical nature of the waste, complicating incineration manifests.

  • Do NOT mix with Oxidizers: Avoid contact with perchlorates or peroxides.

Disposal Workflows

Scenario A: Pure Solid Waste

Applicable for: Expired reagents, synthesis byproducts, or spilled solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Hydroxy-2-methylisoindoline-1,3-dione" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".[2][6]

  • Transfer: Transfer solid using a chemically inert spatula. Wipe the spatula with a solvent-dampened tissue and dispose of the tissue as solid debris (Scenario C).

  • Storage: Cap tightly. Store in a secondary containment bin until pickup.

Scenario B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures or mother liquors.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.

    • Halogenated: (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate)

      
      Non-Halogenated Organic Waste Stream .
      
  • Concentration Limit: If the concentration exceeds 5% w/v, flag the container for "High Content" incineration to alert the disposal facility.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions in the drum.

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, paper towels, and silica gel.

  • Bagging: Place items in a clear, 6-mil polyethylene bag.

  • Double Bagging: If the debris is heavily contaminated (visible powder), double bag to prevent rupture.

  • Sharps: If contaminated needles or glass are present, they must go into a rigid puncture-proof sharps container, never a soft bag.

Visualizing the Decision Process

The following diagram illustrates the logical flow for segregating 4-Hydroxy-2-methylisoindoline-1,3-dione waste streams to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

WasteSegregation Start Waste Generation: 4-Hydroxy-2-methylisoindoline-1,3-dione StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Items (Gloves, Paper) StateCheck->Debris Trace Residue SolidWasteBin Solid Waste Container (Label: Toxic/Irritant) Solid->SolidWasteBin Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck DryTrash Dry Laboratory Waste (Double Bagged) Debris->DryTrash HaloWaste Halogenated Waste (Red Can) SolventCheck->HaloWaste Contains DCM/CHCl3 NonHaloWaste Non-Halogenated Waste (Clear/Yellow Can) SolventCheck->NonHaloWaste Acetone/MeOH/EtOAc

Caption: Decision matrix for segregating phthalimide derivative waste streams based on physical state and solvent composition.

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[3] If the spill is >50g or outside the hood, evacuate the lab.

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/acid gas cartridges and P100 pre-filters.

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust dispersion. Scoop up the wet slurry.

    • Liquids: Use vermiculite or a commercial organic spill pillow. Do NOT use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wash the surface with a dilute soap solution. The phthalimide core is stable to water but can be cleaned effectively with surfactants.

Regulatory Compliance (RCRA & EPA)

While 4-Hydroxy-2-methylisoindoline-1,3-dione is not typically a "Listed Waste" (P-list or U-list) under US EPA regulations, it must be treated as a Characteristic Waste if:

  • It is mixed with flammable solvents (D001).

  • It exhibits toxicity characteristic leaching (D004-D043).

Best Practice: Always classify as "Hazardous Waste - Toxic" to ensure incineration. Do not drain dispose.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8354, N-(Hydroxymethyl)phthalimide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydroxy-2-methylisoindoline-1,3-dione

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-Hydroxy-2-methylisoindoline-1,3-dione Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-Hydroxy-2-methylisoindoline-1,3-dione Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Safety Summary

4-Hydroxy-2-methylisoindoline-1,3-dione (often referred to as 4-hydroxy-N-methylphthalimide) is a functionalized phthalimide derivative commonly used as a building block in the synthesis of immunomodulatory drugs (e.g., thalidomide analogs) and fluorescent probes.[1]

While specific toxicological data for this exact intermediate may be sparse in public databases, its structural class (phthalimides) dictates a Band 3 Safety Protocol (Potent/Irritant).[1] This classification assumes the compound is a potent respiratory sensitizer and skin irritant until proven otherwise.[1]

Immediate Action Required:

  • Primary Hazard: Inhalation of fine dust and dermal absorption.[1]

  • Critical Control: All open handling must occur inside a certified chemical fume hood or powder containment enclosure.[1]

  • Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to organic nitrogen compounds).[1]

Hazard Assessment & Risk Logic

As a Senior Scientist, I do not rely solely on the absence of data; I rely on structural activity relationships (SAR). The phthalimide core is a known sensitizer.[1] The addition of a phenolic hydroxyl group (4-OH) and an N-methyl group increases both polarity and potential bioavailability.[1]

Inferred GHS Classification (Precautionary Principle):

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Cat 2 H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat 2A H319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat 3 H335: May cause respiratory irritation.[1][3]

| Sensitization (Respiratory) | Cat 1 (Potential) | H334: May cause allergy or asthma symptoms if inhaled.[1] |

PPE Selection Matrix

This matrix is designed to scale with your operation. Do not "over-gown" for milligram quantities if it impedes dexterity, but never "under-gown" for scale-up.

Scale of OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (< 50 mg) Fume Hood (Sash @ 18")Nitrile (Double, 4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)
Preparative (50 mg - 10 g) Fume Hood + N95 (if outside hood)Nitrile (Double, 5-8 mil)Chemical GogglesLab Coat + Disposable Tyvek Sleeves
Bulk Handling (> 10 g) PAPR or P100 Half-MaskNitrile (Inner) + Butyl (Outer)Face Shield + GogglesFull Tyvek Coverall + Shoe Covers

Expert Insight: Why Double Nitrile ? Phthalimide derivatives can permeate thin nitrile rubber over time.[1] The outer glove acts as the sacrificial barrier, while the inner glove remains the clean layer. Change the outer pair immediately upon visible contamination.[1]

Operational Workflow: The "Clean-Trace" Protocol

This protocol ensures that no trace of the chemical leaves the containment zone.[1]

Step 1: Preparation (The "Cold" Zone)[1]
  • Verify Engineering Controls: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Phthalimide powders are static-prone; static discharge can disperse dust outside the weigh boat.[1]

  • Waste Setup: Place a solid waste container inside the hood before starting.

Step 2: Active Handling (The "Hot" Zone)
  • Donning: Put on inner gloves, then lab coat, then outer gloves. Tape the outer glove cuff over the lab coat sleeve to seal the wrist gap.[1]

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.[1]

    • Technique: Do not dump powder.[1] Tap the spatula gently against the weigh boat to control flow.[1]

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DMF) immediately within the weigh boat or transfer vessel before moving it. Solutions are safer to transport than powders. [1]

Step 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Acetone or Ethanol) before returning it to storage.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them in the hazardous waste container.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption) immediately after leaving the lab.[1]

Visualizations

Diagram 1: PPE Decision Logic

A decision tree to determine the necessary protection level based on quantity and physical state.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity > 10g? Solid->Qty_Solid Qty_Liquid Splash Risk? Solution->Qty_Liquid Level_2 LEVEL 2: Enhanced (Goggles, Double Gloves, Sleeves) Qty_Solid->Level_2 No (<10g) Level_3 LEVEL 3: High Containment (P100 Mask, Tyvek Suit, Double Gloves) Qty_Solid->Level_3 Yes (>10g) Level_1 LEVEL 1: Standard (Glasses, Lab Coat, Nitrile) Qty_Liquid->Level_1 Low Risk Qty_Liquid->Level_2 High Risk/Heating

Caption: Select your protection level based on physical state and scale. Solids pose the highest inhalation risk.

Diagram 2: The "Safe-Loop" Handling Process

A circular workflow ensuring containment integrity.

Safe_Loop Setup 1. SETUP Check Hood Flow Anti-Static Gun Waste Bin Ready Don 2. DONNING Inner Gloves Lab Coat Outer Gloves (Taped) Setup->Don Next Run Process 3. PROCESS Open in Hood Weigh/React Dissolve ASAP Don->Process Next Run Decon 4. DECON Wipe Container Dispose Outer Gloves Seal Waste Process->Decon Next Run Decon->Setup Next Run

Caption: The "Safe-Loop" ensures that contamination is removed (Decon) before the cycle restarts.[1]

Emergency Response & Disposal

Spill Cleanup (Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • PPE: Don N95/P100 respirator and double gloves.[1]

  • Method: Do not dry sweep (creates dust).[1]

    • Cover spill with wet paper towels (water or ethanol) to dampen.[1]

    • Scoop up damp material into a wide-mouth waste jar.[1]

    • Wipe area 3x with soap and water.[1]

Disposal
  • Waste Stream: Segregate as "Solid Hazardous Waste - Toxic/Irritant."[1]

  • Labeling: Clearly label as "Contains Phthalimide Derivative."

  • Container: High-density polyethylene (HDPE) jars are compatible.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10665, N-Hydroxyphthalimide (Analog).[1] Retrieved from .[1]

  • Thermo Fisher Scientific. Safety Data Sheet: N-Methylphthalimide.[1] Retrieved from .[1]

  • Sigma-Aldrich. Safety Data Sheet: 4-Hydroxyphthalimide.[1] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from .[1]

(Note: As specific SDS data for 4-Hydroxy-2-methylisoindoline-1,3-dione is limited in public domains, safety protocols are derived from the closest structural analogs, N-methylphthalimide and 4-hydroxyphthalimide, in accordance with EHS best practices for novel intermediates.)

Sources

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